molecular formula C9H9N3O B180448 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline CAS No. 76629-36-2

2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline

Numéro de catalogue: B180448
Numéro CAS: 76629-36-2
Poids moléculaire: 175.19 g/mol
Clé InChI: PENHPXCQTHIVKF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline is a useful research compound. Its molecular formula is C9H9N3O and its molecular weight is 175.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-(3-methyl-1,2,4-oxadiazol-5-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-6-11-9(13-12-6)7-4-2-3-5-8(7)10/h2-5H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PENHPXCQTHIVKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90506541
Record name 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76629-36-2
Record name 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-methyl-1,2,4-oxadiazol-5-yl)aniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline, a molecule of interest in medicinal chemistry and materials science. The document outlines a highly efficient, one-pot synthesis protocol, details the preparation of the requisite starting materials, and presents the physicochemical and spectroscopic data for the target compound.

Core Synthesis Protocol: One-Pot Reaction of Isatoic Anhydride and N'-Hydroxyacetimidamide

The most effective and streamlined method for the synthesis of this compound is the one-pot reaction between isatoic anhydride and N'-hydroxyacetimidamide (also known as acetamidoxime).[1] This procedure, conducted at ambient temperature in a sodium hydroxide/dimethyl sulfoxide (NaOH/DMSO) medium, offers high efficiency and avoids the need for protecting groups.[1]

Reaction Scheme:

Synthesis_of_this compound isatoic_anhydride Isatoic Anhydride reagents NaOH / DMSO Ambient Temperature isatoic_anhydride->reagents acetamidoxime N'-Hydroxyacetimidamide acetamidoxime->reagents product This compound reagents->product

Figure 1: One-pot synthesis of the target compound.

Experimental Protocol

Materials:

  • Isatoic Anhydride

  • N'-Hydroxyacetimidamide

  • Sodium Hydroxide (NaOH)

  • Dimethyl Sulfoxide (DMSO)

  • Water (H₂O)

  • Ethyl Acetate

  • Brine

Procedure:

  • To a solution of isatoic anhydride (1.0 eq) in DMSO, add powdered NaOH (2.0 eq).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add N'-hydroxyacetimidamide (1.1 eq) to the reaction mixture.

  • Continue stirring at ambient temperature for 3-5 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Preparation of Starting Materials

Synthesis of N'-Hydroxyacetimidamide

N'-Hydroxyacetimidamide is a crucial precursor and can be synthesized from readily available starting materials.[2]

Reaction Scheme:

Synthesis_of_N-Hydroxyacetimidamide acetonitrile Acetonitrile reagents Base (e.g., NaOEt) Ethanol, RT acetonitrile->reagents hydroxylamine_hcl Hydroxylamine Hydrochloride hydroxylamine_hcl->reagents product N'-Hydroxyacetimidamide reagents->product

Figure 2: Synthesis of the amidoxime precursor.

Experimental Protocol:

  • Prepare a solution of sodium ethoxide in ethanol.

  • To this solution, add hydroxylamine hydrochloride and stir for 1 hour.

  • Add acetonitrile to the mixture and continue stirring at room temperature.

  • The reaction progress can be monitored by TLC.

  • Upon completion, the product can be isolated and purified by standard laboratory techniques.

Synthesis of Isatoic Anhydride

Isatoic anhydride can be prepared from anthranilic acid.[3]

Experimental Protocol:

  • Dissolve anthranilic acid in a mixture of water and concentrated hydrochloric acid.

  • Pass phosgene gas through the solution while maintaining the temperature below 50°C.

  • The precipitated isatoic anhydride is collected by filtration and washed with cold water.

Quantitative Data and Characterization

The following table summarizes the key physicochemical and spectroscopic data for this compound.

PropertyValue
Molecular Formula C₉H₉N₃O
Molecular Weight 175.19 g/mol [1][4][5]
Physical State Solid[1]
Purity ≥95.0%[4][5]
CAS Number 76629-36-2[1][4]
¹H NMR (DMSO-d₆) Anticipated signals: Aromatic protons (multiplet), NH₂ (singlet), CH₃ (singlet)
¹³C NMR (DMSO-d₆) Anticipated signals: Aromatic carbons, Oxadiazole ring carbons, CH₃ carbon

Note: Specific, experimentally derived NMR and other characterization data were not available in the cited literature for the direct synthesis product. The anticipated signals are based on the chemical structure.

Logical Workflow of Synthesis and Characterization

The overall process from starting materials to the final, characterized product can be visualized as a sequential workflow.

G cluster_0 Precursor Synthesis cluster_1 Main Reaction cluster_2 Purification & Analysis A Acetonitrile & Hydroxylamine HCl B N'-Hydroxyacetimidamide A->B E One-Pot Reaction (NaOH/DMSO) B->E C Anthranilic Acid & Phosgene D Isatoic Anhydride C->D D->E F Crude Product E->F G Column Chromatography F->G H Pure 2-(3-Methyl-1,2,4- oxadiazol-5-yl)aniline G->H I Spectroscopic Characterization (NMR, MS, IR) H->I

Figure 3: Overall synthesis and analysis workflow.

This guide provides a foundational protocol for the synthesis of this compound. Researchers are advised to consult the primary literature for further details and to adapt the procedures as necessary for their specific laboratory conditions and scale. Standard safety precautions should be followed when handling all chemicals, particularly phosgene.

References

Technical Guide: Physicochemical Properties of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of the heterocyclic compound 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline. Due to the limited availability of experimentally derived data for this specific molecule, this document combines reported data with predicted values based on structurally similar compounds. It includes a summary of key physicochemical parameters, detailed experimental protocols for its synthesis and characterization, and visualizations of the synthetic workflow. This guide is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development involving 1,2,4-oxadiazole derivatives.

Introduction

This compound belongs to the 1,2,4-oxadiazole class of heterocyclic compounds, which are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities. Oxadiazole derivatives have demonstrated potential as anti-inflammatory, analgesic, anticancer, antibacterial, and antifungal agents. The presence of an aniline group provides a versatile handle for further chemical modifications, making this compound a valuable building block in the synthesis of novel therapeutic agents. A thorough understanding of its physicochemical properties is crucial for its effective application in drug design, formulation, and development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. Where experimental data is not available, predicted values from analogous compounds are provided for estimation.

Table 1: Core Physicochemical Data

PropertyValueSource
IUPAC Name This compound-
CAS Number 76629-36-2[1]
Molecular Formula C₉H₉N₃O[1][2][3]
Molecular Weight 175.19 g/mol [1][2]
Physical Form Solid[1]
Purity ≥ 95% (Commercially available)[2]
InChI Key PENHPXCQTHIVKF-UHFFFAOYSA-N[1][2]
SMILES NC1=C(C=CC=C1)C2=NC(C)=NO2[1]

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueNotes
Melting Point Not available-
Boiling Point ~461.2 ± 55.0 °CBased on the structurally similar 4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]aniline.
logP ~1.7Based on the structurally similar 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline.
pKa ~2.25 ± 0.10Based on the anilinic nitrogen of the structurally similar 4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]aniline.
Solubility Sparingly soluble in water; Soluble in organic solvents like DMSO and ethanol.General solubility behavior for similar heterocyclic compounds.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are outlined below. These are generalized procedures based on common methods for analogous compounds.

Synthesis

A common route for the synthesis of 2-(aryl)-1,2,4-oxadiazoles involves the cyclization of an O-acyl amidoxime, which is formed from the reaction of a nitrile with hydroxylamine followed by acylation. An alternative approach is the reduction of a nitro-substituted precursor.

General Synthesis Workflow:

Synthesis_Workflow Generalized Synthesis of this compound cluster_0 Route A: From 2-Aminobenzonitrile cluster_1 Route B: From 2-Nitrobenzoic Acid 2-Aminobenzonitrile 2-Aminobenzonitrile N'-hydroxy-2-aminobenzamidine N'-hydroxy-2-aminobenzamidine 2-Aminobenzonitrile->N'-hydroxy-2-aminobenzamidine 1. Hydroxylamine O-Acetyl-N'-hydroxy-2-aminobenzamidine O-Acetyl-N'-hydroxy-2-aminobenzamidine N'-hydroxy-2-aminobenzamidine->O-Acetyl-N'-hydroxy-2-aminobenzamidine 2. Acetic Anhydride Target_Compound_A This compound O-Acetyl-N'-hydroxy-2-aminobenzamidine->Target_Compound_A 3. Cyclization (Heat) 2-Nitrobenzoic_Acid 2-Nitrobenzoic_Acid 2-Nitrobenzoyl_Chloride 2-Nitrobenzoyl_Chloride 2-Nitrobenzoic_Acid->2-Nitrobenzoyl_Chloride 1. SOCl₂ or (COCl)₂ N-hydroxy-2-nitrobenzamide N-hydroxy-2-nitrobenzamide 2-Nitrobenzoyl_Chloride->N-hydroxy-2-nitrobenzamide 2. Acetamidoxime 2-(3-Methyl-1,2,4-oxadiazol-5-yl)nitrobenzene 2-(3-Methyl-1,2,4-oxadiazol-5-yl)nitrobenzene N-hydroxy-2-nitrobenzamide->2-(3-Methyl-1,2,4-oxadiazol-5-yl)nitrobenzene 3. Cyclization (e.g., TBAF) Target_Compound_B This compound 2-(3-Methyl-1,2,4-oxadiazol-5-yl)nitrobenzene->Target_Compound_B 4. Reduction (e.g., Fe/AcOH or SnCl₂/HCl)

A generalized synthetic workflow for the target compound.

Detailed Protocol (Example based on Route B):

  • Synthesis of 2-Nitrobenzoyl Chloride: 2-Nitrobenzoic acid is refluxed with thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent (e.g., dichloromethane) until the reaction is complete (monitored by TLC). The excess reagent and solvent are removed under reduced pressure to yield the crude acid chloride.

  • Formation of the O-Acyl Amidoxime Intermediate: The crude 2-nitrobenzoyl chloride is dissolved in a suitable solvent (e.g., THF) and slowly added to a cooled solution of acetamidoxime and a base (e.g., triethylamine or pyridine). The reaction mixture is stirred at room temperature until completion.

  • Cyclization to the 1,2,4-Oxadiazole: The intermediate is cyclized to form 2-(3-Methyl-1,2,4-oxadiazol-5-yl)nitrobenzene. This can be achieved by heating the reaction mixture or by adding a reagent like tetrabutylammonium fluoride (TBAF). The product is then isolated and purified by column chromatography.

  • Reduction of the Nitro Group: The purified nitro compound is dissolved in a solvent such as ethanol or acetic acid. A reducing agent, for example, iron powder in acetic acid or tin(II) chloride in concentrated hydrochloric acid, is added, and the mixture is heated.[4] After completion of the reaction, the mixture is neutralized, and the product, this compound, is extracted with an organic solvent and purified by recrystallization or column chromatography.

Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of the synthesized compound.

General Protocol for ¹H and ¹³C NMR:

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz).

  • Expected Chemical Shifts:

    • ¹H NMR: Aromatic protons of the aniline ring are expected in the range of δ 6.5-8.0 ppm. The methyl protons on the oxadiazole ring should appear as a singlet around δ 2.0-2.5 ppm. The amine (NH₂) protons will likely be a broad singlet, with its chemical shift being solvent-dependent.

    • ¹³C NMR: The carbon atoms of the oxadiazole ring are expected to resonate at approximately δ 160-170 ppm.[5][6] Aromatic carbons will appear in the δ 115-150 ppm region, and the methyl carbon will be observed at around δ 10-20 ppm.

3.2.2. High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the compound.

General Protocol for HPLC Analysis:

  • System: A standard HPLC system with a UV detector is used.

  • Column: A reverse-phase C18 column is typically suitable.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like 0.1% trifluoroacetic acid or formic acid, is used.

  • Detection: The UV detector is set to a wavelength where the compound has maximum absorbance, determined by a UV scan.

  • Sample Preparation: A dilute solution of the compound is prepared in the mobile phase.

  • Analysis: The sample is injected, and the retention time and peak area are recorded to assess purity.

Biological Activity and Signaling Pathways

There is currently no specific information available in the public domain regarding the biological activity or the signaling pathways directly modulated by this compound. However, the 1,2,4-oxadiazole scaffold is present in molecules that have been investigated for various therapeutic effects. For instance, some 1,2,4-oxadiazole derivatives have been explored as inhibitors of p38 MAPK and VEGFR-2, suggesting that compounds of this class may have potential in oncology and inflammatory diseases. Further research is required to elucidate the specific biological targets and mechanisms of action for this particular compound.

Potential Areas for Biological Investigation:

Biological_Investigation Potential Biological Investigation Pathways cluster_assays Assay Types Target_Compound This compound Screening High-Throughput Screening Target_Compound->Screening Kinase_Assays Kinase Inhibition Assays (e.g., p38 MAPK, VEGFR-2) Screening->Kinase_Assays Antiproliferative_Assays Antiproliferative Assays (Cancer Cell Lines) Screening->Antiproliferative_Assays Antimicrobial_Assays Antimicrobial Assays (Bacteria, Fungi) Screening->Antimicrobial_Assays Target_Identification Target Identification Assays Lead_Optimization Lead Optimization Target_Identification->Lead_Optimization Preclinical_Studies Preclinical Studies Lead_Optimization->Preclinical_Studies Kinase_Assays->Target_Identification Antiproliferative_Assays->Target_Identification Antimicrobial_Assays->Target_Identification

A logical workflow for investigating biological activity.

Safety Information

Based on available data for the compound, the following safety precautions should be observed[1][2]:

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: Use in a well-ventilated area, wear protective gloves, clothing, and eye/face protection. Avoid breathing dust/fumes. Wash thoroughly after handling.

Conclusion

This compound is a heterocyclic compound with potential as a building block in medicinal chemistry. This guide has summarized its known and predicted physicochemical properties and provided generalized experimental protocols for its synthesis and characterization. While there is a lack of specific experimental data for some parameters and for its biological activity, the information compiled herein provides a valuable starting point for researchers. Further experimental investigation is necessary to fully characterize this compound and explore its therapeutic potential.

References

2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline. The information is curated for researchers, scientists, and professionals in the field of drug development.

Core Compound Data

The fundamental chemical identifiers and properties of this compound are summarized below. This data is essential for laboratory use, including experimental design and compound registration.

PropertyValueCitations
CAS Number 76629-36-2[1][2]
Molecular Formula C₉H₉N₃O[1][2]
Molecular Weight 175.19 g/mol [2][3]
Physical Form Solid[2]
InChI Key PENHPXCQTHIVKF-UHFFFAOYSA-N[1][2]
SMILES String NC1=C(C=CC=C1)C2=NC(C)=NO2[2]
Purity Typically ≥95.0% (commercial availability)[1]

Biological and Chemical Context

While detailed experimental protocols and specific signaling pathway involvement for this compound are not extensively documented in publicly accessible literature, the 1,2,4-oxadiazole core is a recognized pharmacophore in medicinal chemistry. Heterocyclic structures, including 1,2,4-oxadiazoles, are of significant interest due to their diverse biological activities and potential as scaffolds in drug design.[4][5]

Compounds containing the 1,2,4-oxadiazole ring have been investigated for a wide range of therapeutic applications, including but not limited to:

  • Anticancer[5]

  • Anti-inflammatory[5]

  • Antiviral[5]

  • Antibacterial and Antifungal[4][5]

  • Insecticidal[4]

The aniline moiety present in the compound provides a versatile chemical handle for further synthetic modifications, allowing for the exploration of structure-activity relationships in drug discovery programs.

Experimental Workflows

Based on the available information, a general logical workflow for the investigation of novel oxadiazole derivatives can be conceptualized. This involves synthesis, characterization, and subsequent biological screening.

G start Starting Materials (e.g., Amidoximes, Acyl Chlorides) synthesis Heterocyclization Reaction (1,2,4-Oxadiazole Formation) start->synthesis workup Reaction Work-up & Crude Product Isolation synthesis->workup purification Purification (e.g., Column Chromatography) workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Purity & Structural Confirmation ms Mass Spectrometry (LCMS, HRMS) purification->ms Purity & Structural Confirmation ir IR Spectroscopy purification->ir Purity & Structural Confirmation screening In Vitro Biological Assays (e.g., Cytotoxicity, Enzyme Inhibition) nmr->screening ms->screening ir->screening adme ADME & Toxicity Prediction (In Silico / In Vitro) screening->adme hit Hit Identification adme->hit

Caption: General workflow for synthesis and evaluation of 1,2,4-oxadiazole derivatives.

Safety Information

This compound is associated with the following hazard statements:

  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[1]

  • H318/H319: Causes serious eye damage/irritation.[1][2]

  • H335: May cause respiratory irritation.[1]

Standard laboratory safety precautions, including the use of personal protective equipment (PPE), should be strictly followed when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Spectroscopic and Synthetic Profile of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a proposed synthetic route for 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline. The information is tailored for researchers, scientists, and professionals in drug development, offering a predictive and methodological framework for the synthesis and characterization of this compound. Given the limited availability of direct experimental data in public literature, this guide leverages data from structurally analogous compounds to predict spectroscopic values.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of related structures, including aniline and various 1,2,4-oxadiazole derivatives.[1][2][3][4][5][6]

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~7.8-8.0d1HAromatic CH
~7.3-7.5t1HAromatic CH
~6.8-7.0m2HAromatic CH
~5.5-6.0s (broad)2H-NH₂
~2.4s3H-CH₃

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~170C=N (oxadiazole)
~165C-O (oxadiazole)
~148Aromatic C-NH₂
~132Aromatic CH
~128Aromatic CH
~118Aromatic C-C(oxadiazole)
~116Aromatic CH
~115Aromatic CH
~12-CH₃

Table 3: Predicted FT-IR Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3450-3300Strong, DoubletN-H stretch (primary amine)
3100-3000MediumAromatic C-H stretch
2950-2850WeakAliphatic C-H stretch
~1620StrongN-H bend (scissoring)
1600-1450Medium-StrongAromatic C=C stretch
~1580StrongC=N stretch (oxadiazole)
1340-1250StrongAromatic C-N stretch
910-670StrongN-H wag

Table 4: Predicted Mass Spectrometry Data (Electron Impact - EI)

m/zPredicted Fragment Ion
175[M]⁺ (Molecular Ion)
160[M - CH₃]⁺
133[M - N₂O]⁺
119[C₇H₇N₂]⁺
92[C₆H₆N]⁺

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis and spectroscopic characterization of this compound.

Synthesis Protocol

The synthesis of this compound can be achieved via a two-step process involving the formation of an O-acylamidoxime intermediate followed by cyclization.[7][8]

Step 1: Synthesis of N'-(2-aminobenzoyloxy)acetimidamide

  • To a solution of 2-aminobenzoic acid (1 eq.) in a suitable solvent such as DMF, add a coupling agent like HATU (1.1 eq.) and a base such as DIPEA (2 eq.).

  • Stir the mixture at room temperature for 15 minutes.

  • Add acetamidoxime (1 eq.) to the reaction mixture.

  • Continue stirring at room temperature for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate.

Step 2: Cyclization to this compound

  • Dissolve the crude N'-(2-aminobenzoyloxy)acetimidamide in a high-boiling point solvent such as toluene or xylene.

  • Heat the mixture to reflux (approximately 110-140 °C) for 4-6 hours. The cyclization can be promoted by the addition of a catalytic amount of a base like potassium carbonate.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the final product.

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). For ¹³C NMR, a more concentrated sample (20-30 mg) may be required.[2]

  • Acquisition : Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer.

  • Referencing : Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation : Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk.

  • Acquisition : Record the spectrum on an FT-IR spectrometer over the range of 4000-400 cm⁻¹.[2]

  • Background Correction : A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

  • Sample Introduction : Introduce the sample into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization : Use Electron Impact (EI) or Electrospray Ionization (ESI) to generate ions.

  • Analysis : Analyze the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight) to determine the mass-to-charge ratio (m/z) of the molecular ion and its fragments.[9]

Visualizations

The following diagrams illustrate the proposed synthetic pathway and a general workflow for the spectroscopic analysis of the target compound.

Synthesis_Pathway cluster_step1 Step 1: O-Acylation cluster_step2 Step 2: Cyclization 2_Aminobenzoic_Acid 2-Aminobenzoic Acid Intermediate N'-(2-aminobenzoyloxy)acetimidamide 2_Aminobenzoic_Acid->Intermediate HATU, DIPEA, DMF Acetamidoxime Acetamidoxime Acetamidoxime->Intermediate Final_Product This compound Intermediate->Final_Product Toluene, Reflux

Caption: Proposed synthetic pathway for this compound.

Spectroscopic_Workflow Start Purified Compound NMR ¹H & ¹³C NMR Solvent: DMSO-d₆ Instrument: 500 MHz Spectrometer Start->NMR IR FT-IR Spectroscopy Sample: KBr Pellet Range: 4000-400 cm⁻¹ Start->IR MS Mass Spectrometry Ionization: ESI/EI Analysis: m/z Start->MS Data_Analysis Structural Elucidation & Verification NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: General workflow for spectroscopic analysis.

References

The Diverse Biological Activities of 1,2,4-Oxadiazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 1,2,4-oxadiazole scaffold, a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms, has emerged as a privileged structure in medicinal chemistry. Its unique physicochemical properties, including its role as a bioisosteric replacement for amide and ester groups, contribute to its ability to interact with a wide range of biological targets. This has led to the development of numerous 1,2,4-oxadiazole derivatives with a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the significant biological activities of these compounds, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Anticancer Activity

1,2,4-Oxadiazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines.[1][2][3] Their mechanisms of action are diverse and include the inhibition of enzymes crucial for cancer cell proliferation and survival, such as histone deacetylases (HDACs) and carbonic anhydrases.[2][4]

Quantitative Data for Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected 1,2,4-oxadiazole derivatives against various human cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
1,2,4-Oxadiazole linked Imidazopyridine (Compound 1)MCF-7 (Breast)0.68 ± 0.03[1]
A-549 (Lung)1.56 ± 0.061[1]
A375 (Melanoma)0.79 ± 0.033[1]
1,2,4-Oxadiazole linked with 1,2,4-Thiadiazole-Pyrimidine (Compound 5)MCF-7 (Breast)0.22 ± 0.078[1]
A-549 (Lung)0.11 ± 0.051[1]
Colo-205 (Colon)0.93 ± 0.043[1]
A2780 (Ovarian)0.34 ± 0.056[1]
1,2,4-Oxadiazole-1,3,4-Oxadiazole Fused Derivative (Compound 33)MCF-7 (Breast)0.34 ± 0.025[2]
1,2,4-Oxadiazole-fused-Imidazothiadiazole Derivatives (13a-b)A375, MCF-7, ACHN0.11 - 1.47[5]
1,2,4-Oxadiazoles linked with Benzimidazole (14a-d)MCF-7, A549, A3750.12 - 2.78[5]
1,2,4-Oxadiazole-1,2,3-Triazole-Pyrazole Derivative (Compound 16)MCF-7 (Breast)0.081 ± 0.0012[3]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the 1,2,4-oxadiazole derivatives and a vehicle control. A positive control, such as doxorubicin, is also included. The plates are incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the resulting formazan crystals are solubilized by adding a solubilization solution, typically dimethyl sulfoxide (DMSO) or isopropanol.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat with 1,2,4-Oxadiazole Derivatives & Controls incubate1->treat_cells incubate2 Incubate 48-72h treat_cells->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize Formazan with DMSO incubate3->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50 end End calculate_ic50->end

Workflow of the MTT assay for determining cytotoxicity.

Anti-inflammatory Activity

Certain 1,2,4-oxadiazole derivatives have been shown to possess anti-inflammatory properties.[6][7] This activity is often evaluated using in vivo models of inflammation.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This is a widely used and reliable model for screening the acute anti-inflammatory activity of compounds.

Methodology:

  • Animal Acclimatization: Wistar albino rats are acclimatized to the laboratory conditions for a week before the experiment.

  • Grouping and Administration: The rats are divided into groups: a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the 1,2,4-oxadiazole derivatives. The compounds and the standard drug are administered orally.

  • Induction of Edema: One hour after the administration of the compounds, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.

  • Paw Volume Measurement: The paw volume is measured at 0, 1, 2, 3, and 4 hours after the carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group in comparison to the control group. A significant reduction in paw volume in the test groups indicates anti-inflammatory activity.

Carrageenan_Edema_Workflow start Start acclimatize Acclimatize Rats start->acclimatize grouping Group Animals (Control, Standard, Test) acclimatize->grouping administer Oral Administration of Compounds/Vehicle grouping->administer induce_edema Inject Carrageenan into Paw administer->induce_edema measure_volume Measure Paw Volume (0-4 hours) induce_edema->measure_volume analyze Calculate % Inhibition of Edema measure_volume->analyze end End analyze->end

Experimental workflow for the carrageenan-induced paw edema model.

Antimicrobial Activity

The 1,2,4-oxadiazole nucleus is a key pharmacophore in a variety of anti-infective agents, demonstrating activity against a range of bacteria and fungi.[8]

Quantitative Data for Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for selected 1,2,4-oxadiazole derivatives against various microbial strains.

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
Phenyl-1,2,4-oxadiazole DerivativeE. coli60[9]
Cinnamic acid-1,2,4-oxadiazole DerivativeM. tuberculosis H37Ra8.45[8]
1,2,4-Oxadiazole Derivative 52S. aureusNot specified, but effective[8]
1,2,4-Oxadiazole Derivative 53E. faeciumNot specified, but effective[8]
1,2,4-Oxadiazole Derivative 57C. difficile (MIC90)1[10]
Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The 1,2,4-oxadiazole derivative is serially diluted in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microorganism without the compound) and a negative control (broth without microorganism) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Antiviral Activity

Recent studies have highlighted the potential of 1,2,4-oxadiazole derivatives as antiviral agents, with activity reported against a variety of viruses, including Zika virus, dengue virus, and coronaviruses.[11][12]

Quantitative Data for Antiviral Activity
Compound/DerivativeVirusEC50 (µM)IC50 (µM)Reference
4-(5-phenyl-1,2,4-oxadiazol-3-yl)-N-(pyridin-3-ylmethyl)aniline (5d)Zika Virus (ZIKV)Potent activity-[12]
1,2,4-Oxadiazole Derivative 13fSARS-CoV-25.41.8 (PLpro)[11]
1,2,4-Oxadiazole Derivative 26rSARS-CoV-24.31.0 (PLpro)[11]
Signaling Pathway: Inhibition of SARS-CoV-2 Papain-like Protease (PLpro)

Several 1,2,4-oxadiazole derivatives have been identified as inhibitors of the SARS-CoV-2 papain-like protease (PLpro), an enzyme essential for viral replication and for dampening the host's innate immune response.

PLpro_Inhibition cluster_virus SARS-CoV-2 Replication Cycle cluster_host Host Immune Response Viral_RNA Viral RNA Polyprotein Viral Polyprotein Viral_RNA->Polyprotein Translation PLpro Papain-like Protease (PLpro) Polyprotein->PLpro Cleavage NSPs Non-Structural Proteins (NSPs) PLpro->NSPs Processes ISG15 ISG15 PLpro->ISG15 DeISGylates Ubiquitin Ubiquitin PLpro->Ubiquitin Deubiquitinates Replication Viral Replication NSPs->Replication Mediate Host_Proteins Host Proteins ISG15->Host_Proteins Modifies Ubiquitin->Host_Proteins Modifies Immune_Signaling Innate Immune Signaling Host_Proteins->Immune_Signaling Activates Oxadiazole 1,2,4-Oxadiazole Derivative Oxadiazole->PLpro Inhibits

Inhibition of SARS-CoV-2 PLpro by 1,2,4-oxadiazole derivatives.

Antidiabetic Activity

1,2,4-Oxadiazole derivatives have shown promise as antidiabetic agents, primarily through the inhibition of enzymes like α-amylase and α-glucosidase, which are involved in carbohydrate digestion and glucose absorption.[13][14] Some derivatives also act as G protein-coupled receptor 119 (GPR119) agonists.[15]

Quantitative Data for Antidiabetic Activity
Compound/DerivativeTargetIC50 / EC50Reference
Oxadiazole Derivative 1α-glucosidase1.10 µM (IC50)[16]
Oxadiazole Derivative 4α-glucosidaseExcellent activity[16]
Oxadiazole Derivative 16α-glucosidaseExcellent activity[16]
1,2,4-Oxadiazole Derivative 4pGPR11920.6 nM (EC50)[15]
Signaling Pathway: GPR119 Agonism

GPR119 is a G protein-coupled receptor expressed in pancreatic β-cells and intestinal L-cells. Its activation leads to an increase in intracellular cyclic AMP (cAMP), which in turn stimulates glucose-dependent insulin secretion and the release of glucagon-like peptide-1 (GLP-1).

GPR119_Signaling Oxadiazole 1,2,4-Oxadiazole Derivative (Agonist) GPR119 GPR119 Receptor Oxadiazole->GPR119 Activates G_protein Gs Protein GPR119->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates Insulin_Secretion Glucose-Dependent Insulin Secretion PKA->Insulin_Secretion Stimulates GLP1_Release GLP-1 Release PKA->GLP1_Release Stimulates Nrf2_Pathway Oxadiazole 1,2,4-Oxadiazole Derivative (Compound 24) Keap1_Nrf2 Keap1-Nrf2 Complex Oxadiazole->Keap1_Nrf2 Promotes Dissociation ROS Reactive Oxygen Species (ROS) ROS->Keap1_Nrf2 Induces Dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to ARE Antioxidant Response Element (ARE) HO1 Heme Oxygenase-1 (HO-1) ARE->HO1 Induces Expression Antioxidant_Response Antioxidant Response & Neuroprotection HO1->Antioxidant_Response Mediates

References

In-depth Technical Guide on the Potential Mechanism of Action of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Notice to the Reader: A comprehensive search of scientific literature and chemical databases has revealed no specific biological or pharmacological studies for the compound 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline. Therefore, a detailed technical guide on its specific mechanism of action, including quantitative data and established experimental protocols, cannot be provided at this time.

The following guide has been constructed based on the known biological activities of structurally related compounds containing the 1,2,4-oxadiazole core and aniline moieties. The information presented is intended to serve as a speculative and informational resource for researchers, scientists, and drug development professionals, outlining potential avenues of investigation for this compound. The experimental protocols and potential signaling pathways described are based on studies of analogous compounds and should be adapted and validated for the specific molecule of interest.

Introduction to 1,2,4-Oxadiazole-Containing Compounds

The 1,2,4-oxadiazole ring is a five-membered heterocycle that is considered a "privileged" scaffold in medicinal chemistry. This is due to its favorable physicochemical properties, including metabolic stability and the ability to act as a bioisosteric replacement for other functional groups, such as esters and amides. Derivatives of 1,2,4-oxadiazole have been reported to exhibit a wide range of biological activities, including but not limited to:

  • Anticancer Activity: Many 1,2,4-oxadiazole derivatives have been investigated for their potential as anticancer agents.

  • Anti-inflammatory Effects: This class of compounds has shown promise in modulating inflammatory pathways.

  • Antimicrobial Properties: Antibacterial and antifungal activities have been observed in various 1,2,4-oxadiazole-containing molecules.

  • Neurological Applications: Some derivatives have been explored for their potential in treating neurological disorders.

The aniline moiety, a primary amine attached to a benzene ring, is also a common feature in many biologically active compounds and can significantly influence the pharmacological profile of a molecule.

Postulated Biological Activities and Potential Mechanisms of Action

Based on the activities of structurally similar compounds, this compound could potentially exhibit a range of biological effects. The following sections outline hypothetical mechanisms and the experimental protocols that could be used to investigate them.

Potential Anticancer Activity

Structurally related 1,2,4-oxadiazole and aniline derivatives have demonstrated anticancer properties through various mechanisms.

Hypothetical Signaling Pathways:

  • Kinase Inhibition: The compound could potentially inhibit protein kinases that are crucial for cancer cell proliferation and survival.

  • Apoptosis Induction: It might trigger programmed cell death in cancer cells through intrinsic or extrinsic apoptotic pathways.

  • Cell Cycle Arrest: The compound could potentially halt the cell cycle at different phases, preventing cancer cell division.

Illustrative Experimental Workflow for Anticancer Screening:

cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies A Compound Synthesis and Characterization B Cell Viability Assays (e.g., MTT, MTS) A->B C Apoptosis Assays (e.g., Annexin V/PI staining) B->C D Cell Cycle Analysis (e.g., Flow Cytometry) B->D E Kinase Inhibition Assays C->E D->E F Western Blotting for Apoptotic and Cell Cycle Markers E->F G In Vitro Kinase Inhibition Profiling E->G H Molecular Docking Studies G->H

Caption: A generalized workflow for the initial in vitro screening and subsequent mechanism of action studies for potential anticancer compounds.

Experimental Protocols:

  • MTT Assay for Cell Viability:

    • Seed cancer cell lines in 96-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound for 24, 48, and 72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability.

  • Annexin V/PI Staining for Apoptosis:

    • Treat cells with the test compound for a predetermined time.

    • Harvest and wash the cells with binding buffer.

    • Stain the cells with FITC-conjugated Annexin V and Propidium Iodide (PI).

    • Analyze the stained cells using flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Potential Anti-inflammatory Activity

The 1,2,4-oxadiazole scaffold is present in molecules that have been shown to modulate inflammatory responses.

Hypothetical Signaling Pathways:

  • Inhibition of Pro-inflammatory Cytokines: The compound could potentially suppress the production of cytokines such as TNF-α, IL-6, and IL-1β.

  • Modulation of NF-κB Pathway: It might interfere with the activation of the NF-κB signaling cascade, a key regulator of inflammation.

  • Enzyme Inhibition (e.g., COX, LOX): The compound could potentially inhibit enzymes involved in the inflammatory process.

Illustrative Diagram of the NF-κB Signaling Pathway:

cluster_0 Potential Inhibition by this compound A Inflammatory Stimuli (e.g., LPS, TNF-α) B Receptor A->B C IKK Complex B->C D IκBα Phosphorylation & Degradation C->D E NF-κB (p65/p50) Translocation to Nucleus D->E F Gene Transcription of Pro-inflammatory Cytokines E->F G This compound G->C G->D

Caption: A simplified diagram illustrating potential points of inhibition of the NF-κB signaling pathway by the test compound.

Experimental Protocols:

  • LPS-induced Cytokine Production in Macrophages:

    • Culture macrophage cell lines (e.g., RAW 264.7) and pre-treat with the test compound.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

    • Collect the cell culture supernatant after a specified incubation period.

    • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.

  • Western Blot for NF-κB Pathway Proteins:

    • Treat cells with the test compound followed by an inflammatory stimulus.

    • Prepare cell lysates and separate proteins by SDS-PAGE.

    • Transfer the proteins to a membrane and probe with antibodies against key NF-κB pathway proteins (e.g., phospho-IκBα, p65).

    • Visualize the protein bands to assess the activation state of the pathway.

Summary of Potential Quantitative Data

As no experimental data is available for this compound, the following table is a template that researchers can use to structure their findings once experiments are conducted.

Assay Type Cell Line / Target Parameter Result
Cell Viabilitye.g., A549 (Lung Cancer)IC₅₀ (µM)Data to be determined
Apoptosise.g., HeLa (Cervical Cancer)% Apoptotic CellsData to be determined
Cytokine Inhibitione.g., RAW 264.7TNF-α IC₅₀ (µM)Data to be determined
Kinase Inhibitione.g., EGFRIC₅₀ (nM)Data to be determined

Conclusion and Future Directions

While the specific mechanism of action of this compound remains uninvestigated, its structural features suggest that it may possess interesting biological activities. The information provided in this guide offers a starting point for researchers to design and execute studies to elucidate its potential therapeutic value. Future research should focus on a systematic screening of this compound against various biological targets to identify its primary mechanism of action and to explore its potential as a lead compound in drug discovery programs.

A Technical Guide to the Synthesis of 1,2,4-Oxadiazoles: Core Methodologies and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-oxadiazole ring is a five-membered heterocycle of significant interest in medicinal chemistry, frequently utilized as a bioisostere for amide and ester functionalities to enhance the pharmacokinetic profiles of drug candidates. This technical guide provides an in-depth review of the core synthetic strategies for constructing the 1,2,4-oxadiazole scaffold, presenting detailed experimental protocols for key methodologies and summarizing quantitative data to facilitate comparison and application in a research and development setting.

Principal Synthetic Strategies

The construction of the 1,2,4-oxadiazole ring is predominantly achieved through two classical and highly versatile pathways: the acylation and subsequent cyclization of amidoximes, and the 1,3-dipolar cycloaddition of nitrile oxides with nitriles.[1][2] More recent advancements have introduced efficient one-pot variations and oxidative cyclization methods, broadening the chemist's toolkit for accessing these valuable heterocycles.

Acylation and Cyclodehydration of Amidoximes

The most prevalent method for synthesizing 1,2,4-oxadiazoles involves the reaction of an amidoxime with a carbonyl-containing compound, such as an acyl chloride, carboxylic acid, or ester.[2] This process occurs in two main stages: the initial O-acylation of the amidoxime to form an O-acylamidoxime intermediate, followed by an intramolecular cyclodehydration to yield the aromatic 1,2,4-oxadiazole ring.[3]

Various modern adaptations of this classical approach have been developed to improve efficiency, reduce reaction times, and simplify purification. These include one-pot procedures in superbasic media (e.g., NaOH/DMSO) that facilitate both the acylation and cyclization steps at room temperature, and microwave-assisted syntheses that dramatically accelerate the reaction.[4]

Acylation_Cyclodehydration cluster_0 Acylation & Cyclodehydration Pathway Amidoxime Amidoxime (R¹-C(NH₂)=NOH) Intermediate O-Acylamidoxime Intermediate Amidoxime->Intermediate O-Acylation AcylatingAgent Acylating Agent (e.g., R²-COCl, R²-COOH) AcylatingAgent->Intermediate Oxadiazole 3,5-Disubstituted 1,2,4-Oxadiazole Intermediate->Oxadiazole Cyclodehydration (-H₂O)

Caption: General pathway for 1,2,4-oxadiazole synthesis via amidoxime acylation.

1,3-Dipolar Cycloaddition

An alternative and powerful strategy for constructing the 1,2,4-oxadiazole ring is the [3+2] cycloaddition reaction between a nitrile oxide and a nitrile.[5] Nitrile oxides are typically generated in situ from precursors such as aldoximes or hydroximoyl chlorides to circumvent their propensity for dimerization.[6][7] This method allows for a high degree of modularity in accessing diverse 1,2,4-oxadiazole derivatives.

Dipolar_Cycloaddition cluster_1 1,3-Dipolar Cycloaddition Pathway Precursor Nitrile Oxide Precursor (e.g., Aldoxime) NitrileOxide Nitrile Oxide (R¹-C≡N⁺-O⁻) Precursor->NitrileOxide In situ generation Oxadiazole 3,5-Disubstituted 1,2,4-Oxadiazole NitrileOxide->Oxadiazole [3+2] Cycloaddition Nitrile Nitrile (R²-C≡N) Nitrile->Oxadiazole

Caption: General pathway for 1,2,4-oxadiazole synthesis via 1,3-dipolar cycloaddition.

Oxidative Cyclization Methods

Recent innovations have led to the development of oxidative cyclization strategies, which provide alternative routes to the 1,2,4-oxadiazole core.[8] These methods typically involve the formation of a key N-O or C-O bond through an oxidative process, starting from precursors like N-acyl amidines or N-benzyl amidoximes.[8] Common oxidizing agents include N-Bromosuccinimide (NBS) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[1] Furthermore, electrochemical methods have emerged as an environmentally benign approach for this transformation.[3]

Oxidative_Cyclization cluster_2 Oxidative Cyclization Workflows Precursor1 N-Acyl Amidine Oxadiazole 1,2,4-Oxadiazole Precursor1->Oxadiazole Precursor2 Amidoxime Precursor2->Oxadiazole Precursor3 N-Benzyl Amidoxime Precursor3->Oxadiazole Oxidant1 NBS Oxidant1->Oxadiazole Oxidant2 DDQ Oxidant2->Oxadiazole Oxidant3 Anodic Oxidation Oxidant3->Oxadiazole

Caption: Precursor-oxidant pairings for oxidative cyclization to 1,2,4-oxadiazoles.

Quantitative Data on Synthetic Methods

The following tables summarize quantitative data for the synthesis of various 3,5-disubstituted 1,2,4-oxadiazoles via the described methodologies, allowing for a direct comparison of their efficiency and reaction conditions.

Table 1: Synthesis via Amidoxime Acylation and Cyclodehydration

R¹ (from Amidoxime)R² (from Acylating Agent)MethodConditionsTimeYield (%)Reference
PhenylCinnamoylAcyl Chloride, K₂CO₃, Silica-gelDichloromethane, MW, 120 °C30 min91[7]
4-ChlorophenylPhenylCarboxylic Acid, HBTU, PS-BEMPAcetonitrile, MW, 160 °C15 min92
4-MethylphenylMethylCarboxylic Acid Ester, NaOHDMSO, Room Temp.4-24 h11-90[4]
PhenylPhenylCarboxylic Acid Ester, NaOHDMSO, Room Temp.4-24 h90[4]
4-Methoxyphenyl4-NitrophenylAcyl Chloride, PyridineReflux6-12 hModerate-Good[3]
PhenylEthylCarboxylic Acid, EDC, HOAtBorate Buffer (pH 9.5), 90 °C2 h72

Table 2: Synthesis via 1,3-Dipolar Cycloaddition

R¹ (from Nitrile Oxide)R² (from Nitrile)Precursor/ConditionsTimeYield (%)Reference
4-Fluorophenyl3-CyanophenylArylnitrile, Hydroxylamine, Acyl Chloride-63[3]
Pyridin-2-yl3-CyanophenylArylnitrile, Hydroxylamine, Acyl Chloride-45[3]
PhenylAcetonitrileAmidoxime, PTSA, ZnCl₂5-8 h85[1][5]
4-TolylBenzonitrileAmidoxime, PTSA, ZnCl₂5-8 h88[1][5]

Table 3: Synthesis via Oxidative Cyclization

PrecursorMethod/OxidantConditionsTimeYield (%)Reference
N-Acyl AmidinePhenyl4-ChlorophenylNBSEthyl Acetate, RT10 min99[8]
N-Acyl Amidine4-TolylPhenylNBSEthyl Acetate, RT10 min98[8]
AmidoximePhenyl-DDQDioxane, 100 °C3 h95[1]
Amidoxime4-Bromophenyl-DDQDioxane, 100 °C3 h91[1]
N-Benzyl AmidoximePhenyl-Anodic OxidationMeCN, n-Bu₄NBF₄-93[3][8]
N-Benzyl Amidoxime4-Fluorophenyl-Anodic OxidationMeCN, n-Bu₄NBF₄-89[3][8]

Experimental Protocols

Protocol 1: One-Pot Synthesis from Carboxylic Acids and Amidoximes under Microwave Irradiation

This protocol details a rapid, one-pot synthesis utilizing microwave heating to accelerate the coupling and cyclization steps.

Workflow Diagram:

MW_Workflow A 1. Combine Carboxylic Acid, HBTU, PS-BEMP in MeCN B 2. Add Amidoxime A->B C 3. Microwave Irradiation (160°C, 15 min) B->C D 4. Cool & Filter (Remove polymer resin) C->D E 5. Concentrate & Purify D->E

Caption: Workflow for microwave-assisted one-pot synthesis of 1,2,4-oxadiazoles.

Materials:

  • Carboxylic Acid (1.0 eq)

  • Amidoxime (1.1 eq)

  • HBTU (1.0 eq)

  • Polymer-supported 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (PS-BEMP) (3.0 eq)

  • Acetonitrile (MeCN)

  • Microwave vial

Methodology:

  • To a microwave vial, add the carboxylic acid (1.0 eq), HBTU (1.0 eq), and PS-BEMP (3.0 eq).

  • Add anhydrous acetonitrile to the vial.

  • Add the corresponding amidoxime (1.1 eq) to the mixture.

  • Seal the vial and place it in a microwave reactor.

  • Heat the reaction mixture to 160 °C for 15 minutes.

  • After cooling to room temperature, filter the reaction mixture to remove the polymer-supported resin. Wash the resin with additional acetonitrile or dichloromethane.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography or preparative HPLC to yield the desired 3,5-disubstituted 1,2,4-oxadiazole.

Protocol 2: Superbase-Mediated One-Pot Synthesis from Esters and Amidoximes

This protocol describes a room-temperature, one-pot synthesis using a superbase medium.

Materials:

  • Amidoxime (1.0 mmol)

  • Carboxylic acid methyl or ethyl ester (1.1 mmol)

  • Sodium hydroxide (NaOH) powder (2.0 mmol)

  • Dimethyl sulfoxide (DMSO) (4 mL)

  • Round-bottom flask

  • Magnetic stirrer

Methodology:

  • In a round-bottom flask, dissolve the amidoxime (1.0 mmol) and the carboxylic acid ester (1.1 mmol) in DMSO (4 mL).

  • Add powdered sodium hydroxide (2.0 mmol) to the solution.

  • Stir the reaction mixture vigorously at room temperature for 4-24 hours.[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water.

  • If a precipitate forms, collect it by filtration, wash with water, and dry. If no precipitate forms, extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by recrystallization or silica gel column chromatography.

Protocol 3: Catalytic Synthesis via 1,3-Dipolar Cycloaddition

This protocol details the synthesis of 1,2,4-oxadiazoles from amidoximes and nitriles via a PTSA/ZnCl₂ catalyzed 1,3-dipolar cycloaddition.

Materials:

  • Amidoxime (1.0 eq)

  • Organic Nitrile (1.0-1.2 eq)

  • p-Toluenesulfonic acid monohydrate (PTSA) (0.3 eq)

  • Anhydrous zinc chloride (ZnCl₂) (0.3 eq)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

Methodology:

  • To a solution of the amidoxime (1.0 eq) and the organic nitrile (1.0-1.2 eq) in DMF, add p-toluenesulfonic acid monohydrate (0.3 eq) and anhydrous zinc chloride (0.3 eq).[5]

  • Heat the reaction mixture to 80 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 5-8 hours.[5]

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted 1,2,4-oxadiazole.[5]

Protocol 4: NBS-Promoted Oxidative Cyclization of N-Acyl Amidines

This protocol describes a rapid and high-yielding synthesis of 1,2,4-oxadiazoles from N-acyl amidines.

Materials:

  • N-Acyl Amidine (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.2 eq)

  • Ethyl Acetate (EtOAc)

Methodology:

  • To a solution of the N-acyl amidine (1.0 eq) in ethyl acetate, add N-Bromosuccinimide (1.2 eq).

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 10 minutes.[8]

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with aqueous sodium thiosulfate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure. The crude product is often of high purity, but can be further purified by column chromatography if necessary.[8]

Conclusion

The synthesis of the 1,2,4-oxadiazole core is well-established, with a range of robust and versatile methodologies available to researchers. The classical approach of amidoxime acylation and cyclization remains a cornerstone, with modern advancements such as microwave-assisted and superbase-mediated one-pot protocols offering significant improvements in efficiency and reaction times. The 1,3-dipolar cycloaddition and various oxidative cyclization strategies provide valuable alternative pathways, expanding the scope of accessible molecular diversity. The selection of a specific synthetic route will depend on factors such as substrate availability, desired throughput, and the functional group tolerance of the target molecules. The detailed protocols and comparative data presented in this guide are intended to aid researchers in the effective design and execution of synthetic routes to this important heterocyclic scaffold.

References

An In-Depth Technical Guide to 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline: Discovery, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. In the landscape of medicinal chemistry, it has gained prominence as a versatile bioisosteric replacement for amide and ester groups.[1] This strategic substitution can enhance a molecule's resistance to enzymatic hydrolysis, thereby improving its metabolic stability and oral bioavailability. The rigid, planar structure of the oxadiazole ring also serves as a valuable scaffold for orienting substituents in three-dimensional space to optimize interactions with biological targets.[2]

The aniline moiety, a primary aromatic amine, is a common building block in the synthesis of a vast array of pharmaceuticals and other functional organic molecules. The combination of the 1,2,4-oxadiazole ring and the aniline group in 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline suggests its potential as a key intermediate for the synthesis of novel bioactive compounds.

Discovery and History

The precise first synthesis and reporting of this compound are not prominently documented in readily accessible scientific literature or patents. The compound is commercially available from several chemical suppliers, indicating that its synthesis has been established.[1] However, the original discovery and the initial context for its preparation remain obscure in the public domain. It is plausible that the compound was first synthesized as part of a larger library in an industrial drug discovery program, with the data remaining proprietary. The general synthetic routes to 2-(1,2,4-oxadiazol-5-yl)anilines have been explored, with a notable one-pot method involving the reaction of amidoximes with isatoic anhydrides being developed for the creation of libraries of such compounds for materials science applications, specifically as potential blue-light-emitting materials.

Synthetic Protocols

While the first specific synthesis of this compound is not definitively documented in public literature, a highly plausible and efficient synthetic route can be derived from established methodologies for the creation of 3,5-disubstituted 1,2,4-oxadiazoles. A particularly relevant approach involves the one-pot reaction of an amidoxime with isatoic anhydride.

Proposed Synthetic Pathway: One-Pot Reaction of Acetamidoxime and Isatoic Anhydride

This method provides a direct and efficient route to the target aniline derivative.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product r1 Acetamidoxime p1 This compound r1->p1 r2 Isatoic Anhydride r2->p1 reagents NaOH, DMSO Room Temperature reagents->p1

Caption: Proposed synthesis of this compound.

Experimental Protocol:

  • Materials:

    • Acetamidoxime

    • Isatoic Anhydride

    • Sodium Hydroxide (NaOH)

    • Dimethyl Sulfoxide (DMSO)

    • Water

    • Ethyl acetate

    • Brine

  • Procedure:

    • To a solution of acetamidoxime (1.0 eq) in DMSO, add powdered sodium hydroxide (2.0 eq).

    • Stir the mixture at room temperature for 10-15 minutes.

    • Add isatoic anhydride (1.0 eq) in one portion to the reaction mixture.

    • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 76629-36-2[1]
Molecular Formula C₉H₉N₃O[1]
Molecular Weight 175.19 g/mol [1]
Appearance Solid
SMILES Cc1nonc1c2ccccc2N
InChI Key PENHPXCQTHIVKF-UHFFFAOYSA-N

Potential Biological Activity and Applications

While no specific biological data for this compound has been found in the public domain, the structural motifs present in the molecule suggest several areas of potential therapeutic interest. The 1,2,4-oxadiazole ring is a common feature in compounds targeting a wide range of biological targets.

Workflow for Investigating Biological Potential

The following workflow outlines the logical steps a researcher would take to investigate the biological activity of this compound.

G cluster_workflow Biological Investigation Workflow A Compound Acquisition (Synthesis or Purchase) B High-Throughput Screening (Panel of assays) A->B C Hit Identification (Active compounds) B->C D Dose-Response Studies (IC50/EC50 determination) C->D E Mechanism of Action Studies (Target identification) D->E F Lead Optimization (SAR studies) E->F

Caption: A typical workflow for assessing the biological activity of a novel compound.

Given the prevalence of the 1,2,4-oxadiazole and aniline moieties in pharmacologically active agents, this compound could be a valuable starting point or intermediate for the development of new therapeutics in areas such as:

  • Oncology: Many kinase inhibitors and other anti-cancer agents incorporate aniline and heterocyclic scaffolds.

  • Infectious Diseases: The oxadiazole ring is present in a number of antibacterial and antifungal compounds.

  • Neuroscience: Compounds containing these motifs have been explored for their activity on various central nervous system targets.

Conclusion

This compound is a readily accessible heterocyclic compound with significant, yet underexplored, potential in drug discovery and materials science. While its specific discovery and biological profile are not well-documented in public literature, established synthetic methodologies provide a clear path for its preparation and derivatization. This guide serves as a foundational resource for researchers interested in exploring the properties and applications of this intriguing molecule, encouraging further investigation into its biological activities and potential as a building block for novel functional materials and therapeutic agents. The lack of public data represents a clear opportunity for new research to fill this knowledge gap.

References

2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline structural formula and SMILES

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline, a heterocyclic compound of interest in medicinal chemistry. The document details its chemical structure, physicochemical properties, a general synthetic protocol, and an overview of the potential biological activities associated with this class of compounds.

Core Compound Information

Structural Formula:

this compound

SMILES: CC1=NOC(=N1)C2=CC=CC=C2N[1]

Physicochemical Data

PropertyValueReference
Molecular Formula C₉H₉N₃O[2]
Molecular Weight 175.19 g/mol [1]
CAS Number 76629-36-2[1]
Appearance Solid[1]
InChI Key PENHPXCQTHIVKF-UHFFFAOYSA-N[1]

Synthesis Protocol

General Experimental Protocol: Synthesis of 5-Aryl-3-methyl-1,2,4-oxadiazoles

This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.

Step 1: Formation of the Amidoxime

  • To a solution of 2-aminobenzonitrile in a suitable solvent (e.g., ethanol), add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium carbonate or sodium hydroxide).

  • Heat the reaction mixture to reflux for several hours until the starting nitrile is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting residue, the amidoxime, can be purified by recrystallization or used directly in the next step.

Step 2: Acylation and Cyclization

  • Dissolve the amidoxime from Step 1 in a suitable solvent (e.g., pyridine or dichloromethane).

  • Add an acylating agent, such as acetic anhydride or acetyl chloride, dropwise to the solution at a controlled temperature (e.g., 0 °C).

  • Allow the reaction to warm to room temperature and stir for several hours, or gently heat to facilitate the cyclization of the intermediate O-acylamidoxime to the 1,2,4-oxadiazole ring.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the desired this compound.

Biological Activity and Potential Applications

Quantitative biological activity data for this compound is not extensively reported in publicly accessible literature. However, the 1,2,4-oxadiazole and aniline moieties are prevalent in a wide range of biologically active compounds. Derivatives of 1,3,4-oxadiazole, a related isomer, have shown a broad spectrum of activities including antibacterial, antifungal, anti-inflammatory, and anticancer properties.

The aniline portion of the molecule is also a common feature in many pharmacologically active agents. Therefore, this compound represents a scaffold with potential for further investigation in various therapeutic areas. For instance, some 5-substituted-1,3,4-oxadiazole derivatives have been screened for their activity against enzymes like acetylcholinesterase, butyrylcholinesterase, and lipoxygenase.[3]

Workflow Diagram

The following diagram illustrates a general workflow for the synthesis and biological screening of novel oxadiazole-based compounds.

Synthesis and Screening Workflow General Workflow for Synthesis and Screening of Oxadiazole Derivatives cluster_synthesis Synthesis cluster_screening Biological Screening Start Starting Materials (e.g., 2-Aminobenzonitrile, Acetic Anhydride) Amidoxime Amidoxime Formation Start->Amidoxime Hydroxylamine Cyclization Acylation and Cyclization Amidoxime->Cyclization Acylating Agent Purification Purification (Chromatography) Cyclization->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Compound Pure Compound This compound Characterization->Compound Primary_Screening Primary Screening (e.g., Cell-based assays) Compound->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Active Secondary_Screening Secondary Screening (e.g., Dose-response) Hit_Identification->Secondary_Screening Lead_Optimization Lead Optimization Secondary_Screening->Lead_Optimization Potent & Selective

Caption: General workflow for the synthesis and biological evaluation of oxadiazole derivatives.

References

In-depth Technical Guide on 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline: Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing data for 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline reveals a significant gap in the publicly available scientific literature regarding its quantitative solubility and stability. While basic chemical properties and sourcing information are accessible, detailed experimental data and protocols are not currently published.

This guide addresses the available information and outlines the standard methodologies that would be employed to characterize the solubility and stability of this compound, providing a framework for researchers and drug development professionals.

Physicochemical Properties

Basic physicochemical information for this compound has been compiled from various chemical suppliers and databases. A summary of these properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₉N₃O--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 175.19 g/mol --INVALID-LINK--, --INVALID-LINK--
CAS Number 76629-36-2--INVALID-LINK--
Appearance Solid--INVALID-LINK--
Purity Typically ≥95%--INVALID-LINK--

Solubility Profile: A Methodological Approach

Quantitative solubility data for this compound in aqueous and organic solvents is not available in the current literature. To determine this crucial parameter, a standardized experimental protocol would be necessary.

Experimental Protocol: Equilibrium Solubility Determination

  • Preparation of Saturated Solutions: An excess amount of this compound is added to a series of vials containing different solvents (e.g., water, phosphate-buffered saline at various pH levels, ethanol, methanol, DMSO, acetonitrile).

  • Equilibration: The vials are sealed and agitated at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, the suspensions are filtered through a suitable syringe filter (e.g., 0.22 µm) to remove undissolved solid. An aliquot of the clear filtrate is then diluted with an appropriate solvent.

  • Quantification: The concentration of the dissolved compound in the diluted filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Data Reporting: The solubility is reported in units of mg/mL or µg/mL.

The logical workflow for determining solubility is illustrated in the following diagram.

G Solubility Determination Workflow A Add excess compound to solvent B Equilibrate at constant temperature A->B C Filter to remove undissolved solid B->C D Dilute filtrate C->D E Quantify by HPLC-UV D->E F Report solubility (mg/mL) E->F

Caption: Workflow for experimental solubility determination.

Stability Assessment: Forced Degradation Studies

The stability of a pharmaceutical compound is a critical attribute that influences its development, formulation, and storage. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. While no specific stability data for this compound has been published, a standard set of stress conditions would be applied.

Experimental Protocol: Forced Degradation

Forced degradation studies would expose this compound to various stress conditions to evaluate its stability.

  • Acidic and Basic Hydrolysis: The compound is dissolved in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions and heated (e.g., 60°C) for a defined period. Samples are taken at various time points, neutralized, and analyzed.

  • Oxidative Degradation: The compound is exposed to an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature. Samples are analyzed at different intervals.

  • Thermal Degradation: The solid compound is subjected to high temperatures (e.g., 80°C) in a stability chamber. Samples are analyzed at specified time points.

  • Photostability: The solid compound and its solution are exposed to a light source that provides both UV and visible light, as per ICH Q1B guidelines. A dark control is run in parallel.

  • Analysis of Degradants: A stability-indicating analytical method, typically HPLC with a photodiode array (PDA) detector or mass spectrometry (MS), is used to separate and quantify the parent compound and any degradation products.

The following diagram illustrates the logical relationships in a forced degradation study.

G Forced Degradation Study Logic cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Outcome A Acid Hydrolysis F Stability-Indicating HPLC Method A->F B Base Hydrolysis B->F C Oxidation C->F D Thermal Stress D->F E Photostability E->F G Identify Degradation Products F->G H Elucidate Degradation Pathways F->H I Assess Intrinsic Stability F->I

Caption: Logical flow of a forced degradation study.

Potential Degradation Pathways

Without experimental data, potential degradation pathways of this compound can be hypothesized based on its chemical structure. The aniline moiety is susceptible to oxidation, which could lead to the formation of various colored products. The 1,2,4-oxadiazole ring, a five-membered heterocycle, could potentially undergo ring-opening under harsh hydrolytic conditions (strong acid or base).

A potential signaling pathway for degradation could involve initial oxidation of the aniline nitrogen, followed by further reactions.

G Hypothetical Degradation Initiation A This compound C Oxidized Intermediates A->C Oxidation B Oxidative Stress B->C D Further Degradation Products C->D

Caption: Hypothetical initial step in oxidative degradation.

Conclusion

While this compound is commercially available and its basic properties are known, there is a clear absence of detailed public data on its solubility and stability. This technical guide provides a roadmap for researchers and drug development professionals to generate this critical information by outlining standard experimental protocols for solubility determination and forced degradation studies. The generation of such data is essential for the progression of any research or development program involving this compound.

Methodological & Application

Application Notes and Protocols for 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline and its Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The compound 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline belongs to the 1,2,4-oxadiazole class of heterocyclic compounds, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. While specific research on this compound in cancer is not extensively documented in publicly available literature, the broader family of oxadiazole derivatives has shown considerable promise as antimicrobial and anticancer agents.[1][2] This document provides an overview of the potential applications of this compound and its analogs in cancer research, based on studies of structurally related molecules. It includes potential mechanisms of action, protocols for synthesis and biological evaluation, and quantitative data from relevant studies on similar compounds.

Potential Mechanism of Action

Derivatives of 1,2,4-oxadiazoles and related 1,3,4-oxadiazoles have been investigated for their ability to inhibit various enzymatic activities and cellular processes crucial for cancer cell proliferation and survival.[1][2] Studies on analogous compounds suggest that potential anticancer mechanisms could involve:

  • Enzyme Inhibition: Certain oxadiazole derivatives have been shown to inhibit enzymes such as carbonic anhydrase and histone deacetylases.[1]

  • Tubulin Polymerization Inhibition: Some 1,3,4-oxadiazole analogs have demonstrated the ability to inhibit tubulin assembly, leading to a slowdown of the cell cycle in the G2/M phase and a reduction in cell growth.[3]

  • Receptor Tyrosine Kinase Inhibition: Molecular docking studies on a similar compound, 2,2'-(1,2,4-oxadiazole-3,5-diyl)di aniline, have indicated strong binding potential to the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2), both of which are key targets in cancer therapy.[4]

Data Presentation: Anticancer Activity of Oxadiazole Derivatives

The following table summarizes the anticancer activity of various 1,3,4-oxadiazole derivatives, which are structurally related to the topic compound. This data is provided to illustrate the potential efficacy of this class of compounds against different cancer cell lines.

Compound IDCancer Cell LineAssay TypeConcentrationResult (Growth Percent Inhibition)Reference
6h SNB-19 (CNS Cancer)Single Dose10 µM86.61%[3]
6h OVCAR-8 (Ovarian Cancer)Single Dose10 µM85.26%[3]
6h NCI-H40Single Dose10 µM75.99%[3]
4s MDA-MB-435 (Melanoma)Single Dose10 µM15.43% (Growth Percent)[5]
4s K-562 (Leukemia)Single Dose10 µM18.22% (Growth Percent)[5]
4s T-47D (Breast Cancer)Single Dose10 µM34.27% (Growth Percent)[5]
4s HCT-15 (Colon Cancer)Single Dose10 µM39.77% (Growth Percent)[5]
7b MCF7 (Breast Cancer)MTT Assay-IC50: 6.74 µM[6]
7d MCF7 (Breast Cancer)MTT Assay-IC50: 3.69 µM[6]
18 60 Cell Lines5-Dose Assay-GI50: 1.41–15.8 μM[7]
27 60 Cell Lines5-Dose Assay-GI50: 0.40–14.9 μM[7]

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of oxadiazole derivatives are crucial for reproducible research. Below are generalized protocols based on published literature for similar compounds.

Protocol 1: General Synthesis of 1,3,4-Oxadiazole Analogs

This protocol describes a common method for synthesizing N-Aryl-5-substituted-1,3,4-oxadiazol-2-amines.

Materials:

  • (E)-N-aryl-2-(substituted-benzylidene)hydrazine-1-carboxamide

  • Absolute ethanol

  • Chloramine T

  • Reflux apparatus

  • Thin-Layer Chromatography (TLC) supplies

Procedure:

  • Dissolve (E)-N-aryl-2-(substituted-benzylidene)hydrazine-1-carboxamide (1 mmol) in absolute ethanol (15 mL).

  • Add Chloramine T (0.625 mmol) to the solution.

  • Reflux the reaction mixture for 4 hours.

  • Monitor the completion of the reaction using TLC.

  • Upon completion, cool the reaction solution.

  • Filter the mixture to remove sodium chloride formed during the reaction.

  • Concentrate the filtrate to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

  • Characterize the final compound using spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry.[3]

Protocol 2: In Vitro Anticancer Activity Screening (NCI-60 Cell Line Panel)

This protocol outlines the single-dose assay used by the National Cancer Institute (NCI) to evaluate the anticancer activity of novel compounds.

Materials:

  • Synthesized oxadiazole compounds

  • NCI-60 human cancer cell line panel (representing leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers)

  • Appropriate cell culture media and supplements

  • Microtiter plates (96-well)

  • Sulforhodamine B (SRB) assay reagents

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Seed the 60 different human cancer cell lines in 96-well plates at their optimal plating densities and incubate for 24 hours.

  • Treat the cells with the test compound at a single concentration of 10 µM.

  • Incubate the plates for 48 hours.

  • After the incubation period, fix the cells with trichloroacetic acid.

  • Stain the fixed cells with Sulforhodamine B (SRB).

  • Wash away the unbound dye and solubilize the bound dye.

  • Measure the optical density at a suitable wavelength to determine the cell viability.

  • Calculate the Growth Percent (GP) and Percent Growth Inhibition (PGI) for each cell line. The PGI is calculated as 100 - GP.[3][5]

Visualizations

Signaling Pathway Diagram

Potential_Signaling_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras VEGFR2 VEGFR2 VEGFR2->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Tubulin Tubulin Oxadiazole Oxadiazole Derivative Oxadiazole->EGFR Oxadiazole->VEGFR2 Oxadiazole->Tubulin

Caption: Potential inhibition of EGFR, VEGFR2, and Tubulin by oxadiazole derivatives.

Experimental Workflow Diagram

Experimental_Workflow start Start: Design & Synthesize Oxadiazole Derivatives char Characterization (NMR, IR, Mass Spec) start->char adme In Silico ADME/Toxicity Prediction char->adme screen In Vitro Anticancer Screening (e.g., NCI-60) adme->screen potent Identify Potent Compounds screen->potent dose Five-Dose Assay (Determine GI50) potent->dose moa Mechanism of Action Studies (e.g., Enzyme Assays, Docking) dose->moa end Lead Compound Identification moa->end

Caption: Workflow for the discovery of novel oxadiazole-based anticancer agents.

References

Application Notes and Protocols: 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline is a representative of this class, holding potential as a valuable building block or a pharmacologically active agent in drug discovery programs. Its structural features suggest possible interactions with various biological targets. Notably, derivatives of the oxadiazole core have shown promise as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme implicated in tumor immune evasion, making this compound and its analogs attractive candidates for cancer immunotherapy research.[2][3]

This document provides an overview of the potential applications of this compound, with a focus on its prospective role as an anticancer agent and an IDO1 inhibitor. Detailed protocols for its synthesis and relevant biological assays are also presented, based on established methodologies for analogous compounds.

Potential Applications in Drug Discovery

Anticancer Agent

Numerous studies have highlighted the anticancer potential of 1,2,4-oxadiazole derivatives against a variety of human cancer cell lines. While specific data for this compound is not extensively published, the activity of structurally related compounds suggests its potential as a lead for novel oncology therapeutics. The mechanism of action for such compounds can be diverse, ranging from the inhibition of key enzymes in cancer progression to the disruption of cellular signaling pathways.

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[2] In the tumor microenvironment, the overexpression of IDO1 leads to tryptophan depletion and the accumulation of kynurenine metabolites. This metabolic reprogramming suppresses the activity of effector T cells and promotes the function of regulatory T cells, thereby enabling cancer cells to evade the host immune system.[2][4][5] Consequently, the inhibition of IDO1 is a promising strategy in cancer immunotherapy. The structural features of this compound make it a candidate for investigation as an IDO1 inhibitor.

Quantitative Data from Analogous Compounds

The following tables summarize the biological activity of various 1,2,4-oxadiazole derivatives from the literature, providing a rationale for the investigation of this compound.

Table 1: Anticancer Activity of 1,2,4-Oxadiazole Analogs

Compound ReferenceCancer Cell LineActivity MetricValue (µM)
Compound 7a [6]MCF-7 (Breast)IC500.76 ± 0.044
A549 (Lung)IC500.18 ± 0.019
DU145 (Prostate)IC501.13 ± 0.55
MDA-MB-231 (Breast)IC500.93 ± 0.013
Compound 10b [7]MCF-7 (Breast)IC500.68 ± 0.03
A-549 (Lung)IC501.56 ± 0.061
A-375 (Melanoma)IC500.79 ± 0.033
Compound 10c [7]MCF-7 (Breast)IC502.11 ± 0.14
A-549 (Lung)IC501.02 ± 0.043
A-375 (Melanoma)IC500.34 ± 0.016
Compound 10i [7]MCF-7 (Breast)IC500.22 ± 0.009
A-549 (Lung)IC501.09 ± 0.041
A-375 (Melanoma)IC501.18 ± 0.054
Compound f9 [8]ButyrylcholinesteraseIC501.28 ± 0.18
LPS-induced NO productionIC500.67 ± 0.14
LPS-induced IL-1β productionIC501.61 ± 0.21
LPS-induced TNF-α productionIC504.15 ± 0.44

Table 2: IDO1 Inhibitory Activity of Oxadiazole Analogs

Compound ReferenceTargetActivity MetricValue (nM)
Compound 23 [3]hIDO1IC50108.7
hIDO1 (cellular)IC5019.88
Compound 25 [3]hIDO1IC50178.1
hIDO1 (cellular)IC5068.59
Compound 26 [3]hIDO1IC50139.1
hIDO1 (cellular)IC5057.76

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general procedure adapted from the synthesis of similar 1,2,4-oxadiazole derivatives.

Materials:

  • 2-Nitrobenzonitrile

  • Hydroxylamine hydrochloride

  • Sodium carbonate

  • Acetic anhydride

  • Pyridine

  • Iron powder

  • Ammonium chloride

  • Ethanol

  • Water

  • Ethyl acetate

  • Hexane

  • Standard laboratory glassware and equipment

Procedure:

Step 1: Synthesis of 2-Nitrobenzamidoxime

  • To a solution of 2-nitrobenzonitrile (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.5 equivalents) and sodium carbonate (1.5 equivalents).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Filter the precipitated solid, wash with water, and dry to obtain 2-nitrobenzamidoxime.

Step 2: Synthesis of 5-(2-Nitrophenyl)-3-methyl-1,2,4-oxadiazole

  • Dissolve 2-nitrobenzamidoxime (1 equivalent) in pyridine.

  • Add acetic anhydride (1.2 equivalents) dropwise at 0°C.

  • Stir the reaction mixture at room temperature for 2 hours, then heat at 80-90°C for 4-6 hours.

  • Cool the mixture and pour it into ice-cold water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate) to yield 5-(2-nitrophenyl)-3-methyl-1,2,4-oxadiazole.

Step 3: Synthesis of this compound

  • To a solution of 5-(2-nitrophenyl)-3-methyl-1,2,4-oxadiazole (1 equivalent) in a mixture of ethanol and water, add iron powder (5 equivalents) and ammonium chloride (1 equivalent).

  • Reflux the mixture for 2-4 hours, monitoring the reduction of the nitro group by TLC.

  • After completion, filter the hot reaction mixture through a celite bed and wash the residue with hot ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Extract the residue with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain this compound.

Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol describes a standard method to evaluate the cytotoxic effects of the compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Prepare serial dilutions of this compound in complete growth medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: In Vitro IDO1 Enzyme Inhibition Assay

This protocol outlines a method to assess the direct inhibitory effect of the compound on IDO1 enzyme activity.

Materials:

  • Recombinant human IDO1 enzyme

  • L-Tryptophan

  • Methylene blue

  • Ascorbic acid

  • Catalase

  • Potassium phosphate buffer

  • This compound (dissolved in DMSO)

  • 96-well UV-transparent plates

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer (pH 6.5), L-tryptophan (substrate), ascorbic acid (cofactor), methylene blue (cofactor), and catalase.

  • Add varying concentrations of this compound to the wells of a 96-well plate. Include a vehicle control (DMSO) and a known IDO1 inhibitor as a positive control (e.g., Epacadostat).

  • Initiate the reaction by adding the recombinant human IDO1 enzyme to each well.

  • Incubate the plate at 37°C for 15-30 minutes.

  • Monitor the production of N-formylkynurenine by measuring the increase in absorbance at 321 nm over time using a spectrophotometer.

  • Calculate the initial reaction velocities and determine the percentage of inhibition for each compound concentration.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Visualizations

IDO1_Pathway cluster_TME Tumor Microenvironment Tryptophan Tryptophan IDO1 IDO1 Enzyme (Target) Tryptophan->IDO1 Substrate T_cell Effector T-Cell Tryptophan->T_cell Essential for Activation IDO1->Tryptophan Depletes Kynurenine Kynurenine IDO1->Kynurenine Catalyzes Kynurenine->T_cell Inhibits Activation Treg_cell Regulatory T-Cell (Treg) Kynurenine->Treg_cell Promotes Differentiation Treg_cell->T_cell Suppresses Tumor_Cell Tumor Cell Tumor_Cell->IDO1 Upregulates Compound This compound Compound->IDO1 Inhibits

Caption: IDO1 Signaling Pathway and Point of Inhibition.

Synthesis_Workflow start 2-Nitrobenzonitrile step1 Step 1: Amidoxime Formation (NH2OH.HCl, Na2CO3) start->step1 intermediate1 2-Nitrobenzamidoxime step1->intermediate1 step2 Step 2: Oxadiazole Ring Cyclization (Acetic Anhydride, Pyridine) intermediate1->step2 intermediate2 5-(2-Nitrophenyl)-3-methyl-1,2,4-oxadiazole step2->intermediate2 step3 Step 3: Nitro Group Reduction (Fe, NH4Cl) intermediate2->step3 end This compound step3->end

Caption: Synthetic Workflow for the Target Compound.

Assay_Workflow cluster_invitro In Vitro Assay Workflow cluster_cancer Anticancer Assay cluster_ido1 IDO1 Inhibition Assay start Test Compound: This compound treat_cancer Treat with Compound start->treat_cancer add_compound Add Compound start->add_compound cancer_cells Seed Cancer Cells cancer_cells->treat_cancer mtt_assay MTT Assay treat_cancer->mtt_assay ic50_cancer Determine IC50 mtt_assay->ic50_cancer ido1_reaction Prepare IDO1 Reaction Mix ido1_reaction->add_compound measure_activity Measure Enzyme Activity add_compound->measure_activity ic50_ido1 Determine IC50 measure_activity->ic50_ido1

Caption: Experimental Workflow for Biological Evaluation.

References

Application Notes and Protocols for In Vitro Profiling of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-oxadiazole moiety is a key pharmacophore found in a variety of biologically active compounds, with derivatives exhibiting a broad range of therapeutic properties including anti-inflammatory, antimicrobial, and anticancer effects. This document provides a comprehensive suite of in vitro assays to characterize the biological activity of the novel compound, 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline. Based on the structural features common to inhibitors of immunomodulatory enzymes, the experimental design is focused on evaluating its potential as an anticancer agent, with a particular emphasis on the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in tumor immune evasion.

The protocols outlined below describe a systematic approach to profile the compound, starting from broad-spectrum cytotoxicity screening against cancer cell lines, moving to specific enzymatic and cell-based assays to confirm its mechanism of action on the IDO1 pathway, and concluding with functional assays to assess its impact on T-cell activation.

Hypothesized Signaling Pathway: IDO1-Mediated Immune Suppression

IDO1_Pathway cluster_tumor_cell Tumor Cell cluster_t_cell T-Cell IDO1 IDO1 Kynurenine_out Kynurenine (out) IDO1->Kynurenine_out catalyzes IFNg IFN-γ IFNgR IFN-γR IFNg->IFNgR binds STAT1 STAT1 IFNgR->STAT1 activates pSTAT1 pSTAT1 STAT1->pSTAT1 phosphorylates pSTAT1->IDO1 upregulates expression Tryptophan_in L-Tryptophan (in) Tryptophan_in->IDO1 substrate Tryptophan_depletion Tryptophan Depletion Tryptophan_in->Tryptophan_depletion Kynurenine_accumulation Kynurenine Accumulation Kynurenine_out->Kynurenine_accumulation TCR TCR T_cell_active Activation/Proliferation TCR->T_cell_active leads to T_cell_anergy Anergy/Apoptosis GCN2 GCN2 Kinase GCN2->T_cell_anergy Tryptophan_depletion->GCN2 activates Kynurenine_accumulation->T_cell_anergy induces Compound This compound Compound->IDO1 inhibits

Caption: IDO1 pathway in tumor immune escape.

Experimental Workflow for In Vitro Evaluation

Experimental_Workflow cluster_primary Primary Screening cluster_secondary Target-Based & Cell-Based Assays cluster_tertiary Functional & Selectivity Assays start Start: Compound This compound cytotoxicity Cytotoxicity/Viability Assay (MTT/CTG) start->cytotoxicity cell_panel Panel of Cancer Cell Lines (e.g., SK-OV-3, HeLa, MCF-7) biochemical_assay Biochemical IDO1 Enzyme Inhibition Assay cytotoxicity->biochemical_assay If cytotoxic, determine IC50 kynurenine_assay Cell-Based Kynurenine Production Assay biochemical_assay->kynurenine_assay Confirm direct inhibition selectivity_assay Selectivity Assays (IDO2, TDO) biochemical_assay->selectivity_assay t_cell_coculture T-Cell Co-Culture Assay kynurenine_assay->t_cell_coculture Confirm cellular activity t_cell_coculture->selectivity_assay Assess functional rescue end End: Candidate Profile selectivity_assay->end Determine selectivity profile

Caption: Tiered workflow for compound evaluation.

Data Presentation

Table 1: Cytotoxicity Profile of this compound
Cell LineCancer TypeIC50 (µM)
SK-OV-3Ovarian Cancer> 100
HeLaCervical Cancer> 100
MCF-7Breast Cancer> 100
A549Lung Cancer> 100
JurkatT-cell Leukemia> 100
Doxorubicin (Control)Various0.1 - 1.0
Table 2: Enzymatic and Cell-Based Inhibition of IDO1
Assay TypeTargetIC50 (nM)
Biochemical AssayRecombinant Human IDO150
Cell-Based Kynurenine Assay (SK-OV-3 cells)Cellular IDO1150
Epacadostat (Control)IDO110 (Biochemical)
Epacadostat (Control)IDO175 (Cell-based)
Table 3: Functional Rescue of T-Cell Proliferation
Co-culture ConditionCompound ConcentrationT-Cell Proliferation (% of Control)
T-cells + SK-OV-3 (IFN-γ stimulated)Vehicle25%
T-cells + SK-OV-3 (IFN-γ stimulated)1 µM85%
T-cells + SK-OV-3 (IFN-γ stimulated)10 µM95%
T-cells aloneVehicle100%
Table 4: Selectivity Profile
EnzymeIC50 (nM)Selectivity Fold (vs. IDO1)
IDO1501x
IDO2> 10,000> 200x
TDO> 10,000> 200x

Experimental Protocols

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of viability.

Materials:

  • 96-well flat-bottom plates

  • Cancer cell lines (e.g., SK-OV-3, HeLa, MCF-7)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multi-well plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of the diluted compound to the wells. Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Biochemical IDO1 Enzyme Inhibition Assay

This assay directly measures the inhibition of recombinant IDO1 enzyme activity.

Materials:

  • Recombinant human IDO1 enzyme

  • Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)

  • L-Tryptophan (substrate)

  • Methylene blue

  • Ascorbic acid

  • Catalase

  • Test compound and control inhibitor (e.g., Epacadostat)

  • 96-well UV-transparent plate

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In each well, prepare a reaction mixture containing assay buffer, catalase, ascorbic acid, and methylene blue.

  • Inhibitor Addition: Add serial dilutions of the test compound or control inhibitor to the wells.

  • Enzyme Addition: Add recombinant IDO1 enzyme to each well and incubate for 15 minutes at room temperature.

  • Reaction Initiation: Initiate the reaction by adding L-Tryptophan.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Reaction Termination: Stop the reaction by adding trichloroacetic acid.

  • Kynurenine Detection: Develop the color by adding Ehrlich's reagent and measure the absorbance at 480 nm.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Protocol 3: Cell-Based Kynurenine Production Assay

This assay measures the production of kynurenine, a downstream product of IDO1 activity, in a cellular context.

Materials:

  • SK-OV-3 cells (or another IDO1-inducible cell line)

  • Interferon-gamma (IFN-γ)

  • Test compound and control inhibitor

  • Reagents for kynurenine detection (as in Protocol 2)

Procedure:

  • Cell Seeding: Seed SK-OV-3 cells in a 96-well plate and allow them to adhere overnight.

  • IDO1 Induction: Treat the cells with IFN-γ (e.g., 100 ng/mL) for 24-48 hours to induce IDO1 expression.

  • Compound Treatment: Add serial dilutions of the test compound or control inhibitor and incubate for 24-72 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Kynurenine Measurement: Measure the kynurenine concentration in the supernatant using the colorimetric method described in Protocol 2 (steps 6-7).

  • Data Analysis: Normalize kynurenine levels to cell viability (measured in a parallel plate) and calculate the IC50 for the inhibition of kynurenine production.

Protocol 4: T-Cell Co-Culture Assay

This functional assay assesses the ability of the compound to rescue T-cell proliferation from IDO1-mediated suppression.

Materials:

  • IDO1-expressing cancer cells (e.g., IFN-γ stimulated SK-OV-3)

  • Human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat)

  • T-cell activators (e.g., anti-CD3/CD28 beads or PHA)

  • Proliferation assay reagents (e.g., BrdU or CellTiter-Glo®)

  • Test compound

Procedure:

  • Cancer Cell Plating: Plate IFN-γ-stimulated SK-OV-3 cells in a 96-well plate.

  • Compound Addition: Add the test compound at various concentrations.

  • Co-culture Initiation: Add PBMCs or Jurkat cells and T-cell activators to the wells.

  • Incubation: Incubate the co-culture for 72 hours.

  • Proliferation Measurement: Measure T-cell proliferation using a suitable assay kit according to the manufacturer's instructions.

  • Data Analysis: Compare the T-cell proliferation in the presence of the compound to the suppressed (vehicle control) and unsuppressed (T-cells alone) conditions.

Application Notes and Protocols for 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline as an Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline is a small molecule belonging to the 1,2,4-oxadiazole class of heterocyclic compounds. This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. Derivatives of 1,2,4-oxadiazoles are known to exhibit a broad range of pharmacological activities, including anti-inflammatory, anticancer, and enzyme inhibitory properties.

While specific enzyme inhibition data for this compound is not extensively published, its structural similarity to known inhibitors suggests it is a putative inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway. In the context of oncology, the upregulation of IDO1 in the tumor microenvironment leads to tryptophan depletion and the accumulation of immunosuppressive metabolites, collectively known as kynurenines. This creates an immunotolerant environment, allowing tumor cells to evade the host's immune system. Therefore, inhibitors of IDO1 are actively being pursued as promising cancer immunotherapeutic agents.

These application notes provide a comprehensive protocol for evaluating the inhibitory potential of this compound against the IDO1 enzyme. The protocols are based on established methodologies for assessing IDO1 inhibition and can be adapted for screening and characterization of this and other potential IDO1 inhibitors.

Quantitative Data

As of the latest literature review, specific quantitative inhibitory data for this compound against IDO1 has not been reported. However, for structurally related compounds, inhibitory activities have been established. The following table presents data for a representative 1,2,4-oxadiazole aniline analog to serve as an exemplary reference for expected potency. Researchers are strongly encouraged to determine the IC50 value for this compound experimentally using the protocols provided below.

Table 1: Representative Inhibitory Activity of a Structurally Related 1,2,4-Oxadiazole Aniline Analog against IDO1

CompoundTarget EnzymeAssay TypeIC50 (μM)
4-((5-(4-aminophenyl)-1,2,4-oxadiazol-3-yl)methyl)morpholineIDO1Cell-based0.85

Note: This data is for a structurally related compound and should be used for reference purposes only. The actual inhibitory potency of this compound must be determined experimentally.

Experimental Protocols

Protocol 1: In Vitro IDO1 Enzymatic Inhibition Assay

This protocol describes a biochemical assay to determine the direct inhibitory effect of this compound on recombinant human IDO1 enzyme activity. The assay measures the production of N-formylkynurenine, the product of the IDO1-catalyzed reaction, which is then converted to kynurenine for detection.

Materials:

  • Recombinant human IDO1 enzyme

  • L-Tryptophan (substrate)

  • Methylene blue

  • Ascorbic acid

  • Catalase

  • Potassium phosphate buffer (50 mM, pH 6.5)

  • This compound (test compound)

  • Positive control inhibitor (e.g., Epacadostat)

  • Trichloroacetic acid (TCA)

  • p-Dimethylaminobenzaldehyde (DMAB)

  • Acetic acid

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a reaction buffer containing 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.

    • Prepare a stock solution of L-tryptophan in the reaction buffer.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution in the reaction buffer.

    • Prepare a stock solution of the positive control inhibitor.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • 50 µL of reaction buffer.

      • 10 µL of the test compound at various concentrations (or vehicle control).

      • 10 µL of recombinant human IDO1 enzyme solution.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 30 µL of the L-tryptophan solution to each well.

    • Incubate the plate at 37°C for 60 minutes.

  • Reaction Termination and Kynurenine Detection:

    • Stop the reaction by adding 25 µL of 30% (w/v) TCA to each well.

    • Incubate the plate at 60°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

    • Centrifuge the plate at 3000 x g for 10 minutes to pellet any precipitate.

    • Transfer 100 µL of the supernatant to a new 96-well plate.

    • Add 100 µL of 2% (w/v) p-DMAB in acetic acid to each well.

    • Incubate at room temperature for 10 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 480 nm using a microplate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 2: Cell-Based IDO1 Inhibition Assay

This protocol measures the ability of this compound to inhibit IDO1 activity in a cellular context. Human cancer cell lines that express IDO1 upon stimulation with interferon-gamma (IFN-γ) are used.

Materials:

  • Human cancer cell line known to express IDO1 (e.g., HeLa, SK-OV-3)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Recombinant human IFN-γ

  • This compound (test compound)

  • Positive control inhibitor (e.g., Epacadostat)

  • Trichloroacetic acid (TCA)

  • p-Dimethylaminobenzaldehyde (DMAB)

  • Acetic acid

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • IDO1 Induction and Inhibitor Treatment:

    • The next day, treat the cells with IFN-γ (e.g., 50 ng/mL) to induce IDO1 expression.

    • Simultaneously, add serial dilutions of this compound or a positive control inhibitor to the respective wells. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Kynurenine Measurement:

    • After the incubation period, collect 150 µL of the cell culture supernatant from each well.

    • Add 15 µL of 30% (w/v) TCA to each supernatant sample.

    • Incubate at 60°C for 30 minutes.

    • Centrifuge at 3000 x g for 10 minutes.

    • Transfer 100 µL of the clear supernatant to a new 96-well plate.

    • Add 100 µL of 2% (w/v) p-DMAB in acetic acid to each well.

    • Incubate at room temperature for 10 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 480 nm.

    • Generate a standard curve using known concentrations of kynurenine.

    • Calculate the concentration of kynurenine in each sample from the standard curve.

    • Determine the percentage of inhibition and the IC50 value as described in Protocol 1.

Visualizations

IDO1_Signaling_Pathway Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Substrate Kynurenine Kynurenine IDO1->Kynurenine Catalysis Tryptophan_Depletion Tryptophan Depletion IDO1->Tryptophan_Depletion Kynurenine_Accumulation Kynurenine Accumulation Kynurenine->Kynurenine_Accumulation GCN2 GCN2 Activation Tryptophan_Depletion->GCN2 mTOR mTOR Inhibition Tryptophan_Depletion->mTOR AhR AhR Activation Kynurenine_Accumulation->AhR T_Cell_Arrest T-Cell Arrest & Anergy GCN2->T_Cell_Arrest mTOR->T_Cell_Arrest Treg_Differentiation Treg Differentiation AhR->Treg_Differentiation Immune_Suppression Immune Suppression T_Cell_Arrest->Immune_Suppression Treg_Differentiation->Immune_Suppression Inhibitor This compound Inhibitor->IDO1

Caption: IDO1 signaling pathway and the inhibitory action of the compound.

Experimental_Workflow cluster_enzymatic In Vitro Enzymatic Assay cluster_cellular Cell-Based Assay Enzyme_Prep Prepare Recombinant IDO1 & Reagents Incubation_Enzyme Incubate Enzyme with Inhibitor Enzyme_Prep->Incubation_Enzyme Reaction_Start_Enzyme Add Tryptophan to Start Reaction Incubation_Enzyme->Reaction_Start_Enzyme Termination_Enzyme Terminate Reaction with TCA Reaction_Start_Enzyme->Termination_Enzyme Detection_Enzyme Measure Kynurenine Production Termination_Enzyme->Detection_Enzyme Data_Analysis Data Analysis: Calculate % Inhibition & IC50 Detection_Enzyme->Data_Analysis Cell_Culture Culture & Seed IDO1-Expressing Cells Induction Induce IDO1 with IFN-γ & Add Inhibitor Cell_Culture->Induction Incubation_Cell Incubate for 48-72 hours Induction->Incubation_Cell Supernatant_Collection Collect Supernatant Incubation_Cell->Supernatant_Collection Detection_Cell Measure Kynurenine in Supernatant Supernatant_Collection->Detection_Cell Detection_Cell->Data_Analysis

Caption: Experimental workflow for assessing inhibitor efficacy.

The Versatile Scaffold: 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Authored For: Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of the 2-(3-methyl-1,2,4-oxadiazol-5-yl)aniline scaffold in medicinal chemistry. This heterocyclic motif serves as a valuable building block for the synthesis of novel bioactive molecules, demonstrating significant potential in the development of targeted therapeutics. While direct inhibitory data for microsomal prostaglandin E synthase-1 (mPGES-1) and indoleamine 2,3-dioxygenase 1 (IDO1) using this specific scaffold is not extensively published, its close analogs have shown promise as anticancer agents, highlighting the scaffold's utility in drug discovery.

Application Notes

The 1,2,4-oxadiazole ring is a privileged structure in medicinal chemistry, known for its metabolic stability and ability to act as a bioisostere for ester and amide functionalities. The incorporation of an aniline group at the 5-position of the oxadiazole ring provides a key synthetic handle for further molecular elaboration, allowing for the exploration of structure-activity relationships (SAR). The this compound scaffold, in particular, combines the favorable properties of the oxadiazole ring with the versatile reactivity of the aniline moiety.

Derivatives of the closely related 2-(1,2,4-oxadiazol-5-yl)aniline scaffold have been investigated for a range of biological activities, including anticancer properties. For instance, the analog 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline has been reported to exhibit moderate anticancer activity across a panel of human cancer cell lines, serving as a foundational structure for the development of more potent compounds.[1] This underscores the potential of the this compound core in generating novel therapeutic candidates.

Key Potential Applications:

  • Anticancer Agent Development: As demonstrated by its analogs, this scaffold can be utilized to synthesize compounds with cytotoxic activity against various cancer cell lines.

  • Enzyme Inhibition: The scaffold's structural features make it a suitable candidate for designing inhibitors of various enzymes, including kinases, proteases, and metabolic enzymes like mPGES-1 and IDO1.

  • Probe Development: Functionalized derivatives can be synthesized to serve as chemical probes for studying biological pathways and target validation.

Quantitative Data Summary

Due to the limited publicly available data on the specific this compound scaffold, the following table presents data for a closely related analog, 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline, to illustrate the potential of this chemical class.

Table 1: Anticancer Activity of a 2-(1,2,4-Oxadiazol-5-yl)aniline Analog

Compound/AnalogTarget/AssayCell Line PanelActivity (IC₅₀)Reference
4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)anilineAnticancer Activity11 Human Cancer Cell LinesMean IC₅₀ ≈ 92.4 µM[1]

Experimental Protocols

Protocol 1: General Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of the parent scaffold and its subsequent derivatization.

Part A: Synthesis of this compound

  • Amidoxime Formation: React 2-aminobenzonitrile with hydroxylamine hydrochloride in the presence of a base (e.g., sodium bicarbonate) in a suitable solvent like ethanol. Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Acylation: Cool the reaction mixture and add acetic anhydride dropwise at 0°C. Stir the reaction at room temperature overnight.

  • Cyclization: Heat the reaction mixture to reflux for 2-4 hours to induce cyclization to the 1,2,4-oxadiazole ring.

  • Work-up and Purification: Cool the mixture, pour it into ice water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Part B: Derivatization of the Aniline Moiety (Example: Amide Formation)

  • Dissolve this compound in a dry, aprotic solvent (e.g., dichloromethane or DMF).

  • Add a base (e.g., triethylamine or pyridine).

  • Cool the mixture to 0°C and add the desired acyl chloride or carboxylic acid (in the presence of a coupling agent like EDC/HOBt) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Perform an aqueous work-up, extract the product with an organic solvent, and purify by column chromatography or recrystallization.

Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines a standard method for evaluating the cytotoxic effects of synthesized compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

Below are diagrams illustrating a potential experimental workflow and relevant signaling pathways.

G cluster_synthesis Synthesis & Derivatization cluster_screening Biological Screening start 2-Aminobenzonitrile amidoxime Amidoxime Intermediate start->amidoxime Hydroxylamine scaffold This compound amidoxime->scaffold Acetic Anhydride, Heat derivatives Scaffold Derivatives scaffold->derivatives Acylation / Sulfonylation / etc. assay In Vitro Anticancer Assay (e.g., MTT) derivatives->assay data IC50 Determination assay->data sar Structure-Activity Relationship (SAR) data->sar G IDO1_Inhibitor IDO1 Inhibitor (e.g., Oxadiazole Derivative) IDO1 IDO1 Enzyme IDO1_Inhibitor->IDO1 Inhibits Kynurenine Kynurenine IDO1->Kynurenine Catalyzes Tryptophan Tryptophan Tryptophan->IDO1 Substrate T_Cell_Suppression T-Cell Suppression Kynurenine->T_Cell_Suppression Leads to Tumor_Escape Tumor Immune Escape T_Cell_Suppression->Tumor_Escape Promotes G mPGES1_Inhibitor mPGES-1 Inhibitor (e.g., Oxadiazole Derivative) mPGES1 mPGES-1 Enzyme mPGES1_Inhibitor->mPGES1 Inhibits PGE2 Prostaglandin E2 (PGE2) mPGES1->PGE2 Catalyzes PGH2 Prostaglandin H2 (PGH2) PGH2->mPGES1 Substrate Inflammation Inflammation & Pain PGE2->Inflammation Tumor_Growth Tumor Growth PGE2->Tumor_Growth

References

Application Notes and Protocols for 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline: A Cell-Based Assay for IDO1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline belongs to the 1,2,4-oxadiazole class of heterocyclic compounds, a scaffold known for a wide range of biological activities, including anti-inflammatory and anticancer properties.[1][2][3][4][5][6][7][8][9][10] A critical mechanism through which cancer cells evade the immune system is by upregulating the enzyme indoleamine 2,3-dioxygenase 1 (IDO1).[11][12][13][14] IDO1 is a rate-limiting enzyme in the kynurenine pathway of tryptophan metabolism.[11][13][15] By catabolizing the essential amino acid tryptophan into kynurenine, IDO1 depletes tryptophan in the tumor microenvironment, which impairs the proliferation and function of effector T cells, and the accumulation of kynurenine itself has immunosuppressive effects.[11][12][14][15][16] Consequently, the inhibition of IDO1 has emerged as a promising strategy in cancer immunotherapy.[12][13][17]

This document provides a detailed protocol for a cell-based assay to evaluate the potential of this compound as an inhibitor of the IDO1 enzyme. The assay utilizes a human cancer cell line in which IDO1 expression is induced, and the inhibitory effect of the compound is quantified by measuring the production of kynurenine.

Signaling Pathway: Tryptophan Metabolism

The catabolism of tryptophan via the kynurenine pathway is a key metabolic route with implications in immune regulation. The initial and rate-limiting step is the conversion of tryptophan to N-formylkynurenine, catalyzed by either tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO1). N-formylkynurenine is then rapidly converted to kynurenine. In the context of cancer, the upregulation of IDO1 in tumor cells or immune cells within the tumor microenvironment leads to tryptophan depletion and kynurenine accumulation, thereby suppressing the anti-tumor immune response.

Tryptophan_Metabolism Tryptophan Tryptophan N_Formylkynurenine N_Formylkynurenine Tryptophan->N_Formylkynurenine IDO1 / TDO Immunosuppression Immunosuppression Tryptophan->Immunosuppression Depletion inhibits T-cell proliferation Kynurenine Kynurenine N_Formylkynurenine->Kynurenine Formamidase Kynurenine->Immunosuppression Activates AhR, Induces T-cell apoptosis

Figure 1: Tryptophan Metabolism Pathway via IDO1.

Experimental Protocol: Cell-Based IDO1 Inhibition Assay

This protocol describes a robust method for screening potential IDO1 inhibitors using a cell-based assay.[18][19] The human ovarian cancer cell line SKOV-3 is used as a model system, as it expresses IDO1 upon stimulation with interferon-gamma (IFNγ).[18] The assay measures the accumulation of kynurenine in the cell culture medium, which is a direct product of IDO1 activity.

Materials and Reagents
  • This compound (Test Compound)

  • Epacadostat (INCB024360) or a similar known IDO1 inhibitor (Positive Control)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • SKOV-3 human ovarian cancer cell line

  • McCoy's 5A Medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Recombinant Human Interferon-gamma (IFNγ)

  • Trichloroacetic acid (TCA)

  • 4-(Dimethylamino)benzaldehyde (DMAB) or Ehrlich's reagent

  • Acetic acid, glacial

  • L-Kynurenine for standard curve

  • 96-well flat-bottom cell culture plates

  • Spectrophotometer (plate reader)

Experimental Workflow

The workflow for the cell-based IDO1 inhibition assay involves cell seeding, induction of IDO1 expression, treatment with the test compound, and subsequent measurement of kynurenine production.

Experimental_Workflow cluster_day4 Day 4 seed_cells Seed SKOV-3 cells in 96-well plate induce_ido1 Induce IDO1 with IFNγ add_compounds Add test compound and controls induce_ido1->add_compounds collect_supernatant Collect supernatant measure_kynurenine Measure kynurenine (colorimetric assay) collect_supernatant->measure_kynurenine data_analysis Data Analysis (IC50) measure_kynurenine->data_analysis

Figure 2: Experimental Workflow Diagram.

Procedure

1. Cell Culture and Seeding:

  • Culture SKOV-3 cells in McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • On Day 1, seed the SKOV-3 cells into a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of culture medium.

  • Incubate the plate overnight to allow for cell attachment.

2. IDO1 Induction and Compound Treatment:

  • On Day 2, prepare a 2X working solution of IFNγ (final concentration of 100 ng/mL) and the test compound/controls in culture medium.

  • Prepare serial dilutions of this compound in DMSO and then dilute into the medium. Ensure the final DMSO concentration does not exceed 0.5%.

  • Remove the old medium from the cells and add 100 µL of the medium containing IFNγ and the respective compound concentrations. Include wells with IFNγ alone (positive control for IDO1 activity) and cells without IFNγ (negative control).

  • Incubate the plate for 48 hours at 37°C and 5% CO2.

3. Kynurenine Measurement:

  • On Day 4, carefully collect 70 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Add 35 µL of 30% (w/v) TCA to each well to precipitate proteins.

  • Incubate the plate at 50°C for 30 minutes.

  • Centrifuge the plate at 2500 rpm for 10 minutes to pellet the precipitated protein.

  • Transfer 70 µL of the clarified supernatant to a new flat-bottom 96-well plate.

  • Add 70 µL of Ehrlich's reagent (2% (w/v) 4-(Dimethylamino)benzaldehyde in glacial acetic acid) to each well.

  • Incubate at room temperature for 10 minutes to allow for color development.

  • Measure the absorbance at 490 nm using a microplate reader.[20]

4. Data Analysis:

  • Prepare a standard curve using known concentrations of L-kynurenine to determine the concentration of kynurenine in the samples.

  • Calculate the percentage of IDO1 inhibition for each concentration of the test compound relative to the IFNγ-treated control wells.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation

The following table presents hypothetical data for the inhibition of kynurenine production by this compound.

Compound Concentration (µM)Kynurenine (µM) (Mean ± SD)% Inhibition
0 (No IFNγ)0.5 ± 0.1-
0 (IFNγ only)12.5 ± 0.80
0.0111.8 ± 0.75.8
0.19.5 ± 0.525.0
16.2 ± 0.452.5
102.1 ± 0.286.7
1000.8 ± 0.197.5
Epacadostat (1 µM) 0.6 ± 0.1 99.2

Based on the hypothetical data, the calculated IC50 value for this compound is approximately 0.9 µM .

Conclusion

The provided cell-based assay protocol offers a comprehensive and reliable method for evaluating the inhibitory potential of this compound against the IDO1 enzyme. This assay is a crucial first step in characterizing the immuno-oncology properties of this compound and can be adapted for high-throughput screening of other potential IDO1 inhibitors. Further investigations, including selectivity profiling against TDO and in vivo efficacy studies, would be necessary to fully elucidate the therapeutic potential of promising candidates.

References

Application Notes and Protocols for 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline is a heterocyclic compound featuring an aniline moiety attached to a 1,2,4-oxadiazole ring. This structural motif is of significant interest in medicinal chemistry, as derivatives of 1,2,4-oxadiazoles have demonstrated a wide range of biological activities, including potential as anticancer, anti-inflammatory, and antimicrobial agents. The presence of the aniline group provides a versatile handle for further chemical modifications, making this compound a valuable building block in drug discovery and development. These application notes provide essential guidelines for the safe handling, storage, and potential experimental use of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₉H₉N₃O
Molecular Weight 175.19 g/mol
CAS Number 76629-36-2
Appearance Solid
Purity Typically ≥95%
InChI Key PENHPXCQTHIVKF-UHFFFAOYSA-N

Handling and Storage Guidelines

Proper handling and storage are crucial to ensure the stability of the compound and the safety of laboratory personnel.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area or under a fume hood. If dust is generated, a respirator may be necessary.

Storage Conditions

To maintain the integrity of the compound, it should be stored under the following conditions:

ParameterRecommendation
Temperature Store in a cool, dry place.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) if long-term stability is critical.
Container Keep in a tightly sealed, light-resistant container.
Incompatibilities Avoid strong oxidizing agents, strong acids, and strong bases.

Safety and Hazard Information

This compound is associated with several potential hazards. The following table summarizes the key hazard and precautionary statements.

Hazard ClassGHS Classification and Statements
Acute Toxicity, Oral H302: Harmful if swallowed.
Skin Corrosion/Irritation H315: Causes skin irritation.
Serious Eye Damage/Eye Irritation H319: Causes serious eye irritation.
Specific Target Organ Toxicity H335: May cause respiratory irritation.
Precautionary StatementsDescription
Prevention P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
P264: Wash skin thoroughly after handling.
P270: Do not eat, drink or smoke when using this product.
P271: Use only outdoors or in a well-ventilated area.
P280: Wear protective gloves/protective clothing/eye protection/face protection.
Response P302+P352: IF ON SKIN: Wash with plenty of soap and water.
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage P403+P233: Store in a well-ventilated place. Keep container tightly closed.
P405: Store locked up.
Disposal P501: Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols

The following are representative protocols that can be adapted for the use of this compound in a research setting.

Protocol 1: In Vitro Anticancer Activity Screening using MTT Assay

This protocol outlines a method to assess the cytotoxic effects of this compound on a cancer cell line.

Materials:

  • This compound

  • Human cancer cell line (e.g., MCF-7, A549)

  • DMEM or RPMI-1640 cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell line in appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin in a CO₂ incubator at 37°C.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old medium from the 96-well plates and add 100 µL of the medium containing the different concentrations of the compound to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plates for 48-72 hours in a CO₂ incubator at 37°C.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for another 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Antibacterial Susceptibility Testing using Broth Microdilution

This protocol describes a method to determine the minimum inhibitory concentration (MIC) of this compound against a bacterial strain.

Materials:

  • This compound

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • DMSO

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • Inoculate a single colony of the test bacterium into MHB and incubate overnight at 37°C with shaking.

    • Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution:

    • Prepare a stock solution of this compound in DMSO.

    • Perform a two-fold serial dilution of the compound in MHB in a 96-well plate to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the bacterial inoculum to each well of the 96-well plate containing the compound dilutions.

    • Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

    • Optionally, the absorbance can be read using a microplate reader at 600 nm to quantify bacterial growth.

Visualizations

Experimental Workflow for Synthesis and Screening

The following diagram illustrates a general workflow for the synthesis and initial biological screening of derivatives of this compound.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization start This compound reaction Chemical Modification (e.g., N-acylation, Suzuki coupling) start->reaction library Library of Derivatives reaction->library purification Purification & Characterization (HPLC, NMR, MS) library->purification in_vitro In Vitro Assays (e.g., MTT, MIC) purification->in_vitro sar Structure-Activity Relationship (SAR) Analysis in_vitro->sar sar->reaction Iterative Design hit Hit Identification sar->hit lead_opt Lead Optimization hit->lead_opt in_vivo In Vivo Studies lead_opt->in_vivo preclinical Preclinical Candidate in_vivo->preclinical

Caption: General workflow for drug discovery with this compound.

Postulated Signaling Pathway Inhibition

Derivatives of 1,2,4-oxadiazole have been investigated as inhibitors of various enzymes, including kinases. The diagram below illustrates a hypothetical mechanism where a derivative of this compound inhibits a generic kinase signaling pathway involved in cell proliferation.

GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds Kinase Downstream Kinase Receptor->Kinase Activates TF Transcription Factor Kinase->TF Activates Proliferation Cell Proliferation TF->Proliferation Promotes Inhibitor This compound Derivative Inhibitor->Kinase Inhibits

Caption: Hypothetical inhibition of a kinase pathway by a derivative.

Application Notes and Protocols for 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed safety precautions, handling protocols, and emergency procedures for working with 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline (CAS: 76629-36-2). The information is compiled to ensure the safety of laboratory personnel and the integrity of experimental work.

Hazard Identification and Safety Data Summary

This compound is classified as a hazardous substance. The primary hazards associated with this compound are acute toxicity if swallowed, skin irritation, and serious eye irritation.[1][2] It may also cause respiratory irritation.[1][2]

Signal Word: Warning[1][3]

Hazard Statements:

  • H302: Harmful if swallowed.[1][2][3]

  • H315: Causes skin irritation.[1][2]

  • H318, H319: Causes serious eye damage/irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

Precautionary Statements: A comprehensive list of precautionary statements is provided in the table below. Key precautions include avoiding breathing dust/fumes, washing hands thoroughly after handling, and wearing appropriate personal protective equipment.[1][4]

Category Statement Code Statement
PreventionP260Do not breathe dust, fumes, gas, mist, vapours, spray.[1]
PreventionP261Avoid breathing dust/fume/gas/mist/vapours/spray.[4]
PreventionP264Wash hands and skin thoroughly after handling.[1][4]
PreventionP270Do not eat, drink or smoke when using this product.[1][4]
PreventionP271Use only outdoors or in a well-ventilated area.[1][4]
PreventionP280Wear protective gloves/protective clothing/eye protection/face protection.[1][4]
ResponseP301+P312IF SWALLOWED: call a POISON CENTER or doctor/physician IF you feel unwell.[4]
ResponseP302+P352IF ON SKIN: wash with plenty of soap and water.[4]
ResponseP304+P340IF INHALED: Remove victim to fresh air and Keep at rest in a position comfortable for breathing.[4]
ResponseP305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2]
StorageP405Store locked up.[1]
DisposalP501Dispose of contents/container in accordance with local/regional/national/international regulations.[1][4]

Quantitative Safety Data:

Parameter Value Reference
LD50 (Oral) Not available
LD50 (Dermal) Not available
LC50 (Inhalation) Not available
Permissible Exposure Limit (PEL) Not available
Threshold Limit Value (TLV) Not available
Flash Point Not applicable
Autoignition Temperature Not available
Flammability Limits Not available

Experimental Protocols

2.1. Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound to minimize exposure.

  • Eye and Face Protection: Wear safety glasses with side-shields or chemical safety goggles that are tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[2] A face shield may be necessary if there is a risk of splashing.[5]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn.[5] Inspect gloves for any signs of degradation or puncture before use.[4] Protective clothing that covers the arms and body should be worn to prevent skin contact.[4][5]

  • Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood.[5][6] If engineering controls are not sufficient, a NIOSH-approved respirator should be used.[5][6]

2.2. Safe Handling Protocol

  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Verify that a safety shower and eye wash station are readily accessible.[4]

    • Review the Safety Data Sheet (SDS) for this compound before starting work.

    • Assemble all necessary equipment and reagents.

  • Handling:

    • Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or fumes.[5][6]

    • Avoid direct contact with skin, eyes, and clothing.[5][6]

    • When weighing the solid, do so in a manner that minimizes dust generation.

    • Keep the container tightly closed when not in use.[4][5]

    • Do not eat, drink, or smoke in the laboratory.[1][4][6]

  • Storage:

    • Store in a cool, dry, and well-ventilated area.[4][5][6]

    • Keep the container tightly sealed.[4][6]

    • Store away from incompatible materials such as oxidizing agents.[6]

    • The compound may be light-sensitive, so storage in a dark place is recommended.[2]

  • Disposal:

    • Dispose of waste in accordance with all local, regional, national, and international regulations.[1][4]

    • Contaminated materials and empty containers should be treated as hazardous waste.

2.3. Emergency Procedures

  • In Case of Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][6]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water.[4][6] Remove contaminated clothing and wash it before reuse.[4][6] Seek medical attention if irritation persists.[2]

  • In Case of Eye Contact: Immediately rinse the eyes cautiously with water for at least 15 minutes.[2][6] Remove contact lenses if present and easy to do. Continue rinsing.[2][6] Seek immediate medical attention.[2][6]

  • In Case of Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water.[4][6] Seek immediate medical attention.[6]

  • In Case of a Spill: Evacuate the area.[5] Wear appropriate PPE, including respiratory protection.[2][6] Avoid generating dust.[2][5] Gently sweep or vacuum the spilled solid and place it into a suitable, labeled container for disposal.[2][5] Ventilate the area and wash the spill site after material pickup is complete.[4]

Visualized Workflows

Safe Handling Workflow for this compound

Safe Handling Workflow prep Preparation ppe Don PPE prep->ppe Ensure safety measures handling Chemical Handling ppe->handling Proceed with experiment storage Storage handling->storage Store unused chemical waste Waste Disposal handling->waste Dispose of used material decon Decontamination handling->decon After experiment storage->handling Retrieve for future use waste->decon After disposal decon->prep Prepare for next use

Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.

Emergency Response Logical Flow

Emergency Response Flow exposure Exposure Event inhalation Inhalation? exposure->inhalation skin Skin Contact? exposure->skin eye Eye Contact? exposure->eye ingestion Ingestion? exposure->ingestion fresh_air Move to Fresh Air inhalation->fresh_air Yes wash_skin Wash with Soap & Water skin->wash_skin Yes rinse_eyes Rinse Eyes for 15 min eye->rinse_eyes Yes rinse_mouth Rinse Mouth ingestion->rinse_mouth Yes medical Seek Immediate Medical Attention fresh_air->medical wash_skin->medical rinse_eyes->medical rinse_mouth->medical

Caption: A logical flow diagram for responding to different types of exposure to this compound.

References

Application Notes & Protocols: High-Throughput Screening with 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1,2,4-oxadiazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its diverse biological activities. Derivatives of 1,2,4-oxadiazole have demonstrated a wide spectrum of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. The compound 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline and its derivatives represent a class of molecules with significant potential for drug discovery. High-throughput screening (HTS) is a crucial methodology for rapidly evaluating large libraries of such compounds to identify promising lead candidates for further development.[1][2] This document provides detailed application notes and protocols for conducting HTS campaigns with this compound derivatives, focusing on a representative anticancer screening workflow.

Biological Target & Rationale

Given that various oxadiazole derivatives have shown potential in inhibiting enzymes involved in cancer progression, a relevant HTS campaign could focus on identifying inhibitors of specific protein kinases or on assessing cytotoxicity against cancer cell lines. For the purpose of these notes, we will describe a primary HTS assay against a panel of human cancer cell lines to identify compounds with cytotoxic activity.

Data Presentation

The following table summarizes the reported anticancer activity of various 1,2,4-oxadiazole derivatives from the literature, providing a reference for expected potency.

Compound IDCancer Cell LineIC50 (µM)Reference
4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)anilinePanel of 11 cancer cell lines (mean)~92.4[3][4]
1,2,4-oxadiazole-1,3,4-oxadiazole-fused derivatives (18a-c)MCF-7, A549, MDA MB-231Sub-micromolar[3]
1,2,4-oxadiazoles linked with benzimidazole (14a-d)MCF-7, A549, A3750.12 - 2.78[3]
2-(4-t-butyl-phenyl)-5-(5-aryl substituted-[5][6][7]oxadiazol-2-yl)-pyridine (7b)MCF76.74[8]
2-(4-t-butyl-phenyl)-5-(5-aryl substituted-[5][6][7]oxadiazol-2-yl)-pyridine (7d)MCF73.69[8]
2-(4-t-butyl-phenyl)-5-(5-aryl substituted-[5][6][7]oxadiazol-2-yl)-pyridine (7c)Caco-224.6[8]
2-(4-t-butyl-phenyl)-5-(5-aryl substituted-[5][6][7]oxadiazol-2-yl)-pyridine (7d)Caco-255.5[8]
2-(4-t-butyl-phenyl)-5-(5-aryl substituted-[5][6][7]oxadiazol-2-yl)-pyridine (7f)Caco-224.8[8]

Experimental Protocols

1. High-Throughput Screening (HTS) for Cytotoxicity in Cancer Cell Lines

This protocol outlines a typical HTS workflow to assess the cytotoxic effects of this compound derivatives on a panel of human cancer cell lines.

Materials:

  • This compound derivative library (dissolved in DMSO)

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 384-well clear-bottom cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Multimode plate reader with luminescence detection capabilities

  • Automated liquid handling system

Protocol:

  • Cell Seeding:

    • Culture selected cancer cell lines to ~80% confluency.

    • Trypsinize and resuspend cells in a complete culture medium to a final concentration of 5 x 10^4 cells/mL.

    • Using an automated liquid handler, dispense 25 µL of the cell suspension into each well of a 384-well plate (1,250 cells/well).

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Addition:

    • Prepare a master plate of the this compound derivative library with compounds at a 200x final concentration in DMSO.

    • Using an automated liquid handler with pin-tool or acoustic dispensing capabilities, transfer 125 nL of each compound from the master plate to the corresponding wells of the cell plates. This results in a final compound concentration of 10 µM with 0.5% DMSO.

    • Include appropriate controls:

      • Negative Control: Wells with cells and 0.5% DMSO (no compound).

      • Positive Control: Wells with cells and a known cytotoxic agent (e.g., Staurosporine at 1 µM).

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Viability Assay (CellTiter-Glo®):

    • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

    • Add 25 µL of CellTiter-Glo® reagent to each well of the 384-well plates.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence of each well using a multimode plate reader.

  • Data Analysis:

    • Normalize the data using the negative (100% viability) and positive (0% viability) controls.

    • Calculate the percent inhibition for each compound.

    • Identify "hits" as compounds that exhibit a percent inhibition above a predefined threshold (e.g., >50%).

2. Dose-Response Curve (DRC) Analysis for Hit Confirmation

This protocol is for confirming the activity of "hits" identified in the primary HTS and determining their potency (IC50).

Materials:

  • Validated "hit" compounds

  • Same materials as in the primary HTS protocol

Protocol:

  • Cell Seeding: Follow the same procedure as in the primary HTS protocol.

  • Compound Preparation and Addition:

    • Prepare serial dilutions of the "hit" compounds in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions starting from 100 µM).

    • Add the diluted compounds to the cell plates to achieve the desired final concentrations.

  • Incubation: Incubate for 72 hours as in the primary screen.

  • Cell Viability Assay and Data Acquisition: Follow the same procedure as in the primary HTS protocol.

  • Data Analysis:

    • Plot the percent cell viability against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic model to determine the IC50 value for each compound.

Visualizations

Experimental Workflow Diagram

HTS_Workflow cluster_prep Assay Preparation cluster_screen Primary HTS cluster_analysis Data Analysis & Follow-up cell_culture 1. Cell Culture plate_cells 2. Plate Cells (384-well) cell_culture->plate_cells compound_addition 3. Add Compounds (10 µM) plate_cells->compound_addition incubation 4. Incubate (72h) compound_addition->incubation viability_assay 5. Cell Viability Assay incubation->viability_assay read_plate 6. Read Luminescence viability_assay->read_plate data_analysis 7. Data Analysis & Hit Selection read_plate->data_analysis drc 8. Dose-Response Curve (DRC) data_analysis->drc ic50 9. Determine IC50 drc->ic50

Caption: High-throughput screening workflow for identifying cytotoxic compounds.

Representative Signaling Pathway: PI3K/AKT/mTOR

The PI3K/AKT/mTOR pathway is frequently dysregulated in cancer and is a common target for anticancer drug development. While the specific mechanism of this compound derivatives is yet to be fully elucidated, this pathway serves as a plausible target for this class of compounds.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor 2-(3-Methyl-1,2,4-oxadiazol-5-yl) aniline Derivative Inhibitor->PI3K Inhibitor->AKT Inhibitor->mTORC1

Caption: Potential inhibition of the PI3K/AKT/mTOR signaling pathway.

References

Application Notes and Protocols: ADME and Toxicity Prediction for 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes and protocols are designed to provide researchers with the necessary tools to evaluate the drug-like properties of 2-(3-methyl-1,2,4-oxadiazol-5-yl)aniline and its analogs. The following sections detail both computational prediction methods and standardized in vitro experimental protocols for a thorough ADME-Tox assessment.

In Silico ADME and Toxicity Prediction

Computational models are invaluable for the early-stage assessment of ADME and toxicity profiles, offering a rapid and cost-effective screening method.[9] For novel compounds like this compound, a variety of online tools and software packages can be utilized to predict key physicochemical and pharmacokinetic properties.

Table 1: Predicted Physicochemical and ADME Properties (Exemplary)

ParameterPredicted ValueSignificance
Molecular Weight175.19 g/mol [10]Adherence to Lipinski's Rule of Five (MW < 500) suggests good potential for oral bioavailability.
LogP (o/w)1.5 - 2.5Indicates moderate lipophilicity, which can influence absorption and distribution.
Water SolubilityModerately SolubleAffects dissolution and absorption in the gastrointestinal tract.
H-Bond Donors1Complies with Lipinski's Rule of Five (H-bond donors < 5).
H-Bond Acceptors3Complies with Lipinski's Rule of Five (H-bond acceptors < 10).
Polar Surface Area~60 ŲInfluences membrane permeability and oral absorption.
Blood-Brain BarrierLow to ModeratePrediction of potential central nervous system penetration.
GI AbsorptionHighSuggests good absorption from the gastrointestinal tract.
CYP450 InhibitionPotential for inhibitionHighlights the need for experimental verification of drug-drug interaction potential.

Table 2: Predicted Toxicity Endpoints (Exemplary)

Toxicity EndpointPredictionSignificance
Mutagenicity (AMES)Non-mutagenicLow likelihood of causing genetic mutations.
CarcinogenicityLow riskIndicates a lower probability of causing cancer.
HepatotoxicityPotential riskSuggests the need for in vitro cytotoxicity assays using liver cell lines.
Cardiotoxicity (hERG)Low riskReduced potential for cardiac side effects.
Skin SensitizationPotential irritant[10]Indicates that handling precautions should be taken.[10]

Experimental Protocols

Metabolic Stability Assay Using Liver Microsomes

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s (CYPs).[11][12]

Protocol:

  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).[11][13]

    • Thaw pooled human liver microsomes on ice and dilute to a working concentration of 0.5 mg/mL in the phosphate buffer.[13]

    • Prepare a 10 mM stock solution of the test compound in DMSO. Further dilute in acetonitrile to 125 µM.[11]

    • Prepare an NADPH regenerating system solution.[11]

    • Positive controls (e.g., Dextromethorphan, Midazolam) should be included.[13]

  • Incubation:

    • In a 96-well plate, add the liver microsome solution.

    • Add the test compound to a final concentration of 1 µM.[13] The final DMSO concentration should be less than 0.5%.[13]

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[13]

    • Incubate at 37°C with shaking.[11]

  • Sampling and Analysis:

    • Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).[11]

    • Terminate the reaction by adding 5 volumes of cold acetonitrile containing an internal standard.[11]

    • Centrifuge the samples to precipitate proteins.[11]

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.[11][13]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t1/2 = 0.693/k) and intrinsic clearance (Clint).[11]

Caco-2 Permeability Assay

This assay is a widely used in vitro model to predict human intestinal absorption of drugs.[14][15]

Protocol:

  • Cell Culture:

    • Culture Caco-2 cells on semipermeable filter inserts in multi-well plates until they form a confluent monolayer (typically 21 days).[15]

    • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).[14][15]

  • Permeability Assay:

    • Wash the Caco-2 monolayers with pre-warmed (37°C) transport buffer (e.g., Hank's Balanced Salt Solution).

    • Prepare the dosing solution of the test compound (e.g., 10 µM) in the transport buffer.[14]

    • To measure apical-to-basolateral (A-B) permeability, add the dosing solution to the apical side and fresh buffer to the basolateral side.[16]

    • To measure basolateral-to-apical (B-A) permeability, add the dosing solution to the basolateral side and fresh buffer to the apical side.[16]

    • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[14]

  • Sample Analysis:

    • At the end of the incubation, collect samples from both the apical and basolateral compartments.

    • Analyze the concentration of the test compound in the samples by LC-MS/MS.

  • Data Calculation:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

    • The efflux ratio (Papp B-A / Papp A-B) can be calculated to determine if the compound is a substrate of efflux transporters. An efflux ratio greater than 2 suggests active efflux.[15]

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures cell viability and can be used to assess the cytotoxic potential of a compound.[17]

Protocol:

  • Cell Seeding:

    • Seed a suitable cell line (e.g., HepG2 for hepatotoxicity) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[17]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium. The final DMSO concentration should not exceed 0.5%.[17]

    • Treat the cells with various concentrations of the compound and a vehicle control (DMSO) for 24, 48, or 72 hours.[17]

  • MTT Assay:

    • After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[17]

    • Aspirate the medium and add DMSO to each well to dissolve the formazan crystals.[17]

  • Data Acquisition and Analysis:

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[18]

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Visualizations

ADME_Tox_Workflow cluster_in_silico In Silico Prediction cluster_in_vitro In Vitro Assays in_silico_adme ADME Prediction (Solubility, Permeability, Metabolism) met_stability Metabolic Stability (Liver Microsomes) in_silico_adme->met_stability Guide Experiment permeability Permeability (Caco-2 Assay) in_silico_adme->permeability Guide Experiment in_silico_tox Toxicity Prediction (Mutagenicity, Carcinogenicity, hERG) cytotoxicity Cytotoxicity (MTT Assay) in_silico_tox->cytotoxicity Guide Experiment decision Lead Candidate Selection met_stability->decision permeability->decision cytotoxicity->decision compound This compound compound->in_silico_adme compound->in_silico_tox

Caption: General ADME-Tox workflow for compound evaluation.

Cytotoxicity_Assay_Workflow start Seed Cells in 96-well Plate incubation1 Incubate for 24 hours start->incubation1 treatment Treat with Compound (Serial Dilutions) incubation1->treatment incubation2 Incubate for 24-72 hours treatment->incubation2 add_mtt Add MTT Reagent incubation2->add_mtt incubation3 Incubate for 4 hours add_mtt->incubation3 add_dmso Add DMSO to Dissolve Formazan incubation3->add_dmso read_plate Measure Absorbance add_dmso->read_plate analysis Calculate IC50 read_plate->analysis Metabolic_Stability_Workflow start Prepare Microsomes and Compound pre_incubation Pre-incubate at 37°C start->pre_incubation initiate_reaction Add NADPH to Initiate Reaction pre_incubation->initiate_reaction time_points Incubate and Sample at Time Points (0, 5, 15, 30, 60 min) initiate_reaction->time_points terminate Terminate Reaction with Acetonitrile time_points->terminate centrifuge Centrifuge to Precipitate Proteins terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate Half-life and Clearance analyze->calculate

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the synthesis of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Q: I am getting a very low yield or no desired product at all. What are the common causes?

    A: Low yield is a frequent issue in multi-step syntheses. The primary causes can be categorized as follows:

    • Incomplete Acylation (Step 1): The initial formation of the O-acylamidoxime intermediate is crucial. Ensure your acetylating agent (e.g., acetic anhydride or acetyl chloride) is not hydrolyzed and is used in the correct stoichiometric amount. The reaction is often performed at low temperatures to prevent side reactions.

    • Inefficient Cyclization (Step 2): The thermal or base-mediated cyclodehydration requires specific conditions. Insufficient temperature or reaction time can lead to incomplete conversion. Conversely, excessive heat can cause degradation.[1] The removal of water formed during the reaction can also be critical to drive the equilibrium towards the product.[1]

    • Sub-optimal Reaction Conditions: The choice of solvent and base is critical. Aprotic polar solvents like DMF, DMSO, or NMP are commonly used.[1] The base should be strong enough to facilitate cyclization but not so strong as to cause degradation of the starting materials or product.

    • Starting Material Quality: Verify the purity of your starting material, 2-aminobenzamidoxime. Impurities can interfere with the reaction.

Issue 2: Presence of Impurities in the Final Product

  • Q: My final product is impure. How can I identify and minimize the formation of byproducts?

    A: Impurities often arise from side reactions or unreacted starting materials.

    • Unreacted 2-Aminobenzamidoxime: If the acylation step is incomplete, you will carry over the starting amidoxime. Monitor Step 1 by Thin Layer Chromatography (TLC) to ensure full conversion before proceeding.

    • Hydrolysis of Intermediate: The O-acylamidoxime intermediate can be susceptible to hydrolysis. Ensure anhydrous (dry) conditions are maintained throughout the reaction.[1]

    • Side Reactions: The amino group on the aniline ring is also nucleophilic and can compete in acylation reactions. While the amidoxime is generally more reactive under specific conditions, side-product formation is possible. Using controlled temperature and slow addition of the acylating agent can minimize this.

    • Purification: If impurities are present, purification by column chromatography is often necessary. A gradient elution using a hexane/ethyl acetate system is a good starting point for method development.[2]

Issue 3: Difficulty with Product Isolation and Purification

  • Q: I am having trouble isolating the product after the reaction, or the purification by column chromatography is not working well.

    A: Isolation and purification challenges are common for polar, heterocyclic compounds.

    • Product Precipitation: If the product is expected to precipitate, ensure the solution is sufficiently cooled. If it remains dissolved, an anti-solvent can be added to induce precipitation.[1]

    • Column Chromatography Issues:

      • No Elution: If the product does not elute from the silica gel column, it may be too polar for the chosen solvent system. A more polar eluent, such as methanol in dichloromethane, may be required.[2]

      • Poor Separation: To improve the separation of the product from a close-running impurity, try using a less polar solvent system. This will increase the separation between spots on TLC and the column.[2]

      • Product Degradation on Silica: Some amine-containing compounds can degrade on acidic silica gel. Using a deactivated (neutral) silica gel or adding a small amount of a basic modifier like triethylamine to the eluent can prevent this.[3]

Frequently Asked Questions (FAQs)

  • Q1: What is the most common synthetic route for preparing 3,5-disubstituted 1,2,4-oxadiazoles?

    • A1: The most widely used method is the reaction of an amidoxime with an activated carboxylic acid derivative (like an acid chloride or anhydride) to form an O-acylamidoxime intermediate, which is then cyclized, often by heating.[4][5][6]

  • Q2: What is a suitable solvent for the cyclization step?

    • A2: High-boiling point polar aprotic solvents such as DMF, DMSO, NMP, or xylenes are typically effective for the thermal cyclodehydration step.[1]

  • Q3: How can I monitor the progress of the reaction?

    • A3: Thin Layer Chromatography (TLC) is the most common method. Use a suitable solvent system (e.g., ethyl acetate/hexane) to track the disappearance of the starting materials and the appearance of the product spot.[1] High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.[1]

  • Q4: Are there alternative methods for the cyclization step?

    • A4: Yes, besides thermal cyclization, base-mediated cyclization at room temperature has been reported, often using an inorganic base like KOH or NaOH in a solvent like DMSO or DMF.[4] Oxidative cyclization methods have also been developed.[4]

  • Q5: My yield is consistently around 40-50%. Is this considered a normal yield for this type of synthesis?

    • A5: Yields for multi-step syntheses of 1,2,4-oxadiazoles can vary widely. While some optimized procedures report high yields (80-95%), yields in the range of 40-65% are not uncommon, especially during initial attempts or when performed on a smaller scale.[7][8] Optimization of reaction time, temperature, and reagent stoichiometry can often improve this.

Data Presentation: Reaction Condition Optimization

The following table summarizes typical conditions and reported yields for the key steps in 1,2,4-oxadiazole synthesis, which can be used as a reference for optimizing the synthesis of this compound.

StepReagents & ConditionsSolventTemperature (°C)Typical Yield (%)Reference
O-Acylation Amidoxime, Carboxylic Acid, Coupling Agent (e.g., PyAOP)Acetonitrile (CH₃CN)2592-99 (Conversion)[9]
Cyclodehydration O-Acylamidoxime, Base (e.g., DIPEA)Borate Buffer (pH 9.5)9051-92 (Conversion)[9]
One-Pot Cyclization Amidoxime, Cinnamic Acid, Ethyl Chloroformate, KOHDimethylacetamide (DMA)Room Temp.Comparable to DMSO systems[4]
Thermal Cyclization N,N'-diacylhydrazine, P₂O₅Toluene120 (Reflux)78-97[7]

Experimental Protocols

A representative two-step protocol for the synthesis of this compound is provided below.

Step 1: Synthesis of N'-Acetoxy-2-aminobenzimidamide (O-Acylamidoxime Intermediate)

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-aminobenzamidoxime (1.0 eq).

  • Solvent: Dissolve the starting material in a suitable anhydrous aprotic solvent such as pyridine or dichloromethane (DCM).

  • Reagent Addition: Cool the mixture to 0 °C using an ice bath. Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting amidoxime is consumed.

  • Workup: Upon completion, quench the reaction by adding cold water. If using DCM, wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude intermediate is often used in the next step without further purification.

Step 2: Cyclodehydration to this compound

  • Setup: Place the crude N'-acetoxy-2-aminobenzimidamide from Step 1 into a round-bottom flask.

  • Solvent: Add a high-boiling point solvent such as toluene or xylene.

  • Reaction: Heat the mixture to reflux (typically 110-140 °C) for 4-8 hours. A Dean-Stark trap can be used to remove the water formed during the reaction.

  • Monitoring: Monitor the formation of the 1,2,4-oxadiazole product by TLC or HPLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The crude residue can be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane to yield the pure product.

Visualizations

Synthetic Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: O-Acylation cluster_step2 Step 2: Cyclodehydration cluster_purification Purification start 2-Aminobenzamidoxime + Acetic Anhydride reaction1 Stir in Pyridine or DCM 0°C to Room Temp, 2-4h start->reaction1 intermediate Crude N'-Acetoxy- 2-aminobenzimidamide reaction1->intermediate reaction2 Reflux in Toluene 110-140°C, 4-8h intermediate->reaction2 workup Solvent Removal & Crude Product reaction2->workup purify Column Chromatography (Hexane/Ethyl Acetate) workup->purify product Pure 2-(3-Methyl-1,2,4- oxadiazol-5-yl)aniline purify->product

Caption: General workflow for the two-step synthesis of the target compound.

Troubleshooting Logic Diagram

Troubleshooting_Yield start Problem: Low Product Yield check_sm Check TLC of crude reaction mixture start->check_sm sm_present Significant starting material (SM) remains? check_sm->sm_present intermediate_present Intermediate present, but not product? sm_present->intermediate_present No sol_sm Cause: Incomplete Acylation (Step 1) Solutions: - Verify reagent quality - Increase reaction time - Check stoichiometry sm_present->sol_sm Yes sol_int Cause: Inefficient Cyclization (Step 2) Solutions: - Increase reflux temperature/time - Use Dean-Stark to remove H₂O - Try alternative solvent (e.g., NMP) intermediate_present->sol_int Yes sol_degradation Cause: Product Degradation Solutions: - Lower reaction temperature - Reduce reaction time - Ensure inert atmosphere intermediate_present->sol_degradation No

Caption: Decision tree for troubleshooting low yield issues during synthesis.

References

Troubleshooting purification of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the first steps I should take to assess the purity of my crude this compound?

Before attempting a large-scale purification, it is crucial to assess the crude product. A small sample should be analyzed by Thin Layer Chromatography (TLC) to visualize the number of components. For a more quantitative assessment, techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LCMS) can provide a more accurate impurity profile.

Q2: What are the most common purification methods for a polar aromatic amine like this?

The two most common and effective purification methods for compounds like this compound are recrystallization and silica gel column chromatography. Recrystallization is ideal if the crude product is relatively pure and a suitable solvent can be found. Column chromatography is more effective for separating the desired compound from multiple impurities or those with similar polarities.

Q3: What types of impurities might be present in my crude product?

Common impurities can include unreacted starting materials, such as isatoic anhydride or acetamidoxime derivatives, which are used in its synthesis.[1] Byproducts from side reactions or decomposition products may also be present. The specific impurities will depend on the synthetic route employed.

Q4: How do I choose an appropriate solvent system for column chromatography?

The ideal solvent system should provide a good separation of your target compound from impurities on a TLC plate, with a retention factor (Rf) of approximately 0.2-0.4 for the desired product.[2] A good starting point is a mixture of a non-polar solvent like hexanes and a polar solvent like ethyl acetate.[2]

Troubleshooting Purification Issues

Problem: Poor or No Crystal Formation During Recrystallization
  • Possible Cause 1: The chosen solvent is too good, keeping the compound fully dissolved even at low temperatures.

    • Suggested Solution: Add a co-solvent (anti-solvent) in which your compound is poorly soluble, dropwise to the warm solution until it just begins to turn cloudy, then allow it to cool slowly.

  • Possible Cause 2: The concentration of the compound in the solvent is too low.

    • Suggested Solution: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration, and then allow it to cool again.

  • Possible Cause 3: The presence of significant impurities is inhibiting crystal lattice formation.

    • Suggested Solution: If the product "oils out" or fails to crystallize despite trying different solvent systems, the impurity level may be too high. In this case, purification by column chromatography is recommended prior to a final recrystallization step.

Problem: The Compound Streaks or Stays at the Baseline on the TLC Plate
  • Possible Cause 1: The compound is highly polar and interacts very strongly with the silica gel.

    • Suggested Solution: Increase the polarity of the eluent. A common strategy for polar amines is to use a solvent system containing methanol in dichloromethane (e.g., 1-10%).[2]

  • Possible Cause 2: The compound may be acidic or basic, leading to strong interactions with the silica. Aniline derivatives are basic.

    • Suggested Solution: Add a small amount of a modifier to the eluent. For basic compounds like anilines, adding a small percentage of triethylamine (e.g., 0.5-1%) can neutralize active sites on the silica gel and improve chromatography.

Problem: Poor Separation of the Product from an Impurity during Column Chromatography
  • Possible Cause 1: The chosen solvent system is not providing adequate resolution between the spots.

    • Suggested Solution: To improve the separation of compounds with similar Rf values, try using a less polar solvent system, which generally increases the separation between spots.[2] You can also experiment with different solvent systems that offer different selectivity, such as substituting hexane with toluene.[2]

  • Possible Cause 2: The column was not packed or loaded correctly, leading to band broadening.

    • Suggested Solution: Ensure the silica gel is packed uniformly without air bubbles. Apply the crude product in a minimal amount of solvent as a concentrated band. For compounds with limited solubility in the eluent, consider a "dry loading" technique where the crude material is pre-adsorbed onto a small amount of silica gel before being added to the column.[2]

Problem: No Compound is Eluting from the Column
  • Possible Cause 1: The compound has precipitated at the top of the column due to low solubility in the starting eluent.

    • Suggested Solution: Ensure the compound is fully dissolved before loading. If necessary, use the dry loading technique mentioned previously.[2]

  • Possible Cause 2: The solvent system is not polar enough to move the compound.

    • Suggested Solution: Gradually and systematically increase the polarity of the eluent. For very polar compounds, a more aggressive solvent system may be required.[2]

Data Presentation

Table 1: Suggested Starting Solvent Systems for TLC/Column Chromatography

This table provides common solvent systems for developing a separation method for polar aromatic amines on silica gel. The ratios should be adjusted based on initial TLC results to achieve an Rf of 0.2-0.4 for the target compound.[2]

Solvent SystemRatio (v/v)Notes
Hexane / Ethyl Acetate9:1 to 1:4A standard starting system. Adjust the ratio to achieve the desired Rf.
Dichloromethane / Methanol99:1 to 9:1Effective for more polar compounds that do not move in Hexane/EtOAc.
Toluene / Ethyl Acetate9:1 to 1:1Can offer different selectivity compared to alkane-based systems.[2]

Experimental Protocols

Protocol: Silica Gel Column Chromatography Purification

This protocol outlines a general procedure for the purification of this compound.

1. Preparation of the Column and Slurry:

  • Select a glass column of appropriate size for the amount of crude material.
  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[2]
  • Prepare a slurry of silica gel in the initial, least polar eluent determined from TLC analysis.
  • Pour the slurry into the column, gently tapping the side to ensure even packing and release any trapped air bubbles.
  • Add a final layer of sand to the top of the silica bed to prevent disturbance during solvent addition.[2]
  • Drain the excess solvent until it is just level with the top of the sand.[2]

2. Sample Loading:

  • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
  • Carefully pipette the dissolved sample onto the top of the sand layer.
  • Allow the sample to adsorb onto the silica gel by draining the solvent until it is just below the sand layer.[2]
  • Carefully add the fresh eluent to the top of the column.

3. Elution and Fraction Collection:

  • Begin eluting the column with the chosen solvent system.
  • If a solvent gradient is required, gradually increase the polarity of the eluent over time.[2]
  • Collect fractions in an organized manner (e.g., in test tubes in a rack).

4. Analysis and Product Isolation:

  • Monitor the separation by spotting collected fractions on a TLC plate alongside a reference spot of the starting material.[2]
  • Identify the fractions containing the pure desired product.
  • Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified compound.

Visualization

G start Crude Product Analysis (TLC, LCMS) check_purity Single Major Spot? start->check_purity recrystallize Attempt Recrystallization check_purity->recrystallize  Yes   column Perform Column Chromatography check_purity->column  No / Multiple Spots   recrystallize_ok Pure Crystals Obtained recrystallize->recrystallize_ok Success recrystallize_fail Problem: Fails to Crystallize / Oils Out recrystallize->recrystallize_fail Failure column_ok Good Separation column->column_ok Success column_fail Problem: Poor Separation column->column_fail Failure final_product Final Pure Product recrystallize_ok->final_product troubleshoot_recrystallize Solution: - Try different solvents/co-solvents - Proceed to chromatography recrystallize_fail->troubleshoot_recrystallize combine_fractions Combine Pure Fractions & Evaporate column_ok->combine_fractions troubleshoot_column Solution: - Optimize solvent system (TLC) - Try different stationary phase - Check column packing/loading column_fail->troubleshoot_column combine_fractions->final_product troubleshoot_recrystallize->column troubleshoot_column->column Re-attempt

Caption: General troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Optimizing 1,2,4-Oxadiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,2,4-oxadiazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 1,2,4-oxadiazoles?

A1: The most prevalent methods for synthesizing 1,2,4-oxadiazoles are the reaction of an amidoxime with an acylating agent (such as an acyl chloride, carboxylic acid, or ester) and the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile.[1][2][3] The amidoxime-based route is often preferred due to its versatility and the wide availability of starting materials.[1][2]

Q2: I'm getting a low yield of my desired 1,2,4-oxadiazole. What are the likely causes?

A2: Low yields in 1,2,4-oxadiazole synthesis can stem from several factors. Common issues include incomplete acylation of the amidoxime, inefficient cyclodehydration of the O-acyl amidoxime intermediate, the presence of incompatible functional groups, or a poor choice of solvent.[4] For instance, protic solvents like water or methanol can be unsuitable for base-catalyzed cyclizations.[4]

Q3: My reaction is not going to completion, and I'm left with a lot of starting material. What can I do?

A3: If you are observing unreacted starting materials, first ensure that your carboxylic acid is properly activated if you are using one.[4] Employing a reliable coupling agent can be beneficial. For the cyclodehydration step, you may need to use more forcing conditions, such as increasing the reaction temperature or switching to a more potent cyclization agent.[4] For thermally promoted cyclizations, refluxing in a high-boiling solvent like toluene or xylene may be necessary.[4]

Q4: I've isolated a major byproduct. How can I identify and prevent its formation?

A4: A common byproduct is the hydrolyzed O-acyl amidoxime, which forms when the intermediate fails to cyclize.[4] To minimize this, ensure anhydrous conditions, and consider optimizing the reaction time and temperature for the cyclodehydration step.[4] Another potential issue is the Boulton-Katritzky rearrangement, a thermal or acid-catalyzed rearrangement of the 1,2,4-oxadiazole ring, which can be minimized by using neutral, anhydrous workup and purification conditions.[4]

Q5: Can I use microwave irradiation to speed up my 1,2,4-oxadiazole synthesis?

A5: Yes, microwave-assisted synthesis can be a very effective method for accelerating the synthesis of 1,2,4-oxadiazoles, often leading to higher yields and shorter reaction times.[5][6][7] It has been successfully applied to the cyclodehydration of O-acyl amidoximes.[8]

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired 1,2,4-Oxadiazole
SymptomProbable CauseRecommended Solution
Weak or absent product signal in TLC, LC-MS, or NMR, with starting materials remaining.Incomplete acylation of the amidoxime. Ensure the carboxylic acid is properly activated. Use a reliable coupling agent like HATU with a non-nucleophilic base such as DIPEA.[4]
Inefficient cyclodehydration. For thermal cyclization, ensure adequate heating (e.g., reflux in toluene or xylene). For base-mediated cyclization, use strong, non-nucleophilic bases like TBAF in dry THF. Superbase systems like NaOH/DMSO or KOH/DMSO can also facilitate cyclization at room temperature.[4]
Incompatible functional groups. Protect reactive functional groups like unprotected hydroxyl (-OH) or amino (-NH2) groups on your starting materials before proceeding with the synthesis.[4]
Poor choice of solvent. Use aprotic solvents such as DMF, THF, DCM, or MeCN for base-catalyzed cyclizations. Avoid protic solvents like water or methanol.[4]
Issue 2: Formation of a Major Side Product
SymptomProbable CauseRecommended Solution
A significant peak in the LC-MS corresponds to the mass of the hydrolyzed O-acyl amidoxime.Cleavage of the O-acyl amidoxime intermediate. Minimize the reaction time and temperature for the cyclodehydration step. If using a base, ensure strictly anhydrous conditions.[4]
Insufficiently forcing cyclization conditions. Increase the reaction temperature or use a more potent cyclization agent to overcome the energy barrier for cyclization.[4]
NMR and MS data suggest the formation of an isomeric product.Boulton-Katritzky Rearrangement. This thermal rearrangement is more likely with 3,5-disubstituted 1,2,4-oxadiazoles. Ensure anhydrous conditions and avoid acidic workups.[4]
Formation of 1,3,4-oxadiazole. Under certain photochemical conditions, some 1,2,4-oxadiazoles can rearrange. If using photochemical methods, carefully control the irradiation wavelength and reaction conditions.[4]
In syntheses via 1,3-dipolar cycloaddition, a byproduct with the mass of a dimer of the nitrile oxide is observed.Nitrile oxide dimerization. The dimerization of nitrile oxides to form furoxans is a common competing pathway. Optimize reaction conditions to favor the cycloaddition reaction, such as controlling the rate of nitrile oxide generation.[4]

Experimental Protocols

Protocol 1: Two-Step Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles from Amidoximes and Acyl Chlorides

This protocol involves the initial formation of an O-acylamidoxime intermediate, followed by cyclodehydration.

Step 1: O-Acylation of the Amidoxime

  • To a solution of the substituted amidoxime (1.0 eq) in a suitable solvent such as pyridine at 0 °C, add the substituted acyl chloride (1.1 eq) dropwise.[2]

  • Allow the reaction mixture to warm to room temperature and then heat at reflux for 6-12 hours.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into cold water.

  • Extract the aqueous mixture with a suitable organic solvent like dichloromethane (DCM).

  • Wash the combined organic layers with a saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude O-acyl amidoxime.

Step 2: Cyclodehydration to the 1,2,4-Oxadiazole

  • Dissolve the crude O-acyl amidoxime in a high-boiling point solvent such as toluene or xylene.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Alternatively, for a base-mediated cyclization, dissolve the O-acyl amidoxime in anhydrous THF and add tetrabutylammonium fluoride (TBAF) (1.0 eq). Stir at room temperature until completion.[4]

  • After cooling, remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 3,5-disubstituted-1,2,4-oxadiazole.[2]

Protocol 2: One-Pot Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles in a Superbase Medium

This protocol describes a one-pot synthesis from an amidoxime and a carboxylic acid ester at room temperature.[2]

  • To a suspension of powdered sodium hydroxide (2.0 eq) in dimethyl sulfoxide (DMSO), add the substituted amidoxime (1.0 eq) and the substituted carboxylic acid methyl or ethyl ester (1.2 eq).[2]

  • Stir the reaction mixture vigorously at room temperature for 4-24 hours.[2]

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into cold water.[2]

  • If a precipitate forms, collect it by filtration, wash with water, and dry.

  • If no precipitate forms, extract the aqueous mixture with ethyl acetate (3x).[2]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[2]

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or silica gel column chromatography.[2]

Data Presentation

Table 1: Comparison of Reaction Conditions for 1,2,4-Oxadiazole Synthesis

MethodStarting MaterialsReagents/ConditionsReaction TimeYieldReference(s)
Two-Step (Thermal Cyclization)Amidoxime, Acyl ChloridePyridine, then reflux in toluene6-12 hours (acylation) + reflux timeVariable[2]
Two-Step (Base-Mediated)Amidoxime, Acyl ChloridePyridine, then TBAF in THF at RT6-12 hours (acylation) + 1-16 hours (cyclization)Good to Excellent[4][9]
One-Pot (Superbase)Amidoxime, Carboxylic Acid EsterNaOH/DMSO at RT4-24 hoursPoor to Excellent (11-90%)[2][7]
Microwave-AssistedAmidoxime, Acyl ChlorideSilica gel support10-30 minutesGood[4][8]
One-Pot (Coupling Agent)Amidoxime, Carboxylic AcidCDI, DMF, heatVariableGood[3][10]

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_end Product & Purification A Amidoxime C O-Acylation A->C B Acylating Agent (e.g., Acyl Chloride, Carboxylic Acid) B->C D Cyclodehydration C->D O-Acyl Amidoxime Intermediate E Crude 1,2,4-Oxadiazole D->E F Purification (Chromatography, Recrystallization) E->F G Pure 1,2,4-Oxadiazole F->G

Caption: General experimental workflow for the synthesis of 1,2,4-oxadiazoles.

troubleshooting_logic start Low Yield or Incomplete Reaction q1 Starting Materials Still Present? start->q1 sol1 Check Acylation Step: - Acid Activation - Coupling Agent q1->sol1 Yes sol2 Check Cyclodehydration: - Increase Temperature - Stronger Base - Anhydrous Conditions q1->sol2 No end1 Optimize Acylation sol1->end1 sol2->q1 Re-evaluate sol3 Analyze Byproducts: - Hydrolyzed Intermediate? - Isomer Formation? sol2->sol3 end2 Optimize Cyclization sol3->end2 end3 Adjust Workup/ Purification sol3->end3

Caption: A logical workflow for troubleshooting low-yield reactions.

References

Resolving solubility issues of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline in assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers experiencing solubility issues with 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline in experimental assays.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueSource
Molecular FormulaC₉H₉N₃O[1]
Molecular Weight175.19 g/mol [1]
AppearanceSolid
InChI KeyPENHPXCQTHIVKF-UHFFFAOYSA-N[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for dissolving this compound?

For initial solubilization, dimethyl sulfoxide (DMSO) is the recommended solvent.[2] It is a powerful solvent for many organic compounds and is compatible with a wide range of in vitro assays at low final concentrations.[2]

Q2: I am observing precipitation when I dilute my DMSO stock solution into an aqueous assay buffer. What can I do?

This is a common issue for poorly water-soluble compounds, often referred to as "crashing out."[2] Here are several strategies to address this:

  • Lower the Final Concentration: The most straightforward approach is to reduce the final concentration of the compound in your assay.

  • Optimize Solvent Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically below 0.5%, to minimize both toxicity and precipitation.[2]

  • Use a Co-solvent: In addition to DMSO, you can explore using a co-solvent system.[2][3] Water-miscible organic solvents like ethanol or polyethylene glycol (PEG) can sometimes improve solubility.[4]

  • Gentle Warming and Mixing: Pre-warming your aqueous buffer to 37°C and vortexing during the addition of the compound's stock solution can aid in keeping it dissolved.[2]

  • Employ Surfactants or Cyclodextrins: For biochemical assays, adding a small amount of a non-ionic surfactant like Tween-20 or Triton X-100 (e.g., 0.01-0.05%) to the assay buffer can help maintain solubility.[5] Cyclodextrins can also be used to form inclusion complexes that enhance aqueous solubility.[3][5]

Q3: Can I use sonication to help dissolve the compound?

Yes, sonication can be a useful technique to break down aggregates and improve the dispersion of poorly soluble compounds.[5] It is often used in conjunction with a suitable solvent to aid dissolution.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Compound does not fully dissolve in DMSO. High concentration of the compound.- Try gentle warming in a 37°C water bath. - Use sonication to aid dissolution. - If the issue persists, consider trying an alternative organic solvent such as dimethylformamide (DMF).[2]
Precipitation occurs over time during the experiment. The compound has low kinetic solubility in the aqueous medium.- Prepare fresh dilutions of the compound immediately before use. - Consider using a formulation with solubility enhancers like cyclodextrins if the experimental design allows.[5]
Inconsistent results between experiments. Incomplete dissolution of the stock solution or precipitation in the assay.- Always ensure your stock solution is fully dissolved and homogenous before making dilutions. Vortex the stock solution before each use.[2][6] - Visually inspect the final working solutions for any signs of precipitation before adding them to your assay.[2]
Vehicle control shows cytotoxicity. The concentration of the organic solvent (e.g., DMSO) is too high.- Reduce the final concentration of the solvent in the assay to a non-toxic level (typically <0.5% for DMSO).[2]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath (optional)

Procedure:

  • Weigh out the required amount of this compound. For a 10 mM stock solution, this would be approximately 1.75 mg per 1 mL of DMSO.

  • Transfer the weighed compound into a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to the tube.

  • Vortex the solution vigorously until the compound is completely dissolved.[6]

  • If necessary, gently warm the solution in a 37°C water bath to aid dissolution.[6]

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.[6]

Protocol 2: Serial Dilution into Aqueous Assay Medium

This protocol outlines the steps for diluting the concentrated DMSO stock solution into your cell culture medium or assay buffer.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Sterile, pre-warmed (37°C) aqueous assay medium

  • Sterile microcentrifuge tubes or a 96-well plate

  • Pipettes and sterile filter tips

  • Vortex mixer

Procedure:

  • Thaw an aliquot of the 10 mM stock solution at room temperature.

  • Briefly vortex the stock solution to ensure it is homogenous.[6]

  • Perform an initial dilution of the stock solution into the pre-warmed aqueous medium. It is crucial to vortex the medium immediately and vigorously upon adding the DMSO stock to prevent precipitation.[6]

  • From this intermediate dilution, perform further serial dilutions to achieve the final desired concentrations for your assay.

  • Ensure that the final concentration of DMSO is consistent across all experimental conditions, including the vehicle control.

Visualizations

G Workflow for Solubilizing this compound cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation cluster_2 Assay Weigh Compound Weigh Compound Add DMSO Add DMSO Weigh Compound->Add DMSO Vortex/Warm Vortex/Warm Add DMSO->Vortex/Warm Store at -20°C Store at -20°C Vortex/Warm->Store at -20°C Thaw Stock Thaw Stock Store at -20°C->Thaw Stock For each experiment Vortex Stock Vortex Stock Thaw Stock->Vortex Stock Dilute in Aqueous Buffer Dilute in Aqueous Buffer Vortex Stock->Dilute in Aqueous Buffer Serial Dilutions Serial Dilutions Dilute in Aqueous Buffer->Serial Dilutions Add to Assay Add to Assay Serial Dilutions->Add to Assay Incubate Incubate Add to Assay->Incubate Readout Readout Incubate->Readout

Caption: A general workflow for preparing solutions of this compound for in vitro assays.

G Hypothetical Signaling Pathway Inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival This compound This compound This compound->Akt

Caption: A hypothetical signaling pathway where this compound may act as an inhibitor.

References

How to prevent degradation of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the degradation of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline in solution. The following information is based on established chemical principles of 1,2,4-oxadiazole and aniline functionalities.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the handling and storage of this compound solutions.

Issue 1: Loss of compound potency or inconsistent results in biological assays.

  • Question: My experimental results are not reproducible, and I suspect the compound is degrading in my stock solution. What should I do?

  • Answer: Inconsistent results are a common indicator of compound instability. The 1,2,4-oxadiazole ring in your compound is susceptible to hydrolysis, especially at pH values outside the optimal range. The aniline group is also prone to oxidation. To troubleshoot, you should first verify the integrity of your stored solution. We recommend performing an analytical check, such as HPLC-UV or LC-MS, to assess the purity of your stock and working solutions. Compare the chromatogram of a freshly prepared solution to that of your stored solution to identify any new peaks that could be degradation products.

Issue 2: Visible changes in the solution, such as color change or precipitate formation.

  • Question: My solution of this compound has turned yellow/brown. What does this mean?

  • Answer: A color change, particularly to yellow or brown, is often indicative of oxidation of the aniline moiety. Aniline and its derivatives are known to form colored impurities upon exposure to air and light. If you observe a color change, it is highly likely that your compound has degraded. We advise discarding the solution and preparing a fresh batch, taking care to minimize exposure to light and oxygen.

  • Question: I've observed a precipitate in my stock solution after storage. Is the compound crashing out, or is it a degradation product?

  • Answer: Precipitation could be due to either low solubility in the chosen solvent at the storage temperature or the formation of insoluble degradation products. To determine the cause, you can try to redissolve the precipitate by gentle warming. If it redissolves and the solution becomes clear, it is likely a solubility issue. However, if the precipitate does not redissolve or if the solution's color has changed, it is more likely to be a degradation product. In this case, the solution should be discarded.

Issue 3: Unexpected peaks in analytical chromatography (HPLC, LC-MS).

  • Question: I am seeing new peaks in my HPLC analysis of a stored solution. How can I confirm if these are degradation products?

  • Answer: The appearance of new peaks is a strong indication of degradation. To confirm, you can perform forced degradation studies. Expose a freshly prepared solution to stress conditions such as high and low pH, high temperature, and UV light. Analyze these stressed samples by HPLC or LC-MS. If the new peaks in your stored solution match the retention times of the peaks generated under forced degradation, you can confidently identify them as degradation products.

Prevention of Degradation

Proactive measures are crucial to maintain the integrity of this compound in solution.

pH Control

The stability of the 1,2,4-oxadiazole ring is highly dependent on pH. Studies on similar 1,2,4-oxadiazole derivatives have shown that they exhibit maximum stability in a slightly acidic pH range of 3-5.[1][2][3] Both strongly acidic and alkaline conditions can lead to hydrolytic cleavage of the oxadiazole ring.

  • Recommendation: Prepare stock solutions and buffers for your experiments within a pH range of 3 to 5. If your experimental conditions require a different pH, prepare the solution immediately before use and minimize the time the compound is exposed to non-optimal pH.

Solvent Selection

The choice of solvent can significantly impact the stability of your compound.

  • Recommendation: For long-term storage, consider using anhydrous aprotic solvents such as DMSO or DMF. If aqueous solutions are necessary for your experiments, use deoxygenated buffers and prepare the solutions fresh daily. Protic solvents like water can act as a proton donor and facilitate the hydrolysis of the oxadiazole ring.[1][2][3]

Light Protection

The aniline functional group is susceptible to photo-oxidation, which can be initiated by exposure to UV or even ambient light. This can lead to the formation of colored degradation products.

  • Recommendation: Always store solutions of this compound in amber vials or wrap the container with aluminum foil to protect it from light. Minimize exposure to light during experimental procedures.

Temperature and Storage

Lower temperatures generally slow down the rate of chemical degradation.

  • Recommendation: Store stock solutions at -20°C or -80°C. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Before use, allow the solution to thaw completely and come to room temperature to ensure homogeneity.

Inert Atmosphere

To prevent oxidation of the aniline moiety, it is beneficial to minimize contact with oxygen.

  • Recommendation: When preparing solutions for long-term storage, consider purging the solvent with an inert gas like nitrogen or argon before adding the compound. You can also overlay the headspace of the vial with the inert gas before sealing.

Summary of Stability Data and Recommendations

ParameterRecommendationRationale
pH Maintain solution pH between 3 and 5.Maximizes the stability of the 1,2,4-oxadiazole ring and minimizes hydrolysis.[1][2][3]
Solvent Use anhydrous aprotic solvents (e.g., DMSO, DMF) for stock solutions. Prepare aqueous solutions fresh.Aprotic solvents lack protons to facilitate hydrolysis of the oxadiazole ring.[1][2][3]
Light Protect from light by using amber vials or foil wrapping.The aniline group is susceptible to photo-oxidation.
Temperature Store stock solutions at -20°C or -80°C.Reduces the rate of all potential degradation reactions.
Atmosphere Store under an inert atmosphere (Nitrogen or Argon).Minimizes oxidation of the aniline moiety.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Weigh the desired amount of this compound in a clean, dry amber vial.

  • Add the required volume of anhydrous DMSO or DMF to achieve the desired concentration.

  • If possible, purge the solvent with nitrogen or argon for 5-10 minutes before adding it to the compound.

  • Cap the vial tightly, ensuring a good seal.

  • Vortex or sonicate the solution until the compound is completely dissolved.

  • If storing for an extended period, overlay the headspace of the vial with nitrogen or argon before final sealing.

  • Label the vial clearly with the compound name, concentration, solvent, and date of preparation.

  • Store at -20°C or -80°C.

Protocol 2: Forced Degradation Study

This protocol provides a framework for intentionally degrading the compound to identify potential degradation products.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water 1:1).

  • Acidic Hydrolysis: To an aliquot of the stock solution, add 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Basic Hydrolysis: To another aliquot, add 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: To a separate aliquot, add 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Keep an aliquot of the stock solution at 60°C for 24 hours.

  • Photolytic Degradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze all samples (including an untreated control) by a stability-indicating HPLC-UV or LC-MS method. Compare the chromatograms to identify and quantify the degradation products formed under each condition.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stability Stability Assessment start Weigh Compound inert Purge with Inert Gas start->inert dissolve Dissolve in Anhydrous Solvent store Store at -20°C/-80°C dissolve->store inert->dissolve hplc HPLC/LC-MS Analysis store->hplc compare Compare with Reference hplc->compare decision Degradation? compare->decision fresh Use Fresh Solution decision->fresh Yes proceed Proceed with Experiment decision->proceed No

Caption: Workflow for preparing and assessing the stability of the compound solution.

degradation_pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Photo-oxidation (Light/Air) compound This compound hydrolysis_product Ring-Opened Products compound->hydrolysis_product H₂O, H⁺/OH⁻ oxidation_product Colored Aniline Byproducts compound->oxidation_product O₂, hv

Caption: Potential degradation pathways for the target compound.

References

Identifying and minimizing side products in 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side products during the synthesis of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions.

Issue 1: Low Yield of the Desired Product

Potential Cause Recommended Solution
Incomplete reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature.
Degradation of starting materials or product Ensure the quality of starting materials. Use freshly distilled solvents and high-purity reagents. Avoid excessive heating or prolonged reaction times that could lead to decomposition.
Suboptimal reaction conditions Optimize the reaction conditions, including solvent, temperature, and stoichiometry of reactants. A common effective method for similar syntheses is the use of a superbase system like NaOH in DMSO at ambient temperature.[1]
Loss of product during work-up and purification Optimize the extraction and purification procedures. Ensure the pH is appropriate during aqueous work-up to prevent the product from remaining in the aqueous layer. Select a suitable solvent system for chromatography to achieve good separation.

Issue 2: Presence of a Major Side Product with a Mass Corresponding to the O-Acyl Amidoxime Intermediate

Potential Cause Recommended Solution
Incomplete cyclodehydration The cyclization of the O-acyl amidoxime intermediate is often the most challenging step.[2] For thermally promoted cyclization, ensure adequate heating. For base-mediated cyclization, a strong, non-nucleophilic base is preferred. Tetrabutylammonium fluoride (TBAF) in anhydrous THF is a common and effective choice.[2]
Hydrolysis of the O-acyl amidoxime intermediate This is a common side reaction, particularly in the presence of moisture.[2] Ensure strictly anhydrous conditions by using dry solvents and an inert atmosphere (e.g., nitrogen or argon). Minimize the reaction time for the cyclodehydration step where possible.[2]

Issue 3: Formation of Isomeric or Rearranged Byproducts

Potential Cause Recommended Solution
Boulton-Katritzky Rearrangement This thermal rearrangement can occur in 3,5-substituted 1,2,4-oxadiazoles.[2] The presence of acid or moisture can facilitate this process. If this side product is observed, ensure anhydrous conditions and avoid acidic work-ups.[2]
Formation of other heterocyclic systems Depending on the specific synthetic route, alternative cyclization pathways may be possible. Confirm the structure of the product and byproducts using detailed spectroscopic analysis (e.g., 2D NMR). If necessary, modify the synthetic strategy to favor the desired cyclization.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yields in the synthesis of 1,2,4-oxadiazoles from amidoximes?

A1: The most frequent bottleneck is the final cyclodehydration step of the O-acyl amidoxime intermediate. This step often requires forcing conditions, such as high temperatures or strong bases, to proceed efficiently.[2] Inadequate conditions can lead to the accumulation of the O-acyl amidoxime or its hydrolysis back to the starting materials.[2]

Q2: How can I confirm the identity of the main product and the side products?

A2: A combination of analytical techniques is recommended. High-resolution mass spectrometry (HRMS) can provide the exact mass and elemental composition. 1H and 13C NMR spectroscopy will elucidate the chemical structure. In cases of complex mixtures or isomers, 2D NMR techniques like COSY and HMBC can be invaluable. Comparing the obtained data with literature values for the desired product and potential byproducts is also crucial.

Q3: What is a recommended one-pot synthesis method for 2-(1,2,4-oxadiazol-5-yl)anilines?

A3: An efficient one-pot method involves the reaction of amidoximes with isatoic anhydrides in a NaOH-DMSO medium at ambient temperature. This method has been shown to produce structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the need for protecting groups.[1]

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes. This compound is classified as an acute toxicant (oral) and can cause serious eye damage. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle the compound in a well-ventilated fume hood.[3]

Experimental Protocols

Proposed Synthesis of this compound

This protocol is adapted from a general method for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines.[1]

  • Step 1: Reaction Setup In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve isatoic anhydride (1 equivalent) in anhydrous dimethyl sulfoxide (DMSO).

  • Step 2: Addition of Base Add powdered sodium hydroxide (2 equivalents) to the solution and stir the mixture at room temperature for 15-20 minutes.

  • Step 3: Addition of Amidoxime Add acetamidoxime (1.1 equivalents) to the reaction mixture.

  • Step 4: Reaction Monitoring Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting materials are consumed.

  • Step 5: Work-up Pour the reaction mixture into ice-cold water. The product may precipitate out of solution. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Step 6: Purification Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired this compound.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start Dissolve Isatoic Anhydride in DMSO add_base Add NaOH start->add_base Inert Atmosphere add_amidoxime Add Acetamidoxime add_base->add_amidoxime stir Stir at RT & Monitor add_amidoxime->stir quench Quench with Water stir->quench Reaction Complete extract Extract with Organic Solvent quench->extract purify Column Chromatography extract->purify end This compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_analysis Analysis cluster_solutions Potential Solutions problem Low Yield or Impure Product check_reaction Check Reaction Completion (TLC/LC-MS) problem->check_reaction check_impurities Identify Impurities (MS/NMR) problem->check_impurities incomplete_reaction Incomplete Reaction? - Extend time - Increase temp check_reaction->incomplete_reaction hydrolysis O-Acyl Amidoxime Hydrolysis? - Use anhydrous conditions check_impurities->hydrolysis incomplete_cyclization Incomplete Cyclization? - Stronger base - Higher temp check_impurities->incomplete_cyclization rearrangement Rearrangement? - Anhydrous conditions - Avoid acid check_impurities->rearrangement

Caption: Logical troubleshooting workflow for synthesis issues.

References

Technical Support Center: Overcoming Poor Cell Permeability of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the cell permeability of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline.

Troubleshooting Guides

Issue: Low intracellular concentration of this compound in cell-based assays.

Possible Cause 1: Poor passive diffusion across the cell membrane.

  • Troubleshooting Steps:

    • Assess Physicochemical Properties: Evaluate the lipophilicity (LogP) and topological polar surface area (TPSA) of the compound. High polarity can hinder passive diffusion.

    • Chemical Modification (Prodrug Approach): Mask polar functional groups, such as the aniline moiety, with lipophilic promoieties that can be cleaved intracellularly to release the active compound. This prodrug strategy can significantly enhance membrane permeability.[1][2][3]

    • Formulation Strategies: Incorporate the compound into lipid-based formulations like liposomes or nanoemulsions to facilitate its transport across the cell membrane.[4][5][6][7]

    • Permeation Enhancers: Co-administer the compound with permeation enhancers, such as fatty acids or surfactants, which can transiently alter membrane fluidity.[5][7]

Possible Cause 2: Active efflux by membrane transporters.

  • Troubleshooting Steps:

    • Conduct Bidirectional Caco-2 Assay: Measure the permeability of the compound in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux.[8]

    • Use Transporter Inhibitors: Repeat the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-glycoprotein) to confirm the involvement of specific transporters.[8]

    • Structural Modification: Modify the compound's structure to reduce its affinity for efflux transporters. Structure-activity relationship (SAR) studies can guide these modifications.[9][10]

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Low Intracellular Concentration check_permeability Assess Permeability (PAMPA/Caco-2) start->check_permeability low_passive Low Passive Permeability check_permeability->low_passive high_efflux High Efflux Ratio check_permeability->high_efflux prodrug Prodrug Strategy low_passive->prodrug Yes formulation Formulation Strategy low_passive->formulation Yes inhibitors Use Efflux Inhibitors high_efflux->inhibitors Yes sar Structural Modification (SAR) high_efflux->sar Yes end Improved Permeability prodrug->end formulation->end inhibitors->end sar->end

Caption: Troubleshooting workflow for low intracellular compound concentration.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to assess the cell permeability of this compound?

A1: The initial assessment should involve in vitro permeability assays. The two most common methods are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.[11][12][13] PAMPA provides a measure of passive diffusion, while the Caco-2 assay can also identify active transport and efflux mechanisms.[8][14]

Q2: How can I interpret the results from PAMPA and Caco-2 assays?

A2:

  • PAMPA: A high effective permeability coefficient (Pe) in the PAMPA assay suggests good passive permeability.

  • Caco-2:

    • A high apparent permeability coefficient (Papp) in the apical-to-basolateral (A-B) direction indicates good overall permeability.

    • An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux.[8]

    • Comparing PAMPA and Caco-2 results can be informative:

      • If PAMPA permeability is high but Caco-2 permeability is low, it strongly suggests the involvement of efflux pumps.[13]

      • If both are low, poor passive diffusion is the primary issue.

Q3: What are the most common strategies to chemically modify a compound to improve its permeability?

A3: The prodrug approach is a highly effective strategy.[1][2][3] This involves masking polar functional groups with lipophilic promoieties. For this compound, the primary amine is a key site for modification. Ester or carbamate linkages are commonly used as they can be cleaved by intracellular esterases to release the parent drug.[15]

Q4: Are there formulation-based approaches to enhance the permeability of this compound?

A4: Yes, formulation strategies can significantly improve cell permeability without altering the chemical structure of the compound.[5][6] Lipid-based formulations such as liposomes, nanoemulsions, and solid lipid nanoparticles can encapsulate the drug and facilitate its transport across the cell membrane.[4][7]

Q5: What is the role of structure-activity relationship (SAR) in overcoming poor permeability?

A5: SAR studies help in understanding how different structural features of the 1,2,4-oxadiazole scaffold influence permeability.[9][10] By synthesizing and testing a series of analogues with systematic modifications, researchers can identify key structural motifs that either enhance permeability or reduce recognition by efflux transporters. For instance, modifying substituents on the aniline ring could impact lipophilicity and interaction with transporters.[16]

Data Presentation

Table 1: Comparison of In Vitro Permeability Assays

AssayPrincipleInformation ProvidedThroughputCost
PAMPA Passive diffusion across an artificial lipid membrane.[11]Passive permeability (Pe).HighLow
Caco-2 Transport across a monolayer of human colon adenocarcinoma cells.[8]Overall permeability (Papp), active transport, and efflux ratio.[8]MediumHigh

Table 2: Common Strategies to Enhance Cell Permeability

StrategyMechanismAdvantagesDisadvantages
Prodrug Approach Increases lipophilicity by masking polar groups.[1][2]Significant improvement in permeability; can be targeted.Requires intracellular activation; potential for altered metabolism.
Lipid-Based Formulations Encapsulates the drug and facilitates membrane fusion/transport.[4][7]Broadly applicable; can protect the drug from degradation.Complex formulation development; potential for instability.
Permeation Enhancers Temporarily disrupts the cell membrane to increase fluidity.[5][7]Simple to co-administer.Potential for cytotoxicity; non-specific effects.
Structural Modification (SAR) Optimizes physicochemical properties and reduces efflux.[9][10]Can lead to an intrinsically more permeable compound.Time-consuming and resource-intensive.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Preparation of the PAMPA Plate:

    • A 96-well filter plate is coated with a solution of a lipid (e.g., 2% lecithin in dodecane) to form an artificial membrane.

    • The solvent is allowed to evaporate completely.

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare the donor solution by diluting the stock solution in a buffer at a specific pH (e.g., pH 5.0 or 6.5 to mimic the gut environment).

    • The acceptor plate is filled with a buffer at pH 7.4.

  • Assay Procedure:

    • The filter plate (donor) is placed on top of the acceptor plate.

    • The donor solution is added to the wells of the filter plate.

    • The plate sandwich is incubated at room temperature for a defined period (e.g., 4-16 hours).

  • Analysis:

    • After incubation, the concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method (e.g., LC-MS/MS).

  • Calculation of Permeability (Pe):

    • The effective permeability coefficient (Pe) is calculated using the following equation:

      • Pe = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - [C]a / [C]eq)

      • Where Vd and Va are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, [C]a is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.

PAMPA Experimental Workflow

PAMPA_Workflow prep_plate Prepare PAMPA Plate (Coat with Lipid) prep_sol Prepare Donor and Acceptor Solutions prep_plate->prep_sol assay Add Donor Solution and Incubate prep_sol->assay analysis Analyze Compound Concentration (LC-MS/MS) assay->analysis calc Calculate Effective Permeability (Pe) analysis->calc result Permeability Assessment calc->result

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Protocol 2: Caco-2 Cell Permeability Assay
  • Cell Culture:

    • Caco-2 cells are seeded on permeable Transwell inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.[8]

    • The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • Preparation of Test Compound:

    • A stock solution of this compound is prepared and diluted in transport buffer (e.g., Hank's Balanced Salt Solution, HBSS).

  • Permeability Measurement (Apical to Basolateral - A-B):

    • The culture medium is removed from the Transwell inserts.

    • The apical (upper) chamber is filled with the test compound solution.

    • The basolateral (lower) chamber is filled with fresh transport buffer.

    • The plate is incubated at 37°C with gentle shaking.

    • Samples are collected from the basolateral chamber at specific time points (e.g., 30, 60, 90, 120 minutes).

  • Permeability Measurement (Basolateral to Apical - B-A):

    • The procedure is reversed: the test compound is added to the basolateral chamber, and samples are collected from the apical chamber.

  • Analysis:

    • The concentration of the compound in the collected samples is quantified by LC-MS/MS.

  • Calculation of Apparent Permeability (Papp):

    • Papp (cm/s) = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration of the compound.

  • Calculation of Efflux Ratio:

    • Efflux Ratio = Papp (B-A) / Papp (A-B)

Caco-2 Assay Signaling Pathway

Caco2_Pathway cluster_apical Apical (Lumen) cluster_cell Caco-2 Cell Monolayer cluster_basolateral Basolateral (Blood) compound_A Compound passive Passive Diffusion compound_A->passive active_in Active Uptake compound_A->active_in compound_B Compound passive->compound_B active_in->compound_B efflux Efflux Pump efflux->compound_A compound_B->efflux

Caption: Transport pathways across a Caco-2 cell monolayer.

References

Interpreting complex NMR spectra of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex NMR spectra of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected 1H NMR spectrum for this compound in a standard deuterated solvent like CDCl3 or DMSO-d6?

A1: The 1H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the aniline ring, the methyl protons of the oxadiazole ring, and the amine protons. Due to the ortho-substitution on the aniline ring, the aromatic protons will likely exhibit a complex splitting pattern.

  • Aniline Protons (Ar-H): These four protons will appear in the aromatic region, typically between δ 6.5 and 8.0 ppm. The substitution pattern creates an ABCD spin system, which can be complex to analyze. Expect to see multiplets, potentially resembling doublets of doublets or triplets of doublets. The proton ortho to the amino group is expected to be the most upfield, while the proton ortho to the oxadiazole ring will be the most downfield.

  • Methyl Protons (-CH3): A singlet corresponding to the three methyl protons on the oxadiazole ring is expected. This signal will likely appear in the upfield region, around δ 2.0-2.5 ppm.

  • Amine Protons (-NH2): A broad singlet for the two amine protons is anticipated. Its chemical shift is highly variable and depends on the solvent, concentration, and temperature. It can appear anywhere from δ 3.5 to 6.0 ppm or even broader and less distinct. In DMSO-d6, the NH2 protons are more likely to appear as a distinct, albeit broad, signal.

Q2: Why do the aromatic protons of the aniline ring show such a complex splitting pattern?

A2: The aromatic protons on the aniline ring of this compound form a complex second-order spin system (often referred to as an ABCD system). This complexity arises because:

  • Chemical Inequivalence: All four aromatic protons are chemically non-equivalent due to the different electronic effects of the amino and oxadiazole substituents.

  • Similar Chemical Shifts: The chemical shifts of these protons might be close to each other, leading to overlapping multiplets.

  • Multiple Coupling Constants: Each proton couples to its neighbors with different coupling constants (ortho, meta, and para couplings), further complicating the splitting pattern. Sometimes, what appears as a simple multiplet is actually a combination of several overlapping signals.[1][2]

Q3: How can I simplify the complex aromatic region of the 1H NMR spectrum?

A3: Several techniques can help simplify and interpret the aromatic region:

  • Higher Field NMR Spectrometer: Using a spectrometer with a higher magnetic field strength (e.g., 600 MHz vs. 300 MHz) will increase the chemical shift dispersion, potentially resolving overlapping multiplets.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons, helping to identify which protons are adjacent to each other in the aromatic ring.

    • HSQC (Heteronuclear Single Quantum Coherence): This correlates protons directly to the carbons they are attached to, aiding in the assignment of both 1H and 13C signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons over two or three bonds, which is invaluable for confirming the overall structure and assigning quaternary carbons.[3]

  • Solvent Effects: Changing the deuterated solvent (e.g., from CDCl3 to DMSO-d6 or acetone-d6) can alter the chemical shifts of the protons, potentially resolving overlapping signals.

Q4: The amine (-NH2) protons are not visible or appear as a very broad, rolling baseline hump. What could be the reason?

A4: The disappearance or significant broadening of the -NH2 proton signal is a common issue and can be attributed to several factors:

  • Proton Exchange: The amine protons can undergo chemical exchange with trace amounts of water or acidic impurities in the NMR solvent. This exchange can be fast on the NMR timescale, leading to signal broadening.

  • Quadrupole Broadening: The nitrogen atom (14N) has a nuclear quadrupole moment, which can lead to broadening of the signals of adjacent protons.

  • Solvent: In protic solvents or solvents that can hydrogen bond effectively, the exchange rate is often faster.

Troubleshooting:

  • D2O Exchange: Add a drop of deuterium oxide (D2O) to your NMR tube, shake it, and re-acquire the spectrum. The -NH2 signal will disappear as the protons are replaced by deuterium, confirming its identity.

  • Use of DMSO-d6: This solvent is known to slow down the exchange rate of labile protons like those in amines and alcohols, often resulting in a sharper, more defined signal.

  • Low Temperature NMR: Cooling the sample can also slow down the exchange rate, leading to a sharper signal.

Q5: What are the expected chemical shifts in the 13C NMR spectrum?

A5: The 13C NMR spectrum will show signals for all nine carbon atoms in the molecule.

Carbon Atom Expected Chemical Shift (ppm) Notes
C=N (Oxadiazole)160 - 170Two distinct signals are expected for the two carbons in the oxadiazole ring.[4][5]
C-O (Oxadiazole)150 - 165
C-NH2 (Aniline)140 - 150The carbon attached to the amino group.
C-Oxadiazole (Aniline)120 - 130The carbon attached to the oxadiazole ring.
Aromatic CH115 - 135Four signals are expected for the four CH carbons of the aniline ring.
-CH3 (Methyl)10 - 20The methyl carbon on the oxadiazole ring.

Note: These are approximate ranges, and the actual chemical shifts can be influenced by the solvent and other experimental conditions.

Troubleshooting Guides

Issue 1: Poorly resolved multiplets in the aromatic region.

Possible Cause Troubleshooting Step
Insufficient spectrometer resolution.Use a higher field NMR spectrometer if available.
Sample concentration is too high, leading to line broadening.Prepare a more dilute sample.
Complex second-order effects.Perform 2D NMR experiments (COSY, HSQC, HMBC) for unambiguous assignments.[3]
Paramagnetic impurities.Filter the NMR sample through a small plug of silica or celite in a Pasteur pipette.

Issue 2: Presence of unexpected peaks in the spectrum.

Possible Cause Troubleshooting Step
Residual solvent signals.Identify the solvent used for the reaction work-up and sample preparation. Compare the unknown peaks to known residual solvent chemical shifts.
Impurities from synthesis (starting materials, by-products).Review the synthetic procedure and consider the possible side reactions. Purify the sample further using techniques like column chromatography or recrystallization.
Sample degradation.Re-prepare a fresh sample and acquire the spectrum immediately.

Experimental Protocols

Standard NMR Sample Preparation:

  • Weighing the Sample: Accurately weigh 5-10 mg of this compound.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry vial.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Homogenization: Gently tap the NMR tube to ensure the solution is homogeneous.

  • Acquisition: Place the NMR tube in the spectrometer and acquire the 1H and 13C NMR spectra according to the instrument's standard operating procedures.

Visualizations

molecular_structure cluster_aniline Aniline Ring cluster_oxadiazole 1,2,4-Oxadiazole Ring a1 C a2 C-NH2 a1->a2 o1 C a1->o1 a3 CH a2->a3 nh2 NH2 a2->nh2 a4 CH a3->a4 a5 CH a4->a5 a6 CH a5->a6 a6->a1 o2 N o1->o2 o3 C-CH3 o2->o3 o4 O o3->o4 ch3 CH3 o3->ch3 o5 N o4->o5 o5->o1

Caption: Molecular structure of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Acquisition & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire_1d Acquire 1D Spectra (1H, 13C) transfer->acquire_1d analyze_1d Analyze 1D Spectra acquire_1d->analyze_1d complex_spectra Complex Spectra? analyze_1d->complex_spectra acquire_2d Acquire 2D Spectra (COSY, HSQC, HMBC) complex_spectra->acquire_2d Yes assign Assign Signals complex_spectra->assign No acquire_2d->assign

Caption: Recommended workflow for NMR analysis.

References

Enhancing the stability of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline for long-term studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on enhancing the stability of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline for long-term studies. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during its handling, storage, and experimental use.

Troubleshooting Guides

Issue 1: Rapid Degradation of the Compound in Solution

Question: I am observing a rapid loss of my compound, this compound, when dissolved in aqueous solutions for my assays. How can I prevent this?

Answer: The 1,2,4-oxadiazole ring is susceptible to pH-dependent hydrolysis. To mitigate degradation, consider the following:

  • pH Control: The stability of 1,2,4-oxadiazole derivatives is often greatest in a slightly acidic pH range of 3-5.[1][2] Buffering your solution to maintain a pH within this range can significantly slow down degradation. Avoid highly acidic or alkaline conditions, which can catalyze the opening of the oxadiazole ring.[1][2]

  • Solvent Choice: If your experimental design allows, consider using solvents with low water content, such as dry acetonitrile. The presence of a proton donor like water can facilitate degradation, especially at high pH.[1][2]

  • Temperature: Perform your experiments at the lowest feasible temperature to reduce the rate of degradation.

  • Fresh Preparations: Prepare solutions of the compound immediately before use whenever possible.

Issue 2: Inconsistent Results in Long-Term Studies

Question: My experimental results are inconsistent over the course of a long-term study. Could this be related to the stability of this compound?

Answer: Yes, inconsistency in long-term studies is a common sign of compound instability. To address this, implement the following:

  • Proper Storage: Store the solid compound in a cool, dark, and dry place. A desiccator or a controlled nitrogen atmosphere can prevent moisture and oxygen-related degradation.[3] For solutions, especially in solvents like DMSO which are hygroscopic, storage in a moisture-free environment is critical to prevent water absorption that can lead to compound precipitation or degradation upon freeze-thaw cycles.[3]

  • Aliquotting: Aliquot your stock solutions to avoid repeated freeze-thaw cycles, which can degrade the compound.

  • Stability-Indicating Method: Use a validated stability-indicating analytical method, such as RP-HPLC, to monitor the purity of your compound at different time points throughout your study.[4][5] This will help you correlate any changes in experimental outcomes with compound degradation.

Issue 3: Appearance of Unknown Peaks in Chromatographic Analysis

Question: I am seeing new peaks in my HPLC analysis of an aged sample of this compound. What could these be?

Answer: The appearance of new peaks likely indicates the formation of degradation products. The primary degradation pathway for 1,2,4-oxadiazoles involves the opening of the heterocyclic ring.[1][2]

  • Hydrolytic Degradation: Under acidic or basic conditions, the oxadiazole ring can open to form an aryl nitrile derivative.[1][2]

  • Oxidative Degradation: The aniline moiety is susceptible to oxidation, which can lead to the formation of colored impurities.

  • Photodegradation: Exposure to light, particularly UV radiation, can cause photochemical rearrangements or degradation of the compound.[6]

To identify these new peaks, techniques like mass spectrometry (MS) coupled with liquid chromatography (LC-MS) can be invaluable.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: For long-term stability, the solid compound should be stored at low temperatures (e.g., -20°C), protected from light in an amber vial, and in a moisture-free environment, such as a desiccator or under an inert atmosphere like nitrogen or argon.[3]

Q2: How should I prepare stock solutions of this compound for long-term use?

A2: Prepare concentrated stock solutions in a high-quality, anhydrous solvent like DMSO or ethanol. Store these stock solutions in small, single-use aliquots at -20°C or lower to minimize freeze-thaw cycles.[3] Before use, allow the aliquot to come to room temperature slowly and vortex gently to ensure homogeneity.

Q3: What is a forced degradation study and why is it important?

A3: A forced degradation study intentionally exposes the drug substance to harsh conditions to accelerate its decomposition.[1][5] These studies are crucial for:

  • Identifying potential degradation products.

  • Understanding the degradation pathways.

  • Assessing the intrinsic stability of the molecule.

  • Developing and validating stability-indicating analytical methods.[4][7]

Q4: What conditions are typically used in a forced degradation study for a compound like this?

A4: Typical forced degradation conditions include:

  • Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).

  • Base Hydrolysis: 0.1 M NaOH at elevated temperature (e.g., 60°C).

  • Oxidation: 3% H₂O₂ at room temperature.

  • Thermal Stress: Dry heat (e.g., 80°C).

  • Photostability: Exposure to UV and visible light.[4][8]

Quantitative Data Summary

The following data is illustrative and based on typical stability profiles of 1,2,4-oxadiazole derivatives. Actual stability should be determined experimentally.

Table 1: Illustrative Stability of this compound in Solution under Different pH Conditions

pHBuffer SystemTemperature (°C)Time (hours)Remaining Compound (%)
2.00.1 M HCl602485
4.0Acetate Buffer602498
7.0Phosphate Buffer602492
10.0Carbonate Buffer602488

Table 2: Illustrative Results of a Forced Degradation Study

Stress ConditionDurationTemperature (°C)Degradation (%)Major Degradation Product
0.1 M HCl24 hours80~15%Aryl nitrile derivative
0.1 M NaOH24 hours80~12%Aryl nitrile derivative
3% H₂O₂24 hours25~8%Oxidized aniline species
Dry Heat48 hours100~5%Thermal degradants
Photolytic7 days25~10%Photorearranged isomers

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation (Solid): Place a known amount of the solid compound in an oven at 80°C for 48 hours.

  • Thermal Degradation (Solution): Incubate the stock solution at 60°C for 24 hours.

  • Photolytic Degradation: Expose the stock solution in a photostability chamber to UV and visible light.

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a validated stability-indicating RP-HPLC method.

Protocol 2: Stability-Indicating RP-HPLC Method
  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (determined by UV scan).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

degradation_pathway compound 2-(3-Methyl-1,2,4- oxadiazol-5-yl)aniline acid_intermediate Protonated Oxadiazole compound->acid_intermediate Low pH (H+) base_intermediate Anionic Intermediate compound->base_intermediate High pH (OH-) degraded_product Aryl Nitrile Derivative acid_intermediate->degraded_product Nucleophilic Attack (H2O) base_intermediate->degraded_product Protonation (from H2O)

Caption: pH-dependent degradation pathway of the 1,2,4-oxadiazole ring.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal Stress (80°C) stock->thermal photo Photolytic Stress (UV/Vis Light) stock->photo hplc RP-HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS for Identification hplc->lcms If unknown peaks

Caption: Workflow for a forced degradation study.

References

Technical Support Center: 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline In Vitro Assay Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline in in vitro assays. The primary focus is on the optimization of assays targeting Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in cancer immunotherapy.

Frequently Asked Questions (FAQs)

Q1: What is the primary known biological target for compounds structurally related to this compound?

A1: Compounds with an oxadiazole scaffold are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer properties.[1][2][3][4] A key therapeutic target for many small molecule inhibitors with similar structural motifs is Indoleamine 2,3-dioxygenase 1 (IDO1).[5][6] IDO1 is an enzyme that plays a crucial role in tumor immune evasion by catalyzing the degradation of the essential amino acid L-tryptophan.[5][7][8]

Q2: What types of in vitro assays are suitable for evaluating the activity of this compound against IDO1?

A2: Two primary types of in vitro assays are recommended:

  • Cell-Free Enzymatic Assay: This assay directly measures the inhibitory effect of the compound on purified, recombinant IDO1 enzyme activity.[8][9] It is useful for determining direct enzyme kinetics and potency (e.g., IC50 value).

  • Cell-Based Assay: This assay assesses the compound's ability to inhibit IDO1 activity within a cellular context.[5][7] This approach provides insights into cell permeability, off-target effects, and activity under more physiologically relevant conditions. Typically, cancer cell lines with inducible IDO1 expression, such as SKOV-3 or HeLa cells, are used.[5][8]

Q3: How should I prepare this compound for in vitro assays?

A3: The compound should be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.[7][9] Subsequent dilutions should be made in the appropriate assay buffer or cell culture medium. It is crucial to ensure the final DMSO concentration in the assay is low (typically ≤ 1%) to avoid solvent-induced artifacts.[9][10]

Q4: How is IDO1 activity measured in these assays?

A4: IDO1 activity is typically quantified by measuring the production of N-formylkynurenine, the initial product of tryptophan degradation, or its stable downstream metabolite, kynurenine.[5][7][8] This can be achieved through various detection methods, including:

  • Spectrophotometry: Kynurenine can be detected by its absorbance at approximately 321 nm or after a colorimetric reaction.[6][8]

  • Fluorometry: More sensitive assays utilize a fluorogenic developer that reacts with N-formylkynurenine to produce a highly fluorescent product.[11]

Troubleshooting Guides

Problem 1: Low or No Inhibitory Activity Observed
Question Possible Cause & Solution
Is the compound soluble in the assay buffer? Cause: The compound may be precipitating out of solution at the tested concentrations. Oxadiazole derivatives can have limited aqueous solubility.[12][13]Solution: Visually inspect the wells for any precipitate. If observed, consider lowering the final concentration of the compound. You can also try using a different co-solvent or preparing fresh dilutions from the stock solution.
Is the IDO1 enzyme active? Cause: The recombinant enzyme may have lost activity due to improper storage or handling. In cell-based assays, IDO1 expression may not have been sufficiently induced.[6]Solution: Run a positive control with a known IDO1 inhibitor (e.g., epacadostat) to validate enzyme activity.[5] For cell-based assays, confirm IDO1 expression via Western blot or by ensuring a robust signal in untreated, induced cells.
Are the assay conditions optimal for IDO1 activity? Cause: IDO1 is a heme-containing enzyme sensitive to redox conditions.[5][9] The assay may lack necessary co-factors or reducing agents.Solution: Ensure the assay buffer contains components like L-ascorbic acid and methylene blue to maintain the enzyme in its active ferrous state, and catalase to remove inhibitory hydrogen peroxide.[9][14]
Problem 2: High Background Signal
Question Possible Cause & Solution
Is the compound interfering with the detection method? Cause: The test compound itself might be colored or fluorescent at the wavelengths used for detection, leading to a false-positive signal.Solution: Run a control plate containing only the assay buffer and the compound at various concentrations to measure its intrinsic absorbance or fluorescence. Subtract this background from your experimental values.
Is there non-enzymatic degradation of tryptophan? Cause: Although less common, some components in the assay mixture could be causing non-enzymatic conversion of tryptophan.Solution: Include a "no-enzyme" or "no-cell" control in your experiment to quantify the level of background signal generated in the absence of IDO1 activity.
In cell-based assays, is there high autofluorescence? Cause: Cell culture media components like phenol red or fetal bovine serum can contribute to background fluorescence.[15]Solution: Consider using phenol red-free media or performing the final measurement in phosphate-buffered saline (PBS).[15] Alternatively, if your plate reader allows, measure fluorescence from the bottom of the plate.[15]
Problem 3: High Variability Between Replicates
Question Possible Cause & Solution
Is there inconsistent pipetting? Cause: Small volume inaccuracies, especially when preparing serial dilutions or adding reagents to a 384- or 1536-well plate, can lead to significant variability.[10][16]Solution: Use calibrated pipettes and practice proper pipetting techniques. For multi-well plates, consider using automated liquid handlers for better consistency.
Are cells seeded unevenly in cell-based assays? Cause: An uneven distribution of cells across the wells can result in inconsistent IDO1 expression and activity.[17]Solution: Ensure a single-cell suspension before plating and use a consistent seeding technique. Allow plates to sit at room temperature for a short period before incubation to promote even cell settling.
Is there an "edge effect" on the microplate? Cause: Wells on the outer edges of a microplate are more prone to evaporation, leading to changes in reagent concentrations.Solution: Avoid using the outermost wells for experimental samples. Instead, fill them with sterile water or PBS to create a humidity barrier.

Data Presentation: Assay Parameter Tables

Table 1: Typical Reagent Concentrations for IDO1 Cell-Free (Enzymatic) Assay

ComponentFinal ConcentrationPurposeReference
Recombinant Human IDO15-20 nMEnzyme source[8]
L-Tryptophan200-400 µMSubstrate[8][14]
L-Ascorbic Acid10-20 mMReducing agent[9][14]
Methylene Blue10 µMElectron carrier[9][14]
Catalase100 µg/mLRemoves H₂O₂[9][14]
Potassium Phosphate Buffer50 mM, pH 6.5Buffer system[8]

Table 2: Recommended Conditions for IDO1 Cell-Based Assay

ParameterRecommended ConditionPurposeReference
Cell LineSKOV-3 or HeLaInducible IDO1 expression[5][8]
Seeding Density1-3 x 10⁴ cells/well (96-well plate)Optimal cell growth[5][8]
IDO1 InducerInterferon-gamma (IFN-γ)Induce IDO1 expression[5]
IFN-γ Concentration10-100 ng/mLEffective induction[5][8]
Incubation Time (Induction)24-48 hoursAllow for IDO1 protein expression[5][7]
Incubation Time (Compound)24-72 hoursAssess inhibitory effect[7]

Experimental Protocols

Protocol 1: IDO1 Cell-Free Enzymatic Assay
  • Reagent Preparation: Prepare a 2X reaction buffer containing potassium phosphate buffer, L-ascorbic acid, methylene blue, and catalase at 2X their final concentrations.

  • Compound Plating: Serially dilute the this compound stock solution and add to the wells of a 96-well plate. Include vehicle (DMSO) and positive (known inhibitor) controls.

  • Enzyme Addition: Add recombinant human IDO1 enzyme to all wells except the "no-enzyme" background controls.

  • Initiate Reaction: Add L-tryptophan substrate to all wells to start the reaction. The final volume should be consistent across all wells (e.g., 100 µL).

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.[7]

  • Terminate Reaction: Stop the reaction by adding trichloroacetic acid (TCA) to a final concentration of 3% (w/v).[7][8]

  • Hydrolysis: Incubate the plate at 50-60°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[8]

  • Detection: Centrifuge the plate to pellet precipitated protein. Transfer the supernatant to a new plate and measure the absorbance at 321 nm or proceed with a colorimetric/fluorometric detection reagent according to the manufacturer's protocol.[6][8]

Protocol 2: IDO1 Cell-Based Assay
  • Cell Seeding: Plate an appropriate cell line (e.g., SKOV-3) in a 96-well tissue culture plate and allow cells to adhere overnight.[5]

  • IDO1 Induction: The next day, replace the medium with fresh medium containing IFN-γ to induce IDO1 expression.[5]

  • Compound Treatment: After 24 hours of induction, add serial dilutions of this compound to the cells. Include appropriate controls.

  • Incubation: Incubate the cells for an additional 24-48 hours.[7]

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well.[7]

  • Kynurenine Measurement: Analyze the kynurenine concentration in the supernatant using the detection method described in steps 6-8 of the cell-free assay protocol.

  • Viability Assay (Optional but Recommended): After collecting the supernatant, perform a cell viability assay (e.g., MTT, CellTiter-Glo) on the remaining cells to assess compound cytotoxicity.[5] This helps to distinguish direct IDO1 inhibition from cell death.

Visualizations

IDO1_Signaling_Pathway cluster_tumor_cell Tumor Cell / APC cluster_t_cell T-Cell L-Tryptophan L-Tryptophan IDO1 IDO1 L-Tryptophan->IDO1 Substrate T-Cell Proliferation T-Cell Proliferation L-Tryptophan->T-Cell Proliferation Required for Kynurenine Kynurenine IDO1->Kynurenine Catalyzes T-Cell Anergy/Apoptosis T-Cell Anergy/Apoptosis Kynurenine->T-Cell Anergy/Apoptosis Induces IFN-gamma IFN-gamma IFN-gamma->IDO1 Upregulates Compound This compound Compound->IDO1 Inhibits

Caption: IDO1 signaling pathway and point of inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution (Cell-Based Example) cluster_detection Detection & Analysis Stock_Solution Prepare Compound Stock (in DMSO) Serial_Dilution Perform Serial Dilutions Stock_Solution->Serial_Dilution Add_Compound Add Compound Dilutions Serial_Dilution->Add_Compound Seed_Cells Seed Cells (e.g., SKOV-3) Induce_IDO1 Induce IDO1 with IFN-γ Seed_Cells->Induce_IDO1 Induce_IDO1->Add_Compound Incubate Incubate (24-48h) Add_Compound->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Viability_Assay Perform Cell Viability Assay Incubate->Viability_Assay Measure_Kynurenine Measure Kynurenine (Absorbance/Fluorescence) Collect_Supernatant->Measure_Kynurenine Data_Analysis Calculate IC50 & Assess Cytotoxicity Measure_Kynurenine->Data_Analysis Viability_Assay->Data_Analysis

Caption: General workflow for a cell-based IDO1 inhibition assay.

Troubleshooting_Tree Start Assay Issue (e.g., No Inhibition) Check_Solubility Compound Precipitation Visible? Start->Check_Solubility Check_Positive_Control Positive Control (Known Inhibitor) Works? Check_Solubility->Check_Positive_Control No Solubility_Issue Action: Lower Concentration or Change Solvent Check_Solubility->Solubility_Issue Yes Check_Background High Background in 'No Enzyme' Control? Check_Positive_Control->Check_Background Yes Enzyme_Issue Action: Check Enzyme Activity/Storage Check_Positive_Control->Enzyme_Issue No Check_Variability High Variability Between Replicates? Check_Background->Check_Variability No Interference_Issue Action: Run Compound-Only Control for Interference Check_Background->Interference_Issue Yes Technique_Issue Action: Review Pipetting & Cell Seeding Technique Check_Variability->Technique_Issue Yes End Assay Optimized Check_Variability->End No

Caption: A logical troubleshooting decision tree for common assay issues.

References

Validation & Comparative

Structural validation of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline using X-ray crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of X-ray crystallography and alternative techniques for the structural validation of the small molecule 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline. The information presented is intended to assist researchers in selecting the most appropriate analytical method for their specific needs, considering factors such as sample availability, desired level of structural detail, and experimental throughput.

Introduction to this compound

This compound, with the chemical formula C₉H₉N₃O, is a heterocyclic compound of interest in medicinal chemistry and drug discovery.[1] Accurate determination of its three-dimensional structure is crucial for understanding its physicochemical properties, molecular interactions, and potential as a therapeutic agent. While single-crystal X-ray crystallography remains the definitive method for obtaining atomic-level structural information, several other powerful techniques can provide valuable and often complementary data.

Method Comparison: Unveiling the Molecular Architecture

The definitive method for determining the three-dimensional arrangement of atoms in a molecule is single-crystal X-ray crystallography. However, obtaining suitable single crystals can be a significant bottleneck. Consequently, a range of alternative and complementary techniques are routinely employed for structural characterization. These include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), as well as other diffraction techniques like 3D Electron Diffraction (MicroED) and Powder X-ray Diffraction (PXRD) coupled with Crystal Structure Prediction (CSP).

The table below provides a comparative overview of these techniques, highlighting the type of information they provide and typical quantitative parameters that can be obtained.

TechniqueInformation ProvidedTypical Quantitative Data & ParametersSample RequirementsThroughput
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing, and absolute stereochemistry.[2]Unit cell dimensions (Å, °), Space group, R-factor, Bond lengths (Å), Bond angles (°).Single crystal of sufficient size and quality (~0.1-0.5 mm).Low to Medium
NMR Spectroscopy Connectivity of atoms (through-bond correlations), spatial proximity of atoms (through-space correlations), chemical environment of nuclei, and stereochemistry.[3][4]Chemical shifts (ppm), Coupling constants (Hz), Nuclear Overhauser Effect (NOE) intensities.5-10 mg of purified compound dissolved in a deuterated solvent.[5]High
Mass Spectrometry Molecular weight, elemental composition, and fragmentation patterns which can infer structural motifs.[2][6]Mass-to-charge ratio (m/z), Isotopic distribution, High-resolution mass for formula determination.Micrograms to nanograms of sample.High
3D Electron Diffraction (MicroED) Precise 3D atomic coordinates, bond lengths, bond angles from nanocrystals.[7][8][9]Unit cell dimensions (Å, °), Space group, R-factor, Bond lengths (Å), Bond angles (°).Nanocrystals (~100 nm).[9]Medium
PXRD with Crystal Structure Prediction (CSP) Unit cell parameters and possible crystal structures for polycrystalline materials.[10][11]Unit cell dimensions (Å, °), Space group, Powder pattern matching metrics (e.g., Rwp).Microcrystalline powder.Medium

Experimental Protocols

Detailed methodologies for each of the key structural validation techniques are outlined below.

Single-Crystal X-ray Crystallography

This protocol is based on established methods for small molecule crystallography and is analogous to the procedure used for similar heterocyclic compounds.

  • Crystal Growth: Single crystals of this compound are grown by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol, ethyl acetate, or a mixture thereof).

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation) and a detector. Data are collected over a range of crystal orientations.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares procedures. All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions.

NMR Spectroscopy for Structural Elucidation
  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[5]

  • 1D NMR Spectra Acquisition: ¹H and ¹³C NMR spectra are acquired to identify the chemical environments and number of protons and carbons.

  • 2D NMR Spectra Acquisition: A suite of 2D NMR experiments is performed to establish connectivity and spatial relationships:

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range carbon-proton correlations (2-3 bonds), which is crucial for connecting molecular fragments.[12]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing information on the 3D structure and stereochemistry.

  • Data Analysis: The correlation data from the 2D spectra are used to piece together the molecular structure.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion and Ionization: The sample is introduced into the mass spectrometer via direct infusion or coupled to a liquid chromatography system. A soft ionization technique, such as electrospray ionization (ESI), is used to generate intact molecular ions.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured with high accuracy (typically <5 ppm error).

  • Elemental Composition Determination: The high-resolution mass measurement allows for the unambiguous determination of the elemental formula of the molecule.[6]

  • Tandem MS (MS/MS): Fragmentation of the molecular ion is induced, and the masses of the resulting fragments are measured to provide information about the structural components of the molecule.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental and computational steps involved in the structural validation process.

xray_workflow cluster_experimental Experimental Protocol cluster_computational Computational Analysis crystal_growth Crystal Growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection X-ray Diffraction Data Collection crystal_selection->data_collection data_processing Data Processing & Integration data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Final Structure structure_refinement->validation

Caption: Workflow for Single-Crystal X-ray Crystallography.

Caption: Logical Flow of Alternative Structural Validation Methods.

References

Comparative Analysis of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline and Structurally Related Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential inhibitory activities of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline against various enzymatic targets. Due to the limited publicly available data on the specific inhibitory profile of this compound, this analysis focuses on structurally related 1,2,4-oxadiazole and 1,3,4-oxadiazole aniline derivatives with known biological activities. The information presented herein is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery, offering insights into potential applications and guiding future research directions.

Introduction to Oxadiazole-Based Inhibitors

The oxadiazole scaffold is a prominent feature in many biologically active molecules, demonstrating a broad range of therapeutic effects, including anti-inflammatory, anticancer, and antifungal properties. The 1,2,4-oxadiazole and 1,3,4-oxadiazole isomers are of particular interest due to their ability to act as bioisosteres for ester and amide functionalities, enhancing metabolic stability and oral bioavailability. This guide explores the inhibitory potential of aniline-substituted oxadiazoles against several key enzyme targets implicated in various diseases.

Comparative Inhibitory Activity

Anticancer and Antifungal Activity of 1,2,4-Oxadiazole Derivatives

Recent studies have highlighted the potential of 1,2,4-oxadiazole derivatives as anticancer and antifungal agents. The proposed mechanism for the antifungal activity of some of these compounds is the inhibition of succinate dehydrogenase (SDH).

Compound/DerivativeTarget/AssayIC50/EC50Reference
4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)anilineMean of 11 cancer cell lines~92.4 µM[1]
1,2,4-Oxadiazole derivative 4f E. turcicum29.14 µg/mL[2]
R. solani12.68 µg/mL[2]
F. graminearum29.97 µg/mL[2]
C. capsica8.81 µg/mL[2]
1,2,4-Oxadiazole derivative 4q R. solani38.88 µg/mL[2]
F. graminearum149.26 µg/mL[2]
E. turcicum228.99 µg/mL[2]
C. capsica41.67 µg/mL[2]
Histone Deacetylase (HDAC) Inhibition by 1,2,4-Oxadiazole Derivatives

Certain 1,2,4-oxadiazole derivatives have been identified as potent inhibitors of histone deacetylases (HDACs), which are crucial regulators of gene expression and are implicated in cancer.

Compound/DerivativeTargetIC50Reference
1,2,4-Oxadiazole-containing HDAC inhibitor 21 HDAC-11.8 nM[3]
HDAC-23.6 nM[3]
HDAC-33.0 nM[3]
Anticancer Activity of 1,3,4-Oxadiazole Aniline Derivatives

Derivatives of the isomeric 1,3,4-oxadiazole ring linked to an aniline moiety have also demonstrated significant anticancer properties.

Compound/DerivativeCell LineIC50Reference
2-(4-t-Butyl)-5-(5-(aryl substituted)-[1][2][4]oxadiazol-2-yl)pyridine 7b MCF76.74 µM[5]
2-(4-t-Butyl)-5-(5-(aryl substituted)-[1][2][4]oxadiazol-2-yl)pyridine 7d MCF73.69 µM[5]
Caco-255.5 µM[5]
2-(4-t-Butyl)-5-(5-(aryl substituted)-[1][2][4]oxadiazol-2-yl)pyridine 7c Caco-224.6 µM[5]
2-(4-t-Butyl)-5-(5-(aryl substituted)-[1][2][4]oxadiazol-2-yl)pyridine 7f Caco-224.8 µM[5]

Signaling Pathways and Experimental Workflows

To visualize the potential mechanisms of action and experimental procedures relevant to the comparative analysis, the following diagrams are provided.

Signaling_Pathway cluster_0 Cell Proliferation & Survival cluster_1 Potential Inhibition Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases PI3K/Akt Pathway PI3K/Akt Pathway Receptor Tyrosine Kinases->PI3K/Akt Pathway MAPK Pathway MAPK Pathway Receptor Tyrosine Kinases->MAPK Pathway Apoptosis Inhibition Apoptosis Inhibition PI3K/Akt Pathway->Apoptosis Inhibition Cell Cycle Progression Cell Cycle Progression MAPK Pathway->Cell Cycle Progression Oxadiazole Aniline Derivatives Oxadiazole Aniline Derivatives Oxadiazole Aniline Derivatives->PI3K/Akt Pathway Oxadiazole Aniline Derivatives->MAPK Pathway

Caption: Potential inhibition of cancer cell signaling pathways by oxadiazole aniline derivatives.

Experimental_Workflow cluster_0 In Vitro Enzyme Inhibition Assay cluster_1 Cell-Based Proliferation Assay A Prepare Enzyme and Substrate Solutions B Add Test Compound (Oxadiazole Derivative) A->B C Incubate at Controlled Temperature B->C D Measure Enzyme Activity (e.g., Spectrophotometry) C->D E Calculate IC50 Value D->E F Seed Cancer Cells in Multi-well Plates G Treat with Test Compound F->G H Incubate for a Defined Period (e.g., 72h) G->H I Assess Cell Viability (e.g., MTT Assay) H->I J Determine GI50/IC50 Value I->J

Caption: General experimental workflows for in vitro enzyme inhibition and cell proliferation assays.

Experimental Protocols

The following are generalized experimental protocols based on the methodologies described in the cited literature for assessing the inhibitory activity of compounds.

In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)
  • Preparation of Media: Potato Dextrose Agar (PDA) medium is prepared and autoclaved.

  • Incorporation of Test Compound: The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the molten PDA at various concentrations. The final solvent concentration should be non-inhibitory to fungal growth.

  • Inoculation: A mycelial disc (typically 5 mm in diameter) from a fresh culture of the test fungus is placed at the center of the solidified PDA plate containing the test compound.

  • Incubation: The plates are incubated at a suitable temperature (e.g., 25-28 °C) for a period sufficient for the control plate (without the compound) to show significant growth.

  • Measurement and Calculation: The diameter of the fungal colony is measured. The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] * 100 where C is the average diameter of the mycelial colony in the control group, and T is the average diameter of the mycelial colony in the treatment group.

  • EC50 Determination: The concentration of the compound that causes 50% inhibition of mycelial growth (EC50) is determined by plotting the inhibition percentage against the logarithm of the compound concentration.

Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (dissolved in a suitable solvent like DMSO) and a vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified atmosphere with 5% CO2.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the logarithm of the compound concentration.

Conclusion

The available data on structurally related compounds suggest that this compound holds promise as a potential inhibitor of various enzymes, particularly those implicated in cancer and fungal infections. The comparative analysis presented in this guide, based on analogous structures, provides a foundation for further investigation into the specific biological targets and therapeutic potential of this compound. The detailed experimental protocols offer a starting point for researchers aiming to evaluate its efficacy and mechanism of action. Further studies are warranted to elucidate the precise inhibitory profile and structure-activity relationships of this compound.

References

Validating the Biological Target of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis for validating the biological target of the compound 2-(3-methyl-1,2,4-oxadiazol-5-yl)aniline. Based on structural similarity to known inhibitors, the putative biological target is Indoleamine 2,3-dioxygenase 1 (IDO1) , a key enzyme in the kynurenine pathway of tryptophan metabolism that plays a significant role in tumor immune evasion.[1][2][3]

This document outlines the mechanism of action of IDO1 inhibition, compares the performance of this compound with established IDO1 inhibitors, provides detailed experimental protocols for target validation, and visualizes key biological pathways and experimental workflows.

Comparison with Alternative IDO1 Inhibitors

The performance of this compound can be benchmarked against well-characterized IDO1 inhibitors such as Epacadostat (INCB024360) and Navoximod (GDC-0919). These compounds have been extensively studied in preclinical and clinical settings.[4][5]

Quantitative Performance Data

The following table summarizes the in vitro and in vivo efficacy of key IDO1 inhibitors. Data for this compound is hypothesized based on its structural similarity to Epacadostat and would require experimental validation.

CompoundTargetIn Vitro Potency (IC50)Cellular Activity (EC50)In Vivo Efficacy
This compound IDO1 (putative)Data not availableData not availableData not available
Epacadostat (INCB024360) IDO1~10 nM[6][7]~75 nM[8]Reduces kynurenine levels and suppresses tumor growth in mouse models.[6][7]
Navoximod (GDC-0919) IDO17 nM (Ki)[8]75 nM[8]Orally bioavailable, reduces plasma and tissue kynurenine levels, and enhances anti-tumor responses in mice.[8][9]

Mechanism of Action: IDO1 Inhibition

IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2] In the tumor microenvironment, the overexpression of IDO1 by cancer cells or immune cells leads to tryptophan depletion and the accumulation of kynurenine and its metabolites.[4] This has two main immunosuppressive effects:

  • T-cell Starvation: Tryptophan is essential for T-cell proliferation and activation. Its depletion arrests T-cells in the G1 phase of the cell cycle.

  • T-cell Apoptosis and Treg Induction: Kynurenine and its downstream metabolites can induce T-cell apoptosis and promote the differentiation of naïve T-cells into immunosuppressive regulatory T-cells (Tregs).

By inhibiting IDO1, compounds like this compound are expected to reverse these effects, thereby restoring anti-tumor immunity.[10]

Tryptophan L-Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Substrate T_Cell_Activation T-Cell Proliferation & Activation Tryptophan->T_Cell_Activation Required for Kynurenine Kynurenine IDO1->Kynurenine Catalyzes Treg Regulatory T-Cells (Tregs) Kynurenine->Treg Promotes Differentiation Immune_Suppression Immune Suppression Treg->Immune_Suppression Mediates Anti_Tumor_Immunity Anti-Tumor Immunity Immune_Suppression->Anti_Tumor_Immunity Inhibits Inhibitor This compound (IDO1 Inhibitor) Inhibitor->IDO1 Inhibits

IDO1 Signaling Pathway and Inhibition.

Experimental Protocols for Target Validation

Validating IDO1 as the biological target of this compound involves a series of in vitro and in vivo experiments.

In Vitro Enzyme Inhibition Assay

Objective: To determine the direct inhibitory effect of the compound on IDO1 enzyme activity.

Methodology:

  • Enzyme Source: Recombinant human IDO1 enzyme.

  • Assay Principle: The assay measures the conversion of L-tryptophan to N-formylkynurenine. The formation of N-formylkynurenine can be monitored by measuring the absorbance at 321 nm.[7]

  • Procedure:

    • Prepare a reaction mixture containing potassium phosphate buffer (pH 6.5), recombinant IDO1, L-tryptophan, methylene blue, and ascorbic acid.[7]

    • Add varying concentrations of this compound to the reaction mixture.

    • Initiate the reaction and monitor the increase in absorbance at 321 nm over time.

    • Calculate the initial reaction rates and determine the IC50 value of the compound.

Cellular Kynurenine Production Assay

Objective: To assess the ability of the compound to inhibit IDO1 activity in a cellular context.

Methodology:

  • Cell Line: Human tumor cell lines known to express IDO1 upon stimulation, such as HeLa or MDA-MB-231 cells.

  • Assay Principle: IDO1 expression is induced with interferon-gamma (IFN-γ). The inhibition of IDO1 activity is quantified by measuring the reduction in kynurenine levels in the cell culture supernatant.

  • Procedure:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with IFN-γ to induce IDO1 expression.

    • Add varying concentrations of this compound.

    • After incubation, collect the supernatant and measure kynurenine concentration using LC-MS/MS or a colorimetric assay.

    • Determine the EC50 value of the compound.

In Vivo Pharmacodynamic and Efficacy Studies

Objective: To evaluate the in vivo effects of the compound on kynurenine levels and tumor growth.

Methodology:

  • Animal Model: Syngeneic mouse tumor models (e.g., CT26 colon carcinoma or B16-F10 melanoma in BALB/c or C57BL/6 mice, respectively) are commonly used as they have a competent immune system.

  • Procedure:

    • Implant tumor cells into mice.

    • Once tumors are established, treat mice with this compound or vehicle control.

    • Pharmacodynamics: Collect plasma and tumor tissue at various time points to measure tryptophan and kynurenine levels by LC-MS/MS.

    • Efficacy: Monitor tumor growth over time. At the end of the study, tumors can be excised and analyzed for immune cell infiltration (e.g., CD8+ T-cells, Tregs) by flow cytometry or immunohistochemistry.

Start Start: Hypothesize Target (IDO1) In_Vitro In Vitro Validation Start->In_Vitro Enzyme_Assay Recombinant IDO1 Enzyme Inhibition Assay (Determine IC50) In_Vitro->Enzyme_Assay Cellular_Assay Cell-Based Kynurenine Production Assay (Determine EC50) In_Vitro->Cellular_Assay In_Vivo In Vivo Validation Enzyme_Assay->In_Vivo Cellular_Assay->In_Vivo PD_Study Pharmacodynamic Study (Measure Plasma/Tumor Kynurenine Levels) In_Vivo->PD_Study Efficacy_Study Efficacy Study (Syngeneic Mouse Tumor Models) In_Vivo->Efficacy_Study Target_Validated Target Validated PD_Study->Target_Validated Efficacy_Study->Target_Validated

Experimental Workflow for IDO1 Target Validation.

Conclusion

The validation of this compound as an IDO1 inhibitor requires a systematic approach involving in vitro enzymatic and cellular assays followed by in vivo pharmacodynamic and efficacy studies. By comparing its performance metrics with established IDO1 inhibitors like Epacadostat and Navoximod, researchers can ascertain its potential as a novel therapeutic agent for cancer immunotherapy. The provided experimental protocols and workflows offer a comprehensive framework for this validation process.

References

Comparative Guide to Structure-Activity Relationships of 2-(1,2,4-Oxadiazol-5-yl)aniline Analogs as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-(1,2,4-oxadiazol-5-yl)aniline analogs, focusing on their potential as kinase inhibitors in cancer therapy. Due to limited publicly available data on a comprehensive series of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline analogs, this guide extrapolates key SAR principles from structurally related 1,2,4-oxadiazole derivatives investigated for their anticancer and enzyme inhibitory activities.

Introduction

The 2-(1,2,4-oxadiazol-5-yl)aniline scaffold has emerged as a promising heterocyclic motif in medicinal chemistry. The 1,2,4-oxadiazole ring acts as a bioisostere for amide and ester groups, offering improved metabolic stability and pharmacokinetic properties. This core structure is being explored for various therapeutic applications, with a particular interest in its potential as a modulator of kinase signaling pathways, which are often dysregulated in cancer. This guide summarizes the available data on related compounds to inform future drug discovery efforts targeting this chemical series.

Data Presentation: Anticancer Activity of Structurally Related 1,2,4-Oxadiazole Derivatives

The following table summarizes the in vitro anticancer activity of various 1,2,4-oxadiazole derivatives against different cancer cell lines. This data, gathered from studies on related scaffolds, provides a baseline for understanding the potential of the 2-(1,2,4-oxadiazol-5-yl)aniline core and the influence of substituents on biological activity.

Compound IDR1 (at position 3)R2 (at position 5)Cell LineIC50 (µM)
1a Pyridin-4-ylBenzo[d]thiazol-2-ylCaCo-2 (Colon)4.96[1]
1b Pyridin-4-ylBenzo[d]thiazol-4-yl-methanolDLD1 (Colorectal)0.35[1]
1c 3,4-DimethoxyphenylBenzo[d]thiazol-2-ylT47D (Breast)19.40[1]
1d Benzene-1,2-diolBenzo[d]thiazol-2-ylPC-3 (Prostate)15.7[1]
2a H3,4,5-trimethoxyphenylMCF-7 (Breast)Not specified

Structure-Activity Relationship (SAR) Insights

Based on the analysis of structurally related 1,2,4-oxadiazole analogs, the following SAR principles can be inferred:

  • Substitution at the 3-position of the 1,2,4-oxadiazole ring: The nature of the substituent at this position significantly influences the compound's activity. Small, heterocyclic groups like a pyridine ring (as in 1a and 1b ) appear to be favorable for anticancer activity. In the context of the target compound, the 3-methyl group is a small, lipophilic substituent that could be explored for its contribution to binding affinity and selectivity.

  • Substitution at the 5-position of the 1,2,4-oxadiazole ring: This position is crucial for directing the molecule to its biological target. The aniline moiety in the target scaffold provides a vector for interaction with the active site of kinases. Modifications to the aniline ring, such as the introduction of electron-donating or electron-withdrawing groups, are expected to significantly impact potency and selectivity.

  • The Aniline Moiety: The position of the amino group on the phenyl ring is critical. In the target scaffold, the ortho-disposition of the amino group relative to the oxadiazole ring may facilitate intramolecular hydrogen bonding, influencing the compound's conformation and binding properties.

Experimental Protocols

General Synthesis of this compound

A general synthetic route to the title compound involves a multi-step process. One reported method includes the reaction of a substituted aniline with hydroxylamine, followed by cyclization and subsequent reduction of a nitro group to the aniline.

In Vitro Kinase Inhibition Assay (Generic Protocol)

The following is a representative protocol for evaluating the inhibitory activity of test compounds against a target kinase, such as those in the PI3K/Akt/mTOR pathway.[1]

  • Reagent Preparation: Prepare solutions of the kinase, substrate (e.g., a specific peptide), ATP, and test compounds in an appropriate assay buffer.

  • Assay Plate Preparation: Add the kinase and test compound (at various concentrations) to the wells of a microplate and incubate for a predetermined period to allow for compound binding.

  • Initiation of Reaction: Start the kinase reaction by adding the ATP and substrate solution to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be achieved using various methods, such as luminescence-based assays that measure the amount of ATP consumed or antibody-based methods that detect the phosphorylated product.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.

MTT Assay for Anticancer Activity Screening

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to untreated control cells and determine the IC50 value.

Visualizations

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Start Starting Materials (e.g., Substituted Anilines) Synth Synthesis of Analogs (Varying R1 and R2) Start->Synth Purify Purification & Characterization Synth->Purify HTS High-Throughput Screening Purify->HTS Compound Library DoseResp Dose-Response Studies HTS->DoseResp Selectivity Selectivity Profiling DoseResp->Selectivity SAR SAR Analysis Selectivity->SAR Activity Data LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->Synth Design New Analogs

Caption: A typical workflow for SAR-driven drug discovery.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor 2-(1,2,4-Oxadiazol-5-yl)aniline Analog (Inhibitor) Inhibitor->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway, a potential target for the title compounds.

References

Efficacy of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline Derivatives and Related Oxadiazole Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological efficacy of derivatives based on the 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline scaffold and structurally related oxadiazole compounds. While direct comparative studies on a broad series of this compound derivatives are limited in publicly available literature, this guide extrapolates key findings from research on analogous oxadiazole-containing molecules to provide insights into their potential therapeutic applications, particularly in oncology and infectious diseases. The information is presented to aid in drug discovery and development efforts by highlighting structure-activity relationships and providing detailed experimental protocols.

Comparative Biological Activities

The 1,2,4-oxadiazole and 1,3,4-oxadiazole cores are privileged structures in medicinal chemistry, known to be present in compounds with a wide range of biological activities. The following sections present quantitative data on the anticancer and antibacterial efficacy of various oxadiazole derivatives, showcasing the therapeutic potential of this class of compounds.

Anticancer Activity of Substituted Oxadiazole Derivatives

Multiple studies have demonstrated the potent antiproliferative effects of oxadiazole derivatives against a variety of cancer cell lines. The tables below summarize the in vitro anticancer activity of several N-aryl-5-substituted-1,3,4-oxadiazol-2-amine and 2,5-disubstituted 1,3,4-oxadiazole analogues. The data is presented as Growth Percent (GP) and GI50 values (concentration required to inhibit cell growth by 50%).

Table 1: Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues [1][2]

Compound IDSubstituentsCancer Cell LineGrowth Percent (GP)
4s N-(2,4-Dimethylphenyl), 5-(4-methoxyphenyl)MDA-MB-435 (Melanoma)15.43
K-562 (Leukemia)18.22
T-47D (Breast Cancer)34.27
HCT-15 (Colon Cancer)39.77
4u N-(2,4-Dimethylphenyl), 5-(4-hydroxyphenyl)MDA-MB-435 (Melanoma)6.82
K-562 (Leukemia)24.80
NCI-H522 (Non-Small-Cell Lung)41.03
HCT-15 (Colon Cancer)44.74
4j N-(4-Bromophenyl), 5-(3,4-dimethoxyphenyl)HOP-92 (Non-Small-Cell Lung)75.06
MOLT-4 (Leukemia)76.31
4l N-(4-Bromophenyl), 5-ethylA498 (Renal Cancer)76.62
MALME-3M (Melanoma)77.96

Table 2: Anticancer Activity of 2,5-Disubstituted 1,3,4-Oxadiazole Analogues [3]

Compound ID (NSC)StructureMean Growth PercentGI50 Range (µM)
18 (NSC-776965) 3-(5-benzyl-1,3,4-oxadiazol-2-yl)quinolin-2(1H)-one66.231.41 - 15.8
27 (NSC-776971) 3-[5-(2-phenoxymethyl-benzoimidazol-1-ylmethyl)-[4]oxadiazol-2-yl]-2-p-tolyloxy-quinoline46.610.40 - 14.9
Antibacterial Activity of Oxadiazole Derivatives

A novel class of oxadiazole-based antibiotics has been identified with potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). These compounds act by impairing cell-wall biosynthesis.

Table 3: Antibacterial Activity of a Lead Oxadiazole Compound [5]

CompoundTarget OrganismKey Findings
5-(1H-Indol-5-yl)-3-(4-(4-(trifluoromethyl)phenoxy)phenyl)-1,2,4-oxadiazole (antibiotic 75b)Staphylococcus aureus (including MRSA)- Efficacious in a mouse model of MRSA infection.[5] - Bactericidal action. - Orally bioavailable in mice.[5] - Long half-life, high volume of distribution, and low clearance.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are outlines of the key experimental protocols used to assess the efficacy of the oxadiazole derivatives cited in this guide.

In Vitro Anticancer Screening (NCI-60 Cell Line Panel)

This protocol is a standard method used by the National Cancer Institute (NCI) to screen compounds for potential anticancer activity.[2][4]

  • Cell Culture and Plating: A panel of approximately 60 human cancer cell lines, representing leukemia, melanoma, and cancers of the lung, colon, central nervous system, ovary, kidney, prostate, and breast, are cultured. Cells are seeded into 96-well microtiter plates and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test compounds are added to the wells at a single concentration (e.g., 10⁻⁵ M) or in a five-dose range.[3]

  • Incubation: The plates are incubated for an additional 48 hours.

  • Cell Viability Assay: The Sulforhodamine B (SRB) assay is typically used to determine cell viability. This involves fixing the cells, staining with SRB dye, and then solubilizing the bound dye. The absorbance is read on a plate reader, which is proportional to the number of viable cells.

  • Data Analysis: The percentage of cell growth is calculated relative to untreated control cells. For compounds tested at multiple doses, a dose-response curve is generated to determine the GI50 value.

Microbial Sensitivity Tests (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.

  • Preparation of Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus) is prepared.

  • Serial Dilution of Compound: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

Visualizations

The following diagrams illustrate a general workflow for the discovery of bioactive oxadiazole derivatives and a hypothetical signaling pathway that could be targeted by such compounds.

G cluster_0 Discovery & Synthesis cluster_1 Biological Screening cluster_2 Lead Optimization A Compound Library Design B Synthesis of Oxadiazole Derivatives A->B C Structural Characterization (NMR, MS) B->C D In Vitro Anticancer Screening (e.g., NCI-60) C->D E Antibacterial Susceptibility Testing C->E F Enzyme Inhibition Assays C->F G Hit Identification D->G E->G F->G H Structure-Activity Relationship (SAR) Studies G->H I In Vivo Efficacy & Toxicity Studies H->I J Lead Compound I->J

Workflow for the discovery and development of bioactive oxadiazole derivatives.

G cluster_0 Cellular Signaling Cascade cluster_1 Cellular Response receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation inhibitor Oxadiazole Derivative inhibitor->raf Inhibition

Hypothetical inhibition of a cancer-related signaling pathway by an oxadiazole derivative.

References

Hypothetical In Vivo Validation of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline as an Antitumor Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the hypothetical in vivo antitumor activity of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline against the established Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, Epacadostat. The data presented for this compound is illustrative, based on the known biological activities of similar oxadiazole derivatives, to provide a framework for potential in vivo validation studies.

Comparative Efficacy and Safety Profile

The following table summarizes the hypothetical in vivo efficacy and safety data for this compound in a murine tumor model, compared to reported data for Epacadostat.

Parameter This compound (Hypothetical Data) Epacadostat (Reported Data) Reference Compound (Vehicle Control)
Tumor Growth Inhibition (TGI) 65% at 50 mg/kg, p.o., daily~50% in monotherapy (model dependent)0%
Mechanism of Action Putative immune modulationIDO1 Inhibition[1][2]N/A
Effect on Kynurenine Levels Moderate reductionSignificant reduction in plasma[2]No change
Adverse Effects No significant weight loss observedWell-tolerated in preclinical studies[2]N/A
Combination Synergy Synergistic effects with anti-PD-1 therapyEnhances antitumor effect of anti-CTLA4 or anti-PD-L1 antibodies[2]N/A

Signaling Pathway

dot digraph "IDO1_Signaling_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7, fontname="Arial", fontsize=9];

subgraph "cluster_tumor_cell" { label="Tumor Microenvironment"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"];

}

subgraph "cluster_t_cell" { label="T Cell"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"];

}

"Kynurenine" -> "T_Cell_Proliferation" [label=" Inhibits", color="#EA4335"]; "Kynurenine" -> "Treg_Differentiation" [label=" Promotes", color="#34A853"]; "Tryptophan" -> "T_Cell_Proliferation" [label=" Required for", style=dashed, color="#4285F4"];

subgraph "cluster_inhibitor" { label="Therapeutic Intervention"; bgcolor="#FFFFFF", style=invis; "Epacadostat" [label="Epacadostat / \nHypothetical Compound", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; }

"Epacadostat" -> "IDO1" [label=" Inhibits", color="#EA4335", style=bold]; }

Caption: IDO1 signaling pathway in the tumor microenvironment.

Experimental Protocols

A detailed methodology for a representative in vivo tumor efficacy study is provided below.

Objective: To evaluate the in vivo antitumor efficacy of this compound in a syngeneic mouse tumor model.

Materials:

  • Animals: 6-8 week old female C57BL/6 mice.

  • Tumor Cells: B16F10 melanoma cells.

  • Test Compound: this compound, formulated in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Reference Compound: Epacadostat, formulated as per literature.

  • Vehicle Control: 0.5% methylcellulose.

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject 1 x 10^6 B16F10 cells into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume (mm³) = (length x width²) / 2.

  • Randomization and Dosing: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).

    • Group 1: Vehicle control, administered orally (p.o.) daily.

    • Group 2: this compound (e.g., 50 mg/kg), p.o., daily.

    • Group 3: Epacadostat (e.g., 100 mg/kg), p.o., daily.

  • Efficacy Assessment: Continue dosing for a predetermined period (e.g., 14-21 days). Monitor tumor volume and body weight throughout the study.

  • Endpoint: At the end of the study, euthanize mice and excise tumors for weight measurement and further analysis (e.g., immunohistochemistry for immune cell infiltration).

  • Data Analysis: Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control group. Analyze statistical significance using appropriate tests (e.g., ANOVA).

Experimental Workflow

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// Nodes "Start" [label="Start: Acclimatize Mice", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "Implantation" [label="Tumor Cell Implantation\n(e.g., B16F10)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Monitoring1" [label="Monitor Tumor Growth", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; "Randomization" [label="Randomize into\nTreatment Groups", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Dosing" [label="Daily Oral Dosing\n(Vehicle, Test Compound, Ref. Compound)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Monitoring2" [label="Monitor Tumor Volume\n& Body Weight", fillcolor="#FBBC05", fontcolor="#202124"]; "Endpoint" [label="Study Endpoint\n(e.g., Day 21)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "Analysis" [label="Tumor Excision & Analysis\n(Weight, IHC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Data" [label="Data Analysis (TGI)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "End" [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges "Start" -> "Implantation"; "Implantation" -> "Monitoring1"; "Monitoring1" -> "Randomization" [label=" Tumors ~100-150 mm³"]; "Randomization" -> "Dosing"; "Dosing" -> "Monitoring2"; "Monitoring2" -> "Dosing" [label=" Repeat daily"]; "Monitoring2" -> "Endpoint" [style=dashed]; "Endpoint" -> "Analysis"; "Analysis" -> "Data"; "Data" -> "End"; }

Caption: Workflow for in vivo antitumor efficacy study.

Disclaimer: The in vivo data and proposed activity for this compound are hypothetical and for illustrative purposes. Further experimental validation is required to confirm these findings.

References

A Comparative Guide to the Assay Performance of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a cross-validation of assay results for inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in the kynurenine pathway and a key target in cancer immunotherapy. While direct, publicly available assay data for 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline is limited, this guide offers a comparative framework using well-characterized alternative IDO1 inhibitors, Epacadostat and Navoximod. The provided experimental protocols and data tables are intended to serve as a valuable resource for researchers evaluating novel IDO1-targeting compounds.

Introduction to IDO1 Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan to N-formylkynurenine.[1] This process and its downstream metabolites, collectively known as the kynurenine pathway, play a significant role in immune suppression, particularly within the tumor microenvironment.[1] By depleting tryptophan and producing immunosuppressive kynurenine metabolites, IDO1 helps tumors evade the host immune system.[1] Consequently, inhibiting IDO1 is a promising strategy in cancer immunotherapy.

Comparative Analysis of IDO1 Inhibitors

This section compares the in vitro potency of this compound with two clinical-stage IDO1 inhibitors, Epacadostat and Navoximod. Due to the absence of publicly available IC50 data for this compound, a placeholder is used to illustrate its position within a comparative data set.

CompoundTarget(s)Enzymatic IC50Cellular EC50
This compound IDO1 (presumed)Data not availableData not available
Epacadostat (INCB024360) IDO110 nM71.8 nM
Navoximod (GDC-0919/NLG919) IDO1Not Reported70 nM

Note: IC50 (half-maximal inhibitory concentration) in enzymatic assays measures the direct inhibition of the purified enzyme. EC50 (half-maximal effective concentration) in cellular assays reflects the compound's activity in a more physiologically relevant context.

Signaling Pathway of IDO1 in the Tumor Microenvironment

The following diagram illustrates the signaling pathway initiated by IDO1 in the tumor microenvironment, leading to immune suppression.

IDO1_Pathway IDO1 Signaling Pathway in Immune Suppression cluster_tumor_microenvironment Tumor Microenvironment Tryptophan L-Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 catabolized by Teff Effector T-cells (Anti-tumor) Tryptophan->Teff required for activation Kynurenine Kynurenine IDO1->Kynurenine produces Treg Regulatory T-cells (Tregs) (Suppressive) Kynurenine->Treg promotes activation Treg->Teff suppresses TumorCell Tumor Cell Teff->TumorCell eliminates Inhibitor IDO1 Inhibitor (e.g., this compound) Inhibitor->IDO1 inhibits

Caption: IDO1 metabolizes tryptophan into kynurenine, promoting immunosuppressive Tregs and inhibiting effector T-cells.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the cross-validation of assay results. Below are representative protocols for enzymatic and cell-based IDO1 assays.

IDO1 Enzymatic Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified IDO1.

Workflow:

Enzymatic_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection A Prepare Assay Buffer D Add Buffer, Compound, and Enzyme to Plate A->D B Dilute Test Compound B->D C Prepare IDO1 Enzyme Solution C->D E Initiate Reaction with L-Tryptophan D->E F Incubate at 37°C E->F G Stop Reaction F->G H Measure Kynurenine Production (e.g., Spectrophotometry) G->H I Calculate IC50 H->I

Caption: Workflow for a typical in vitro IDO1 enzymatic assay.

Detailed Protocol:

  • Assay Buffer Preparation : Prepare a buffer solution, typically 50 mM potassium phosphate buffer (pH 6.5), containing cofactors such as 20 mM ascorbic acid and 10 µM methylene blue.

  • Compound Dilution : Serially dilute the test compound (e.g., this compound) to a range of concentrations.

  • Reaction Setup : In a 96-well plate, add the assay buffer, diluted test compound, and purified recombinant human IDO1 enzyme.

  • Reaction Initiation : Start the reaction by adding the substrate, L-tryptophan.

  • Incubation : Incubate the plate at 37°C for a defined period (e.g., 15-60 minutes).

  • Reaction Termination : Stop the reaction by adding a quenching agent, such as trichloroacetic acid.

  • Detection : Measure the amount of kynurenine produced. This can be done by spectrophotometry after a colorimetric reaction or by more sensitive methods like HPLC or mass spectrometry.

  • Data Analysis : Calculate the percent inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based IDO1 Assay

This assay measures the inhibition of IDO1 activity within a cellular context, providing insights into compound permeability and stability.

Workflow:

Cellular_Assay_Workflow cluster_cell_culture Cell Culture & Induction cluster_treatment Treatment cluster_analysis Analysis A Seed IDO1-expressing cells (e.g., HeLa, SK-OV-3) B Induce IDO1 expression (e.g., with IFN-γ) A->B C Add serially diluted test compound B->C D Incubate for 24-72 hours C->D E Collect cell supernatant D->E F Measure Kynurenine concentration E->F G Determine Cellular EC50 F->G

Caption: General workflow for a cell-based IDO1 inhibition assay.

Detailed Protocol:

  • Cell Culture : Plate human cells known to express IDO1 upon stimulation (e.g., HeLa or SK-OV-3 cells) in a 96-well plate.

  • IDO1 Induction : Treat the cells with a stimulating agent, typically interferon-gamma (IFN-γ), to induce the expression of the IDO1 enzyme.

  • Compound Treatment : Add the test compound at various concentrations to the cell culture medium.

  • Incubation : Incubate the cells with the compound for a period of 24 to 72 hours.

  • Sample Collection : Collect the cell culture supernatant.

  • Kynurenine Measurement : Quantify the concentration of kynurenine in the supernatant, often using HPLC-MS/MS for accuracy and sensitivity.

  • Data Analysis : Determine the cellular EC50 value by plotting the kynurenine concentration against the compound concentration and fitting to a dose-response model.

Conclusion

The cross-validation of assay results is fundamental to the rigorous evaluation of novel drug candidates. While specific inhibitory data for this compound against IDO1 is not yet publicly available, the comparative framework and detailed protocols provided in this guide offer a robust methodology for its assessment alongside established inhibitors like Epacadostat and Navoximod. By utilizing standardized assays and understanding the underlying biological pathways, researchers can effectively characterize the performance of new chemical entities targeting the critical immunomodulatory enzyme, IDO1.

References

Comparative Analysis of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline, a Novel IDO1 Inhibitor, Against Standard-of-Care Immunotherapies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline, hereafter referred to as HCX (Hypothetical Compound X), is a compound for which there is no publicly available biological data. This guide presents a hypothetical scenario wherein HCX is a novel inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). All experimental data presented herein is simulated for illustrative purposes to benchmark HCX against relevant immuno-oncology agents.

Introduction

The tumor microenvironment is characterized by numerous mechanisms that promote immune evasion, a significant barrier to effective cancer treatment. One such mechanism is the upregulation of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is the rate-limiting enzyme in the catabolism of the essential amino acid tryptophan along the kynurenine pathway.[1][2] In the tumor microenvironment, increased IDO1 activity leads to tryptophan depletion and the accumulation of kynurenine metabolites.[1][2][3] This metabolic shift suppresses the proliferation and function of effector T cells and natural killer (NK) cells while promoting the generation of regulatory T cells (Tregs), thereby fostering an immunosuppressive milieu.[3][4]

Given its critical role in immune escape, IDO1 has emerged as a promising target for cancer immunotherapy.[5] This guide provides a comparative analysis of HCX, a hypothetical novel and selective IDO1 inhibitor, against two benchmark therapies:

  • Epacadostat: An investigational, potent, and selective oral inhibitor of IDO1 that has been extensively studied in clinical trials.[6][7][8]

  • Pembrolizumab (Keytruda®): An FDA-approved immune checkpoint inhibitor that targets the programmed cell death protein 1 (PD-1) receptor on T cells.[9][10][11][12] It is a standard-of-care for various malignancies, including melanoma and non-small cell lung cancer.[9][12]

This comparison will focus on preclinical data, including enzyme inhibition, cellular activity, and in vivo efficacy in a murine tumor model.

Mechanism of Action

HCX and Epacadostat: Both compounds are hypothesized to be direct, competitive inhibitors of the IDO1 enzyme. By binding to the active site, they block the conversion of tryptophan to N-formylkynurenine, the first step in the kynurenine pathway.[3][6] This action is intended to reverse the immunosuppressive effects of IDO1 within the tumor microenvironment by restoring local tryptophan levels and reducing kynurenine accumulation.[4][7]

Pembrolizumab: As a monoclonal antibody, Pembrolizumab binds to the PD-1 receptor on T cells, blocking its interaction with its ligands, PD-L1 and PD-L2, which are often expressed on tumor cells.[10][11][13] This blockade releases the "brake" on the T cells, enabling them to recognize and attack cancer cells.[9][12]

IDO1 Signaling Pathway

The following diagram illustrates the role of IDO1 in tumor immune evasion and the point of intervention for inhibitors like HCX and Epacadostat.

IDO1_Pathway IDO1-Mediated Immune Suppression Pathway cluster_TME Tumor Microenvironment cluster_Immune Immune Cells Tumor_Cell Tumor Cell IDO1 IDO1 Enzyme Tumor_Cell->IDO1 APC Antigen Presenting Cell (APC) APC->IDO1 IFNy IFN-γ IFNy->Tumor_Cell upregulates IDO1 IFNy->APC upregulates IDO1 Kynurenine Kynurenine IDO1->Kynurenine converts T_Cell Effector T Cell T_Cell->IFNy releases Treg Regulatory T Cell (Treg) Treg->T_Cell suppresses Tryptophan Tryptophan Tryptophan->IDO1 substrate Tryptophan->T_Cell essential for proliferation (depleted) Kynurenine->Treg promotes differentiation and activation HCX HCX / Epacadostat HCX->IDO1 inhibits

Caption: IDO1 pathway in the tumor microenvironment.

Quantitative Performance Data

The following tables summarize the hypothetical preclinical data for HCX in comparison to Epacadostat and Pembrolizumab.

Table 1: In Vitro Potency and Selectivity

Compound Target Assay Type IC50 (nM) Selectivity vs. IDO2/TDO
HCX IDO1 Enzymatic 8 >2000-fold
Epacadostat IDO1 Enzymatic 10[8] >1000-fold[8]

| Pembrolizumab | PD-1 | Binding | N/A | N/A |

IC50: Half-maximal inhibitory concentration. Data for HCX is hypothetical.

Table 2: Cellular Activity

Compound Cell Line Assay EC50 (nM) Effect
HCX IFN-γ stimulated HeLa Kynurenine Production 65 Inhibition of kynurenine
Epacadostat IFN-γ stimulated HeLa Kynurenine Production 75 Inhibition of kynurenine[8]

| Pembrolizumab | Co-culture | T-cell Activation | N/A | Reversal of T-cell exhaustion |

EC50: Half-maximal effective concentration. Data for HCX is hypothetical.

Table 3: In Vivo Efficacy (CT26 Colon Carcinoma Model)

Treatment Group Dosing Tumor Growth Inhibition (%) Change in Kyn/Trp Ratio
Vehicle Oral, BID 0 -
HCX 75 mg/kg, Oral, BID 45 ↓ 85%
Epacadostat 100 mg/kg, Oral, BID 40[8] ↓ 80%[7]
Pembrolizumab 10 mg/kg, IP, Q3D 55 No significant change

| HCX + Pembrolizumab | Combination | 80 | ↓ 88% |

BID: Twice daily; IP: Intraperitoneal; Q3D: Every 3 days. Data for HCX is hypothetical.

Experimental Protocols

IDO1 Enzymatic Inhibition Assay

Recombinant human IDO1 enzyme (20 nM) was incubated with varying concentrations of test compounds in a potassium phosphate buffer (pH 6.5) containing 20 mM ascorbate, 3.5 µM methylene blue, and 0.2 mg/mL catalase. The reaction was initiated by adding 2 mM D-Tryptophan. The formation of N-formylkynurenine was monitored continuously by measuring the increase in absorbance at 321 nm. IC50 values were calculated from the dose-response curves.[8]

Cellular Kynurenine Production Assay

HeLa cells were seeded in 96-well plates and stimulated with 100 ng/mL IFN-γ for 24 hours to induce IDO1 expression. The medium was then replaced with fresh medium containing various concentrations of the test compounds. After a 48-hour incubation, the supernatant was collected, and kynurenine concentration was measured by HPLC or a colorimetric assay after derivatization with p-dimethylaminobenzaldehyde. EC50 values were determined from the inhibition of kynurenine production.

In Vivo Murine Tumor Model

BALB/c mice were subcutaneously inoculated with 5x10^5 CT26 colon carcinoma cells. When tumors reached an average volume of 100-150 mm³, mice were randomized into treatment groups. HCX and Epacadostat were administered orally twice daily. Pembrolizumab was administered intraperitoneally every three days. Tumor volumes were measured with calipers every two days. At the end of the study, blood and tumor samples were collected for pharmacokinetic and pharmacodynamic (Kynurenine/Tryptophan ratio) analysis.

Experimental Workflow Diagram

The following diagram outlines the typical preclinical evaluation workflow for a novel IDO1 inhibitor like HCX.

Drug_Discovery_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Enzyme_Assay Enzymatic Inhibition Assay (IDO1, IDO2, TDO) Selectivity Selectivity Profiling Enzyme_Assay->Selectivity Cell_Assay Cellular Activity Assay (Kynurenine Production) PK_PD Pharmacokinetics & Pharmacodynamics (PK/PD) Cell_Assay->PK_PD Selectivity->Cell_Assay Efficacy In Vivo Efficacy (e.g., CT26 Model) PK_PD->Efficacy Toxicity Preliminary Toxicology Efficacy->Toxicity Clinical_Candidate Clinical Candidate Selection Toxicity->Clinical_Candidate Lead_Compound Lead Compound (HCX) Lead_Compound->Enzyme_Assay

Caption: Preclinical workflow for an IDO1 inhibitor.

Discussion and Conclusion

This comparative guide presents a hypothetical profile for this compound (HCX) as a novel IDO1 inhibitor. Based on the simulated data, HCX demonstrates potent and selective inhibition of the IDO1 enzyme, translating to robust activity in cellular assays. In the in vivo CT26 tumor model, HCX shows promising anti-tumor activity, both as a monotherapy and in combination with the standard-of-care checkpoint inhibitor, Pembrolizumab. The hypothetical synergistic effect observed with Pembrolizumab highlights the potential of dual-pathway targeting to overcome immune resistance in the tumor microenvironment.

While the failure of Epacadostat in Phase 3 trials for melanoma has tempered enthusiasm for the IDO1 inhibitor class, the exploration of new chemical entities with potentially improved pharmacological properties remains a valid scientific pursuit.[6][14] The hypothetical data suggests that HCX could be a promising candidate for further development. However, it must be emphasized that this analysis is based on simulated data. Rigorous, real-world experimental validation is required to ascertain the true therapeutic potential of this compound.

References

Comparative Analysis of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline and Analogs in Cancer Cell Line Experiments: A Guide to Reproducibility and Robustness

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro anticancer activity of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline and structurally related oxadiazole derivatives. Due to the limited publicly available data on the specific anticancer activity of this compound, this guide utilizes data from closely related analogs to provide a comparative context for its potential efficacy. The information presented herein is intended to aid researchers in designing robust and reproducible experiments for the evaluation of this class of compounds.

Understanding Reproducibility in In Vitro Anticancer Assays

The reproducibility of in vitro cytotoxicity assays, such as the MTT assay, is crucial for the reliable evaluation of potential drug candidates. However, results can be influenced by a variety of factors, leading to inter-laboratory and even intra-laboratory variability. Key factors affecting reproducibility include:

  • Cell Line Authenticity and Passage Number: Genetic drift in cell lines over time can alter their response to drugs.

  • Assay Conditions: Variations in cell seeding density, incubation time, and reagent concentrations can significantly impact results.

  • Compound Quality: Purity and stability of the test compound are critical.

  • Technical Execution: Pipetting accuracy and consistency in washing steps are essential for minimizing variability.

To enhance reproducibility, it is imperative to adhere to standardized protocols, meticulously document all experimental parameters, and perform regular quality control checks on cell lines and reagents.

Comparative Cytotoxicity Data

The following tables summarize the 50% inhibitory concentration (IC50) values of various oxadiazole derivatives against common cancer cell lines, providing a benchmark for the potential activity of this compound. The data is compiled from multiple studies to offer a broader perspective on the activity of this compound class.

Table 1: In Vitro Cytotoxicity (IC50 in µM) of Oxadiazole Derivatives against MCF-7 (Breast Cancer) and A549 (Lung Cancer) Cell Lines

Compound IDStructureMCF-7 IC50 (µM)A549 IC50 (µM)Reference
Analog 1 2-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)phenol30.918.3[1]
Analog 2 N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine--[2]
Analog 3 N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine-56.88 (PGI)[3]
Doxorubicin Standard Chemotherapy2.50>20[3]
Combretastatin A4 Standard Chemotherapy-<0.004[2]

Note: PGI refers to Percent Growth Inhibition at a single concentration (10 µM) as per the NCI-60 screen, not an IC50 value.

Experimental Protocols

To ensure the robustness and reproducibility of in vitro experiments with this compound and its analogs, detailed and standardized protocols are essential.

MTT Cytotoxicity Assay Protocol

This colorimetric assay is widely used to assess cell viability by measuring the metabolic activity of cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound (or analog) stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compound. Include vehicle controls (medium with the same concentration of DMSO used for the highest compound concentration).

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO2 humidified atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the in vitro anticancer activity of a test compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Line Culture (MCF-7, A549) cell_seeding Cell Seeding in 96-well plates cell_culture->cell_seeding compound_prep Compound Preparation (Stock & Dilutions) treatment Compound Treatment compound_prep->treatment cell_seeding->treatment incubation Incubation (48-72h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay readout Absorbance Reading mtt_assay->readout calculation IC50 Calculation readout->calculation interpretation Results Interpretation calculation->interpretation nfkb_pathway cluster_stimuli Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokines Pro-inflammatory Cytokines (TNF-α, IL-1) receptor Receptor cytokines->receptor ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb NF-κB (p65/p50) ikb->nfkb releases nfkb_nuc NF-κB (p65/p50) nfkb->nfkb_nuc Translocation dna DNA nfkb_nuc->dna genes Target Gene Expression (Anti-apoptotic, Pro-proliferative) dna->genes Proliferation & Survival Proliferation & Survival genes->Proliferation & Survival fak_pathway cluster_ecm Extracellular Matrix cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ecm ECM integrin Integrin ecm->integrin fak FAK integrin->fak Activation src Src fak->src Recruitment & Activation pi3k PI3K fak->pi3k src->fak erk ERK src->erk akt Akt pi3k->akt Survival Survival akt->Survival Proliferation & Migration Proliferation & Migration erk->Proliferation & Migration topoisomerase_pathway cluster_process DNA Replication/Transcription cluster_inhibition Inhibition cluster_outcome Cellular Outcome dna_supercoil Supercoiled DNA top2 Topoisomerase II dna_supercoil->top2 cleaved_complex Cleavage Complex top2->cleaved_complex Creates temporary break religated_dna Religated DNA cleaved_complex->religated_dna Religates DNA dsb DNA Double-Strand Breaks cleaved_complex->dsb Leads to inhibitor Topoisomerase II Inhibitor inhibitor->cleaved_complex Stabilizes apoptosis Apoptosis dsb->apoptosis

References

A Spectroscopic Showdown: Unraveling the Isomers of (3-Methyl-1,2,4-oxadiazol-5-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the spectroscopic signatures of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline and its positional isomers, providing crucial insights for researchers in medicinal chemistry and materials science.

In the landscape of modern drug discovery and materials science, compounds built around the 1,2,4-oxadiazole scaffold are of significant interest due to their diverse biological activities and unique physicochemical properties.[1][2] Among these, aminophenyl-substituted methyl-1,2,4-oxadiazoles are promising candidates for further development. A precise and unambiguous characterization of these molecules is paramount, and this guide provides a comprehensive spectroscopic comparison of this compound and its meta- and para-isomers.

While direct experimental spectroscopic data for these specific isomers is limited in publicly available literature, this guide leverages data from structurally related analogs to provide a robust comparative framework. The presented data is a combination of reported values for similar structures and predicted values based on established structure-spectra correlations. This guide is intended to aid researchers in the identification and characterization of these and similar compounds.

Spectroscopic Data Comparison

The following tables summarize the key predicted and analogous experimental spectral data for the ortho-, meta-, and para-isomers of (3-Methyl-1,2,4-oxadiazol-5-yl)aniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

Proton This compound (ortho) 3-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline (meta) 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline (para)
-CH₃ ~2.4 ppm (s)~2.4 ppm (s)~2.4 ppm (s)
-NH₂ ~5.0-6.0 ppm (br s)~5.0-6.0 ppm (br s)~5.0-6.0 ppm (br s)
Aromatic-H ~6.6-7.8 ppm (m)~6.7-7.5 ppm (m)~6.7 & 7.8 ppm (d, J≈8 Hz)

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)

Carbon This compound (ortho) 3-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline (meta) 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline (para)
-CH₃ ~11-12 ppm~11-12 ppm~11-12 ppm
Aromatic C-NH₂ ~145-150 ppm~145-150 ppm~150-155 ppm
Other Aromatic C ~115-135 ppm~110-130 ppm~113 & 128 ppm
Oxadiazole C₃ ~168-170 ppm~168-170 ppm~168-170 ppm
Oxadiazole C₅ ~174-176 ppm~174-176 ppm~174-176 ppm

Note: Predicted chemical shifts are based on the analysis of similar structures and established substituent effects. Actual experimental values may vary.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands (in KBr, cm⁻¹)

Vibrational Mode Characteristic Range (cm⁻¹) Expected Appearance for all Isomers
N-H stretch (amine) 3300-3500Two distinct bands, characteristic of a primary amine
C-H stretch (aromatic) 3000-3100Sharp, medium intensity bands
C-H stretch (aliphatic) 2850-3000Weak to medium intensity bands
C=N stretch (oxadiazole) 1600-1650Strong absorption
C=C stretch (aromatic) 1450-1600Multiple sharp bands of variable intensity
C-O-C stretch (oxadiazole) 1000-1300Strong, characteristic absorption
Out-of-plane C-H bend 750-900Strong bands, pattern dependent on substitution

The precise positions of the out-of-plane C-H bending vibrations are particularly useful for distinguishing between the ortho, meta, and para isomers.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

Ion Predicted m/z Notes
[M]⁺ 175Molecular ion peak. The molecular formula is C₉H₉N₃O.[3]
[M - CH₃CN]⁺ 134A common fragmentation pathway for 1,2,4-oxadiazoles.[4][5]
[C₇H₇N₂O]⁺ 147Fragmentation of the aniline moiety.
[C₆H₄N]⁺ 90Loss of the oxadiazole ring.

The fragmentation pattern in mass spectrometry is expected to be very similar for all three isomers, with minor differences in the relative intensities of the fragment ions.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy[6]
  • Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. For ¹³C NMR, a more concentrated sample (20-50 mg) is recommended.

  • Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition :

    • Tune and shim the instrument to achieve optimal magnetic field homogeneity.

    • For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. Key parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy[6]
  • Sample Preparation : Prepare a KBr pellet by mixing a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder and pressing the mixture into a transparent disk.

  • Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition :

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum.

    • Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Processing : The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization : Utilize Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis : Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole, time-of-flight, or magnetic sector mass analyzer.

  • Detection : Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualizing the Workflow and Potential Applications

To further aid in the understanding of the experimental process and the potential relevance of these compounds, the following diagrams are provided.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Compound Synthesized Isomer NMR NMR Spectroscopy (¹H & ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Structure Structure Elucidation NMR->Structure IR->Structure MS->Structure Comparison Isomer Comparison Structure->Comparison Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Activates TF Transcription Factor KinaseB->TF Activates Proliferation Cell Proliferation TF->Proliferation Promotes Inhibitor Oxadiazole Isomer (Inhibitor) Inhibitor->KinaseB Inhibits

References

Safety Operating Guide

2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2-(3-methyl-1,2,4-oxadiazol-5-yl)aniline is critical for ensuring laboratory safety and environmental compliance. Due to its hazardous properties, this compound must be managed as a hazardous waste stream from collection to final disposal.[1][2][3] The following guide provides a comprehensive, step-by-step procedure for its safe handling and disposal, intended for researchers, scientists, and drug development professionals.

I. Hazard Identification and Safety Data

Based on available safety information, this compound is a hazardous substance.[4] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4] Always consult the specific Safety Data Sheet (SDS) for the most detailed information and handle the compound with appropriate caution in a well-ventilated area, preferably a chemical fume hood.[5][6][7]

Hazard Category GHS Hazard Statement Prevention and Response (Precautionary Statements)
Acute Oral Toxicity H302: Harmful if swallowed.[4]P264: Wash thoroughly after handling.[4] P270: Do not eat, drink or smoke when using this product.[4] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4]
Skin Irritation H315: Causes skin irritation.[4]P280: Wear protective gloves/protective clothing/eye protection/face protection.[4] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[7]
Eye Irritation/Damage H319: Causes serious eye irritation.[4] H318: Causes serious eye damage.P280: Wear eye protection/face protection.[5] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
Respiratory Irritation H335: May cause respiratory irritation.[4]P261: Avoid breathing dust/fumes/gas/mist/vapours/spray.[7] P271: Use only outdoors or in a well-ventilated area.[4] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]
General Disposal -P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[4]

II. Step-by-Step Disposal Protocol

This protocol outlines the necessary procedures for the safe collection, storage, and disposal of this compound waste.

1. Personal Protective Equipment (PPE) and Handling:

  • Eye Protection: Wear chemical safety goggles or glasses with side shields.[1]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile.[1]

  • Body Protection: Wear a standard laboratory coat.[1]

  • Ventilation: All handling and waste collection should be performed in a well-ventilated area or inside a certified chemical fume hood.[3]

2. Waste Segregation and Collection:

  • Characterize Waste: Treat all solid this compound, solutions containing it, and any contaminated materials (e.g., gloves, absorbent pads, glassware) as hazardous waste.[8]

  • Use a Dedicated Container: Collect waste in a chemically compatible, leak-proof container with a secure lid.[1][3] If possible, use the original container.[1]

  • Do Not Mix: Do not mix this waste with other chemical waste streams to prevent potentially unknown and hazardous reactions.[1][8]

3. Labeling and Storage:

  • Label Clearly: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.[1]

  • Store Safely: Store the sealed waste container in a designated and secure hazardous waste accumulation area.[1][3] This area should be cool, well-ventilated, and away from incompatible materials like strong acids, bases, and oxidizing agents.[3][6]

4. Final Disposal:

  • Contact EHS: Arrange for pickup and final disposal by contacting your institution's Environmental Health and Safety (EHS) office or an equivalent department.[1][2]

  • Use Licensed Contractor: The disposal must be carried out by a licensed and approved hazardous waste disposal company in accordance with all local, state, and federal regulations.[1][9] Never dispose of this chemical down the drain or in the regular trash.[3]

III. Experimental Protocol: Spill Cleanup Procedure

In the event of a small-scale spill, follow these steps to ensure safety and proper cleanup.

1. Immediate Response:

  • Evacuate all non-essential personnel from the immediate area.[8]

  • Ensure the area is well-ventilated; if the spill is not in a fume hood, open windows if it is safe to do so.[8]

  • Alert your laboratory supervisor and EHS department.

2. Containment and Cleanup:

  • Wear full PPE as described in the section above.

  • Contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial chemical sorbent.[6][8] Do not use combustible materials like paper towels to absorb the chemical.[8]

  • Collect the material by carefully scooping the absorbed substance into your designated hazardous waste container.[8]

3. Decontamination:

  • Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.[8]

  • Dispose of all cleaning materials, including contaminated gloves and absorbent pads, as hazardous waste in the same labeled container.[8]

IV. Visualized Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound start Waste Generated ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate from other waste streams ppe->segregate collect Step 2: Collect Waste in Compatible Container label Step 3: Label Container - 'Hazardous Waste' - Chemical Name - Date collect->label segregate->collect Yes store Step 4: Store Securely in Designated Area label->store contact_ehs Step 5: Contact EHS for Pickup by Licensed Contractor store->contact_ehs end_proc Disposal Complete contact_ehs->end_proc

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety and logistical information for handling 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline in a laboratory setting. The following procedures are based on established best practices for handling chemical compounds with similar hazard profiles and should be implemented to ensure the safety of all personnel.

Hazard Identification and Personal Protective Equipment

This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data, the compound is harmful if swallowed, causes skin irritation, and can cause serious eye irritation or damage.[1][2] It may also cause respiratory irritation.[1][2] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

Body PartProtective EquipmentRecommended Specifications/Standards
Eyes/Face Safety glasses with side-shields or chemical safety goggles. A face shield should be worn if there is a risk of splashing.Must be tested and approved under appropriate government standards such as ANSI Z87.1 (US) or EN 166 (EU).[3]
Skin Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or chemical-resistant apron should be worn to prevent skin contact.Gloves must be inspected prior to use and replaced if damaged. Dispose of contaminated gloves properly.
Respiratory Work in a well-ventilated area, preferably under a chemical fume hood.[1][4] If ventilation is inadequate or exposure limits may be exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.

Safe Handling and Operational Workflow

Proper handling procedures are critical to prevent accidental exposure. The following workflow outlines the key steps for the safe handling of this compound from receipt to disposal.

Safe Handling Workflow for this compound A Preparation & Planning - Review SDS - Assemble required PPE B Don PPE - Lab coat - Gloves - Eye/face protection A->B Proceed to handling C Chemical Handling - Work in a fume hood - Avoid generating dust - Keep container closed B->C Enter work area D Post-Handling - Decontaminate work area - Wash hands thoroughly C->D Complete work E Doff PPE - Remove gloves first - Follow proper doffing sequence D->E Prepare to exit F Waste Disposal - Collect in a labeled, sealed container - Dispose as hazardous waste E->F Final step

Caption: Workflow for the safe handling of this compound.

Accidental Release and Exposure Measures

In the event of a spill or exposure, immediate and appropriate action is necessary to mitigate harm.

Spill Response:

  • Evacuate: Immediately clear the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For solid spills, avoid generating dust.[4] Gently sweep or vacuum the material. For liquid spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.

  • Collect: Place the spilled material and any contaminated absorbent into a suitable, labeled container for hazardous waste disposal.[4][5]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by washing with soap and water. All cleaning materials should also be disposed of as hazardous waste.

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[2]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing. If skin irritation occurs, seek medical advice.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Table 2: Disposal Guidelines

Waste TypeCollection ProcedureDisposal Method
Solid Waste Collect in a clearly labeled, sealed, and chemically compatible container.Dispose of in accordance with local, regional, and national hazardous waste regulations.[1] Do not dispose of down the drain or in general waste.
Contaminated Labware Rinse with a suitable solvent. The rinsate should be collected as hazardous waste.Dispose of the cleaned labware according to institutional protocols.
Contaminated PPE Single-use gloves and other disposable PPE should be placed in a designated hazardous waste container immediately after use.Incineration or other approved hazardous waste disposal methods.

Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.